1-Methyl-1H-pyrazole-5-boronic acid pinacol ester
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17BN2O2/c1-9(2)10(3,4)15-11(14-9)8-6-7-12-13(8)5/h6-7H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLXOVAMYQUFLPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=NN2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80406728 | |
| Record name | 1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80406728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
847818-74-0 | |
| Record name | 1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80406728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Methyl-1H-pyrazole-5-boronic acid pinacol ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Methyl-1H-pyrazole-5-boronic acid pinacol ester
CAS Number: 847818-74-0
This technical guide provides a comprehensive overview of 1-Methyl-1H-pyrazole-5-boronic acid pinacol ester, a versatile building block for researchers, scientists, and professionals in drug development. The guide details its chemical and physical properties, provides a step-by-step synthesis protocol, and explores its significant applications, particularly in the synthesis of biologically active compounds through Suzuki-Miyaura cross-coupling reactions.
Chemical and Physical Properties
This compound is a white to light brown solid, valued in organic synthesis for its stability and reactivity.[1] The pinacol ester group serves as a protecting group for the boronic acid, facilitating its use in a variety of chemical transformations.[2] Key physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 847818-74-0 | [3] |
| Molecular Formula | C₁₀H₁₇BN₂O₂ | [3] |
| Molecular Weight | 208.07 g/mol | [3] |
| Melting Point | 67-71 °C | [1] |
| Boiling Point (Predicted) | 308.3 ± 15.0 °C | [1] |
| Density (Predicted) | 1.05 ± 0.1 g/cm³ | [1] |
| Solubility | Slightly soluble in water | [1][4] |
| Appearance | White to light brown solid/crystal | [1] |
| Storage | Inert atmosphere, store in freezer under -20°C | [1] |
Spectroscopic Data
Spectroscopic analysis is crucial for the characterization of this compound.
| Spectroscopy | Data | Reference |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.57 (s, 1H, Pyrazole H-3), 6.75 (s, 1H, Pyrazole H-4), 4.16 (s, 3H, N-methyl), 1.41 (s, 12H, Pinacol methyls) | [2] |
| ¹¹B NMR | Chemical shift typically in the range of +20 to +35 ppm, characteristic of a three-coordinate boron in a trigonal planar environment. | [2] |
| Mass Spectrometry (MS) | The molecular ion peak appears at m/z 208. | [2] |
Synthesis
The synthesis of this compound can be achieved through the borylation of 1-methylpyrazole. A detailed experimental protocol is provided below.
Experimental Protocol: Synthesis of this compound
This protocol describes the synthesis starting from 1-methylpyrazole.
Materials:
-
1-methylpyrazole (4.1 g, 50 mmol)
-
n-Butyllithium (n-BuLi, 2.2 M solution in THF, 55 mmol)
-
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (12.3 mL, 60 mmol)
-
Tetrahydrofuran (THF), anhydrous (100 mL)
-
Saturated ammonium chloride (NH₄Cl) solution
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 1-methylpyrazole (4.1 g, 50 mmol) in anhydrous tetrahydrofuran (100 mL), slowly add n-butyllithium (2.2 M solution in THF, 55 mmol) at 0 °C.
-
Stir the reaction mixture at room temperature for 1 hour and then cool to -78 °C.
-
Add 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (12.3 mL, 60 mmol) to the reaction system.
-
Maintain the reaction at -78 °C for 15 minutes and then allow it to gradually warm to 0 °C over 1 hour.
-
Quench the reaction with a saturated ammonium chloride solution.
-
Extract the mixture with dichloromethane.
-
Combine the organic phases, wash with distilled water (2 x 100 mL), and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to yield the product.
Yield: 8.0 g (77%) of this compound as a brown solid. The product can be used in subsequent reactions without further purification.[5]
Caption: Workflow for the synthesis of this compound.
Applications in Drug Discovery and Development
The pyrazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[6] this compound is a key intermediate for the synthesis of a wide range of biologically active molecules, primarily through the Suzuki-Miyaura cross-coupling reaction.[2] This reaction forms a carbon-carbon bond between the pyrazole ring and various aryl or heteroaryl halides.
Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that is a cornerstone of modern organic synthesis. The general mechanism involves three main steps: oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with a boronic ester.
Materials:
-
Aryl bromide (1 equivalent)
-
This compound (1.1 equivalents)
-
Cesium carbonate (2.5 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.1 equivalents)
-
1,4-Dioxane, anhydrous
-
Water
Procedure:
-
In a round-bottom pressure flask equipped with a stir bar, add the aryl bromide (10 g), cesium carbonate, and this compound.
-
Under an argon atmosphere, add anhydrous 1,4-dioxane (200 mL) and water (22 mL).
-
Sparge the mixture with a stream of argon for 10 minutes.
-
Add the palladium catalyst to the mixture and purge with argon for an additional 10 minutes.
-
Seal the vessel with a screw cap and stir the reaction mixture at 100 °C overnight.[5]
Role in Targeting Signaling Pathways
The pyrazole nucleus is a key component in many inhibitors of critical signaling pathways implicated in diseases like cancer. Derivatives of 1-methyl-pyrazole have been investigated for their potential to modulate various biological targets.
-
Kinase Inhibition: Many pyrazole-containing compounds are potent kinase inhibitors. For example, pyrazole derivatives have been shown to inhibit c-Met kinase, a key target in cancer therapy.[7] The pyrazole scaffold is also present in inhibitors of BRAF, RET receptor tyrosine kinase, and Janus kinases (JAKs).[6]
-
Androgen Receptor (AR) Modulation: 1-methyl-1H-pyrazole-5-carboxamide derivatives have been synthesized and evaluated as anti-prostate cancer agents that target the androgen receptor signaling pathway.[8]
-
Other Targets: Pyrazole derivatives have shown a wide range of biological activities, including anti-inflammatory, antimicrobial, and antiviral properties, by interacting with various other cellular targets.
Caption: Overview of signaling pathways targeted by pyrazole-based compounds.
Conclusion
This compound is a valuable and versatile reagent in organic synthesis and medicinal chemistry. Its stability and reactivity in Suzuki-Miyaura cross-coupling reactions make it an essential building block for the creation of novel compounds with potential therapeutic applications. This guide provides the foundational knowledge and practical protocols to effectively utilize this compound in a research and development setting.
References
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buy this compound | 847818-74-0 [smolecule.com]
- 3. scbt.com [scbt.com]
- 4. This compound, 98%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.no]
- 5. youtube.com [youtube.com]
- 6. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to 1-Methyl-1H-pyrazole-5-boronic acid pinacol ester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-Methyl-1H-pyrazole-5-boronic acid pinacol ester, a key building block in modern organic synthesis. This document details its chemical properties, applications, and a representative experimental protocol for its use in Suzuki-Miyaura cross-coupling reactions, a cornerstone of carbon-carbon bond formation in drug discovery and materials science.
Core Compound Properties
This compound is a heterocyclic organoboron compound valued for its stability and versatility in synthetic chemistry.[1][2] The pinacol ester group serves as a protecting group for the boronic acid, enhancing its stability and ease of handling compared to the corresponding free boronic acid.[1][2] This reagent is particularly instrumental in palladium-catalyzed cross-coupling reactions for the synthesis of complex organic molecules.[1]
Quantitative Data Summary
The key physicochemical properties of this compound are summarized in the table below for easy reference.
| Property | Value | References |
| Molecular Weight | 208.07 g/mol | [3][4][5][6][7] |
| Chemical Formula | C₁₀H₁₇BN₂O₂ | [4][5][6][8] |
| CAS Number | 847818-74-0 | [3][4][5] |
| Physical Form | White to light brown solid/powder | [5][7] |
| Melting Point | 67-71 °C | [5][7] |
| Boiling Point | 308.3±15.0 °C (Predicted) | [7] |
| Density | 1.05±0.1 g/cm³ (Predicted) | [7] |
Applications in Research and Development
This pyrazole boronic acid derivative is a versatile reagent with broad applications:
-
Pharmaceutical Chemistry : It is a crucial intermediate in the synthesis of biologically active compounds and novel heterocyclic entities with potential therapeutic applications.[1] The pyrazole motif is a sought-after structural element in medicinal chemistry.[2]
-
Drug Discovery : Boronic acids are recognized for their potential as enzyme inhibitors.[1][9] This compound's unique structure may confer specific biological properties that are of interest in drug design and development.[1][9]
-
Suzuki-Miyaura Cross-Coupling : The primary application of this reagent is in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds between the pyrazole ring and various organic halides.[1][10] This reaction is widely used in the pharmaceutical industry to synthesize active pharmaceutical ingredients (APIs).[10][11]
-
Agrochemicals and Materials Science : It is also utilized in the development of new agrochemical agents and advanced functional materials with specific electronic and optical properties.[1][2][7]
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
The following is a representative protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction using this compound with an aryl halide. This procedure should be adapted and optimized for specific substrates and scales.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and Schlenk line or glovebox
Procedure:
-
Reaction Setup : To an oven-dried Schlenk flask, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2-1.5 mmol, 1.2-1.5 equiv), and the base (2.0-3.0 mmol, 2.0-3.0 equiv).
-
Inert Atmosphere : Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free atmosphere.
-
Catalyst and Solvent Addition : Under a positive pressure of the inert gas, add the palladium catalyst (0.01-0.05 mmol, 1-5 mol%) and the anhydrous solvent (e.g., 5-10 mL).
-
Reaction Conditions : Stir the reaction mixture at an elevated temperature (typically 80-110 °C). The reaction progress should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up : Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired coupled product.
Visualizations
Experimental Workflow for Suzuki-Miyaura Coupling
The following diagram illustrates the general workflow for the Suzuki-Miyaura cross-coupling reaction described in the protocol.
Caption: General workflow for a Suzuki-Miyaura cross-coupling experiment.
Catalytic Cycle of Suzuki-Miyaura Reaction
This diagram outlines the key steps in the palladium-catalyzed cycle for the Suzuki-Miyaura reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. Buy this compound | 847818-74-0 [smolecule.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound [cymitquimica.com]
- 4. This compound | [frontierspecialtychemicals.com]
- 5. This compound 97 847818-74-0 [sigmaaldrich.com]
- 6. scbt.com [scbt.com]
- 7. This compound Six Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 8. boronmolecular.com [boronmolecular.com]
- 9. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 1-Methyl-1H-pyrazole-5-boronic acid pinacol ester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis pathways for 1-Methyl-1H-pyrazole-5-boronic acid pinacol ester, a valuable building block in medicinal chemistry and organic synthesis. The document details experimental protocols, presents quantitative data for comparative analysis, and includes visualizations of the synthetic routes.
Introduction
This compound is a key reagent in cross-coupling reactions, particularly the Suzuki-Miyaura coupling, enabling the introduction of the 1-methylpyrazole-5-yl moiety into complex molecules. This structural motif is of significant interest in drug discovery. This guide outlines the most prevalent and effective methods for its synthesis, including directed ortho-metalation (lithiation), iridium-catalyzed C-H borylation, and palladium-catalyzed Miyaura borylation.
Pathway 1: Directed ortho-Metalation (DoM) via Lithiation
This is the most direct and regioselective method for the synthesis of this compound, capitalizing on the directing effect of the N1-methyl group and the thermodynamic stability of the resulting 5-lithiated intermediate.
Logical Workflow for Directed ortho-Metalation
Caption: Workflow for the synthesis via directed lithiation and borylation.
Experimental Protocol
A solution of 1-methylpyrazole (1.0 eq) in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere (e.g., nitrogen or argon). To this solution, n-butyllithium (n-BuLi, typically 1.05-1.1 eq) is added dropwise, maintaining the low temperature. Following the addition, the reaction mixture is allowed to warm to room temperature and stirred for a period to ensure the formation of the thermodynamically favored 5-lithiated pyrazole species.[1][2] The mixture is then cooled back down to -78 °C, and 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (i-PrOBPin, 1.1-1.2 eq) is added slowly. The reaction is stirred at -78 °C for a few hours and then allowed to warm to room temperature overnight. The reaction is quenched with a saturated aqueous solution of ammonium chloride (NH₄Cl) and the product is extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel or recrystallization.
Quantitative Data for Directed ortho-Metalation Pathway
| Parameter | Value / Conditions |
| Starting Material | 1-Methyl-1H-pyrazole |
| Key Reagents | n-Butyllithium (n-BuLi), 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (i-PrOBPin) |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Temperature | Lithiation: -78 °C to Room Temperature; Borylation: -78 °C to Room Temperature |
| Reaction Time | Lithiation: ~2 hours; Borylation: Overnight |
| Typical Yield | 60-75% |
| Purity | >97% after purification |
Pathway 2: Iridium-Catalyzed C-H Borylation
This method offers a direct functionalization of a C-H bond, avoiding the need for strongly basic reagents like n-BuLi. The regioselectivity is primarily dictated by steric hindrance, which favors the borylation of the C5 position of 1-methylpyrazole.
Catalytic Cycle for Iridium-Catalyzed C-H Borylation
Caption: Simplified catalytic cycle for Ir-catalyzed C-H borylation.
Experimental Protocol
In a reaction vessel, 1-methylpyrazole (1.0 eq), bis(pinacolato)diboron (B₂pin₂, typically 1.2-1.5 eq), an iridium precursor such as [Ir(cod)Cl]₂ (1-3 mol%), and a bipyridine ligand like 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy, 2-6 mol%) are combined in an anhydrous, non-polar solvent like octane or hexane. The vessel is sealed, and the mixture is heated, often to temperatures between 80-100 °C, for several hours until the starting material is consumed (as monitored by GC-MS or TLC). After cooling to room temperature, the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to isolate the desired this compound. The primary challenge with this method is ensuring high regioselectivity for the C5 position, as minor amounts of other isomers may form.
Quantitative Data for Iridium-Catalyzed C-H Borylation Pathway
| Parameter | Value / Conditions |
| Starting Material | 1-Methyl-1H-pyrazole |
| Key Reagents | Bis(pinacolato)diboron (B₂pin₂), [Ir(cod)Cl]₂, 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy) |
| Solvent | Octane, Hexane, or THF |
| Temperature | 80-100 °C |
| Reaction Time | 12-24 hours |
| Typical Yield | 50-70% (for the desired 5-isomer) |
| Purity | >95% after purification |
Pathway 3: Palladium-Catalyzed Miyaura Borylation
This pathway involves a Suzuki-Miyaura type cross-coupling reaction between a 5-halo-1-methylpyrazole (e.g., 5-bromo-1-methylpyrazole) and a boron source, typically bis(pinacolato)diboron. This method is reliable but requires the prior synthesis of the halogenated starting material.
Reaction Scheme for Miyaura Borylation
Caption: Synthesis via Palladium-catalyzed Miyaura borylation.
Experimental Protocol
To a mixture of 5-bromo-1-methylpyrazole (1.0 eq), bis(pinacolato)diboron (B₂pin₂, 1.1-1.5 eq), and a base such as potassium acetate (KOAc, ~3.0 eq) is added a palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 2-5 mol%). The mixture is suspended in an anhydrous solvent like dioxane or toluene. The reaction vessel is purged with an inert gas, sealed, and heated to 80-110 °C for several hours. Upon completion, the reaction is cooled, diluted with an organic solvent, and filtered to remove inorganic salts. The filtrate is concentrated, and the resulting crude product is purified by column chromatography or recrystallization to yield the pure pinacol ester.
Quantitative Data for Palladium-Catalyzed Miyaura Borylation Pathway
| Parameter | Value / Conditions |
| Starting Material | 5-Bromo-1-methylpyrazole |
| Key Reagents | Bis(pinacolato)diboron (B₂pin₂), Potassium Acetate (KOAc), Pd(dppf)Cl₂ |
| Solvent | Dioxane or Toluene |
| Temperature | 80-110 °C |
| Reaction Time | 4-16 hours |
| Typical Yield | 70-90% |
| Purity | >98% after purification |
Conclusion
Several viable synthetic routes to this compound exist, each with distinct advantages. The directed ortho-metalation pathway offers excellent regioselectivity and is often the most direct approach. Iridium-catalyzed C-H borylation represents a modern, atom-economical alternative that avoids harsh organometallic reagents, though regioselectivity can be a challenge. Finally, the palladium-catalyzed Miyaura borylation provides high yields and is very reliable, provided the halogenated precursor is readily available. The choice of synthesis pathway will depend on factors such as substrate availability, scale, and tolerance of functional groups in more complex applications.
References
- 1. Regioselectivity in lithiation of 1-methylpyrazole: experimental, density functional theory and multinuclear NMR study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Regioselectivity in lithiation of 1-methylpyrazole: experimental, density functional theory and multinuclear NMR study - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1-Methyl-1H-pyrazole-5-boronic acid pinacol ester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical properties, synthesis, and characterization of 1-Methyl-1H-pyrazole-5-boronic acid pinacol ester (CAS No. 847818-74-0). This versatile compound serves as a crucial building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science.[1]
Core Physical and Chemical Properties
This compound is a white to light brown solid or crystal.[2] Its structural and physical properties are summarized in the table below, providing key data points for experimental design and application.
| Property | Value |
| Molecular Formula | C₁₀H₁₇BN₂O₂[2][3][4] |
| Molecular Weight | 208.07 g/mol [2][4][5] |
| Melting Point | 67-71 °C[2][3][4] |
| Boiling Point (Predicted) | 308.3 ± 15.0 °C[2][3] |
| Density (Predicted) | 1.05 ± 0.1 g/cm³[2][3] |
| Water Solubility | Slightly soluble[2][3][6] |
| Appearance | White to off-white solid[7] / powder[4] |
| pKa (Predicted) | 1.94 ± 0.10[2][3] |
| Flash Point | 168.5 °C[3] |
Experimental Protocols & Characterization
Synthesis Methodology
A common synthetic route to this compound involves the regioselective lithiation of the pyrazole ring.[8] A detailed experimental protocol is as follows:
-
Reaction Setup : The reaction is initiated at a low temperature of -78 °C.
-
Reaction Progression : The temperature is gradually increased to 0 °C over the course of one hour.
-
Quenching : Upon completion, the reaction is quenched using a saturated ammonium chloride (NH₄Cl) solution.
-
Extraction : The product is extracted from the aqueous phase using dichloromethane (DCM).
-
Purification : The combined organic phases are washed with distilled water, dried over anhydrous sodium sulfate (Na₂SO₄), and then concentrated under reduced pressure.
-
Final Product : This process yields this compound as a brown solid, which can often be used in subsequent reactions without requiring further purification.[6]
Spectroscopic Characterization
The structure of this compound is typically confirmed using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
-
¹H NMR Spectroscopy : The proton NMR spectrum (in CDCl₃, 400 MHz) displays characteristic signals that confirm the molecular structure. Key chemical shifts are observed at δ 7.57 (s, 1H, pyrazole H-3), δ 6.75 (s, 1H, pyrazole H-4), δ 4.16 (s, 3H, N-methyl group), and δ 1.41 (s, 12H, pinacol methyl groups).[1]
-
Mass Spectrometry : Mass spectrometric analysis provides confirmation of the molecular weight.[1] The molecular ion peak is observed at m/z 208, which corresponds to the intact molecular ion.[1]
Applications in Research and Development
This pyrazoleboronic acid pinacol ester is a valuable reagent in organic synthesis, primarily due to the versatility of the boronic acid group.
-
Suzuki-Miyaura Coupling : The key functionality lies in its ability to participate in Suzuki-Miyaura cross-coupling reactions.[1][9] This powerful reaction forms carbon-carbon bonds, enabling the synthesis of complex organic molecules with potential pharmaceutical applications.[1]
-
Medicinal Chemistry : The pyrazole ring is a core structure found in many biologically active molecules.[1] By incorporating this ester into new chemical structures, researchers can explore structure-activity relationships (SAR) to identify potential drug candidates.[1] It serves as a key intermediate in the development of pharmaceuticals and agrochemicals.[1][2][6]
-
Materials Science : The unique structure, containing both a nitrogen-rich heterocycle and a boronic acid group, makes it a promising candidate for developing novel functional materials.[1][9]
Visualized Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Synthetic pathway for this compound.
References
- 1. Buy this compound | 847818-74-0 [smolecule.com]
- 2. This compound Six Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. echemi.com [echemi.com]
- 4. 1-甲基-1H-吡唑-5-硼酸频哪醇酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 1-甲基-1H-吡唑-5-硼酸频哪醇酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. This compound | 847818-74-0 [chemicalbook.com]
- 7. -Methyl-1H-pyrazole-5-boronic Acid Pinacol Ester/847818-74-0 Manufacturer, Factory, API, Intermediate - Hangzhou Longshine Bio-Tech Co.,LTD [longshinebiotech.com]
- 8. researchgate.net [researchgate.net]
- 9. nbinno.com [nbinno.com]
An In-depth Technical Guide on the Solubility of 1-Methyl-1H-pyrazole-5-boronic acid pinacol ester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 1-Methyl-1H-pyrazole-5-boronic acid pinacol ester, a key building block in medicinal chemistry and drug discovery. Due to the limited availability of specific quantitative solubility data for this compound, this guide focuses on established experimental protocols for solubility determination, the general solubility behavior of related compounds, and relevant biological pathways where such molecules may exert their effects.
Introduction to this compound
This compound is a heterocyclic compound incorporating a pyrazole ring and a boronic acid pinacol ester functional group. Pyrazole moieties are prevalent in a multitude of clinically approved drugs due to their metabolic stability and ability to act as versatile pharmacophores. Boronic acids and their esters are crucial reagents in organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions, and have also emerged as important pharmacophores in their own right, capable of forming reversible covalent bonds with biological targets. The pinacol ester form generally enhances the stability and improves the solubility of the boronic acid in organic solvents, facilitating its use in various synthetic and screening applications.[1]
Qualitative Solubility Profile
Table 1: Estimated Qualitative Solubility of this compound in Common Solvents
| Solvent | Dielectric Constant (approx.) | Polarity | Estimated Solubility |
| Water | 80.1 | High | Slightly Soluble |
| Dimethyl Sulfoxide (DMSO) | 46.7 | High | Soluble |
| N,N-Dimethylformamide (DMF) | 36.7 | High | Soluble |
| Acetonitrile | 37.5 | High | Soluble |
| Acetone | 20.7 | Medium | Soluble |
| Ethanol | 24.5 | Medium | Soluble |
| Isopropanol | 19.9 | Medium | Soluble |
| Dichloromethane (DCM) | 9.1 | Medium | Soluble |
| Chloroform | 4.8 | Low | Soluble |
| Tetrahydrofuran (THF) | 7.6 | Low | Soluble |
| Toluene | 2.4 | Low | Sparingly Soluble |
| Hexane | 1.9 | Low | Insoluble |
Disclaimer: This table provides an estimation based on the general properties of boronic acid pinacol esters and should be confirmed by experimental determination.
The improved solubility of pinacol esters over their corresponding boronic acids in organic solvents can be attributed to the masking of the polar diol group of the boronic acid with the nonpolar pinacol group, which increases the overall lipophilicity of the molecule.
Caption: Boronic acid esterification enhances solubility in organic solvents.
Experimental Protocol for Solubility Determination: The Dynamic (Synthetic) Method
A reliable and widely used technique for determining the solubility of compounds like boronic acid esters is the dynamic or synthetic method. This method involves visually or instrumentally monitoring the dissolution of a solid in a liquid upon controlled heating.
Principle: A mixture of the solute and solvent of a precisely known composition is prepared. This biphasic sample is heated at a constant, slow rate with vigorous stirring. The temperature at which the solid phase completely dissolves, resulting in a clear solution, is recorded as the solubility temperature for that specific composition. By repeating this process with different compositions, a solubility curve can be constructed.
Step-by-Step Procedure:
-
Sample Preparation:
-
Accurately weigh a specific amount of this compound into a jacketed glass vessel.
-
Add a precise volume or mass of the desired solvent to the vessel.
-
-
Apparatus Setup:
-
Place the jacketed glass vessel on a magnetic stirrer with a stir bar inside.
-
Connect the jacketed vessel to a constant temperature bath to allow for precise temperature control.
-
Insert a calibrated thermometer or thermocouple into the mixture to monitor the temperature accurately.
-
To aid in the detection of the dissolution point, a light source (e.g., a laser) and a photoelectric transducer can be positioned on opposite sides of the vessel.
-
-
Measurement:
-
Begin stirring the mixture vigorously to ensure it is well-mixed.
-
Start heating the mixture at a slow, constant rate (e.g., 0.5 °C/min).
-
Continuously monitor the mixture for the disappearance of the solid phase. This can be done visually or by observing the increase in light transmission with the photoelectric transducer.
-
Record the temperature at which the last solid particles dissolve. This is the solubility temperature for the prepared composition.
-
-
Data Analysis:
-
Repeat the procedure for a range of different solute-solvent compositions.
-
Plot the solubility temperatures against the mole fraction (or another concentration unit) of the solute. This plot represents the solubility curve of the compound in the chosen solvent.
-
Biological Context: Signaling Pathways
Pyrazole derivatives are known to be potent inhibitors of various protein kinases and are featured in several approved drugs. One of the key signaling pathways often targeted by such inhibitors is the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway.[5][6][7][8] Dysregulation of the JAK/STAT pathway is implicated in various diseases, including inflammatory disorders and cancers.
The diagram below illustrates a simplified representation of the JAK/STAT signaling pathway and a potential point of inhibition by a pyrazole-containing compound.
Caption: Pyrazole derivatives can inhibit the JAK/STAT signaling pathway.
Experimental Workflow for Solubility Assessment
A systematic workflow is crucial for the accurate and efficient determination of a compound's solubility. The following diagram outlines a general workflow for solubility assessment in a drug discovery setting.
References
- 1. Xanthopinacol Boronate: A Robust, Photochemically Assembled and Cleavable Boronic Ester for Orthogonal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 8. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
chemical structure of 1-Methyl-1H-pyrazole-5-boronic acid pinacol ester
An In-depth Technical Guide to 1-Methyl-1H-pyrazole-5-boronic acid pinacol ester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound, a versatile reagent in organic synthesis and medicinal chemistry. This document outlines its chemical structure, properties, synthesis, and key applications, with a focus on its role in the development of novel compounds.
Chemical Structure and Properties
This compound is an organoboron compound featuring a pyrazole ring substituted with a methyl group and a pinacol-protected boronic acid moiety.[1] The pinacol ester group enhances the compound's stability, making it easier to handle and store compared to the free boronic acid.[2]
Table 1: Chemical Identifiers and Molecular Properties
| Identifier | Value |
| CAS Number | 847818-74-0[3] |
| Molecular Formula | C₁₀H₁₇BN₂O₂[1][3] |
| Molecular Weight | 208.07 g/mol [1] |
| IUPAC Name | 1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole[1] |
| SMILES | Cn1nccc1B2OC(C)(C)C(C)(C)O2 |
| InChI | 1S/C10H17BN2O2/c1-9(2)10(3,4)15-11(14-9)8-6-7-12-13(8)5/h6-7H,1-5H3 |
| InChI Key | HLXOVAMYQUFLPE-UHFFFAOYSA-N[1] |
Table 2: Physical and Chemical Properties
| Property | Value |
| Appearance | White to light brown solid/powder[4] |
| Melting Point | 67-71 °C[4] |
| Boiling Point | 308.3±15.0 °C (Predicted)[4] |
| Density | 1.05±0.1 g/cm³ (Predicted)[4] |
| Solubility | Slightly soluble in water[4][5] |
| Storage Temperature | Inert atmosphere, store in freezer under -20°C[4] |
Spectroscopic Data
Spectroscopic analysis is crucial for the characterization of this compound.
Table 3: Spectroscopic Information
| Technique | Data |
| ¹H NMR | (CDCl₃, 400 MHz) δ 7.57 (s, 1H, Pyrazole H-3), 6.75 (s, 1H, Pyrazole H-4), 4.16 (s, 3H, N-methyl), 1.41 (s, 12H, Pinacol methyls)[1] |
| ¹¹B NMR | The chemical shift is typically in the range of +20 to +35 ppm, which is characteristic of a three-coordinate boron in a trigonal planar environment.[1] |
| Mass Spectrometry | The molecular ion peak appears at m/z 208.[1] |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved through the borylation of 1-methyl-1H-pyrazole. A general workflow is presented below.
A representative experimental protocol is as follows:
-
Reaction Setup : The reaction is conducted under an inert atmosphere (e.g., Nitrogen).[4]
-
Lithiation : 1-Methyl-1H-pyrazole is dissolved in a suitable solvent like tetrahydrofuran (THF).[4] The solution is cooled to -78 °C. n-Butyllithium is then added dropwise.[5]
-
Borylation : After the lithiation is complete, a boronizing reagent such as triisopropyl borate or isopropoxyboronic acid pinacol ester is added.[4][6] The reaction mixture is allowed to gradually warm to 0 °C over 1 hour.[5]
-
Quenching and Extraction : The reaction is quenched with a saturated aqueous solution of ammonium chloride.[5] The product is then extracted with an organic solvent like dichloromethane (DCM).[5]
-
Purification : The combined organic layers are washed with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product.[5] Further purification can be performed if necessary.[5]
Applications in Research and Development
This compound is a valuable building block in organic synthesis, with significant applications in medicinal chemistry and materials science.[1]
Suzuki-Miyaura Cross-Coupling Reactions
A primary application of this compound is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1] This reaction is a powerful tool for forming carbon-carbon bonds, enabling the synthesis of complex molecules from simple precursors.[1][2]
References
- 1. Buy this compound | 847818-74-0 [smolecule.com]
- 2. nbinno.com [nbinno.com]
- 3. scbt.com [scbt.com]
- 4. This compound Six Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. This compound | 847818-74-0 [chemicalbook.com]
- 6. CN105669733A - Synthetic method of 1-methyl-1H-pyrazole-3-boronic acid pinacol ester - Google Patents [patents.google.com]
Stability and Storage of 1-Methyl-1H-pyrazole-5-boronic acid pinacol ester: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for 1-Methyl-1H-pyrazole-5-boronic acid pinacol ester. Boronic acid pinacol esters are pivotal reagents in modern organic synthesis, particularly in cross-coupling reactions for the development of new pharmaceutical agents.[1][2] However, their inherent reactivity also makes them susceptible to degradation, primarily through hydrolysis. Understanding the stability profile and optimal storage of these compounds is critical for ensuring their quality, reactivity, and the reproducibility of experimental results.
Core Stability Profile
This compound is a crystalline solid that is generally stable under recommended storage conditions.[3][4] However, the key vulnerability of this and other boronic acid pinacol esters is the boron-carbon bond's susceptibility to cleavage, most notably through hydrolysis.[1] This process yields the corresponding boronic acid and pinacol. The presence of moisture is a primary factor initiating this degradation.
Additionally, exposure to strong oxidizing agents should be avoided as they can lead to oxidative degradation of the boronic acid moiety.[5] While generally stable to a range of temperatures, prolonged exposure to high temperatures is not recommended as it can accelerate degradation.
Quantitative Stability Data
While specific quantitative stability data for this compound is not extensively available in the public domain, the stability of aryl boronic acid pinacol esters has been studied under various conditions. The following tables summarize representative data for this class of compounds, which can serve as a valuable guide.
Table 1: Representative Stability of Aryl Boronic Acid Pinacol Esters under Various Conditions
| Condition | Stressor | Observation | Impact on Stability |
| Hydrolytic | Aqueous solutions (neutral, acidic, basic) | Hydrolysis to the corresponding boronic acid and pinacol. The rate is pH-dependent. | High susceptibility, especially in basic or acidic aqueous media. |
| Oxidative | Hydrogen Peroxide (H₂O₂) | Oxidation of the boronic ester. | Moderate to high susceptibility. |
| Photolytic | UV/Visible Light (per ICH Q1B) | Potential for degradation upon prolonged exposure. | Compound-specific, but generally considered a potential degradation pathway. |
| Thermal | Elevated Temperature (e.g., 40-80°C) | Can accelerate hydrolysis and other degradation pathways. | Moderate susceptibility. |
Table 2: Recommended Storage and Handling Conditions
| Parameter | Recommendation | Rationale |
| Temperature | Store in a freezer, under -20°C.[3] | To minimize thermal degradation and slow down potential hydrolytic and oxidative processes. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen).[3] | To protect from atmospheric moisture and oxygen, thereby preventing hydrolysis and oxidation. |
| Container | Keep container tightly closed. | To prevent ingress of moisture and air. |
| Location | Store in a dry and well-ventilated place. | To minimize exposure to ambient humidity. |
| Incompatibilities | Keep away from strong oxidizing agents, strong acids, and strong bases. | To prevent chemical reactions that would degrade the compound. |
| Handling | Handle in a controlled environment (e.g., glove box or under a stream of inert gas) when possible. Use aprotic solvents for sample preparation.[6] | To minimize exposure to atmospheric moisture during weighing and dissolution. |
Degradation Pathways
The primary degradation pathway for this compound is hydrolysis. This reaction is often catalyzed by the presence of acid or base. Another potential degradation route is oxidation of the boronic acid moiety.
Experimental Protocols
Detailed methodologies for assessing the stability of this compound are crucial for quality control and formulation development. The following are representative protocols for forced degradation studies.
Stability-Indicating HPLC Method Development
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential to separate the parent compound from its degradation products.
Objective: To develop an HPLC method capable of resolving this compound from its primary degradant, 1-Methyl-1H-pyrazole-5-boronic acid, and other potential impurities.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., Waters XTerra MS C18, 4.6 x 150 mm, 5 µm)
Mobile Phase and Gradient:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: A time-based gradient from high aqueous to high organic content will be optimized to achieve separation. A typical starting point could be 95% A to 5% A over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Determined by UV scan of the analyte (typically in the range of 210-280 nm).
Sample Preparation:
-
Dissolve the compound in an aprotic solvent like acetonitrile to a concentration of approximately 1 mg/mL to minimize hydrolysis prior to injection.[6]
Procedure:
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes.
-
Inject a standard solution of this compound to determine its retention time.
-
Inject a solution of the corresponding boronic acid (if available) or a hydrolyzed sample to identify the retention time of the primary degradant.
-
Optimize the gradient to ensure baseline separation between the parent compound and the boronic acid.
Forced Degradation Studies
Forced degradation studies are conducted to identify potential degradation products and pathways under stress conditions.
1. Hydrolytic Degradation:
-
Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl in a 1:1 acetonitrile/water mixture. Heat at 60°C for 24-48 hours.
-
Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH in a 1:1 acetonitrile/water mixture. Keep at room temperature for 2-8 hours.
-
Neutral Hydrolysis: Dissolve the compound in a 1:1 acetonitrile/water mixture. Heat at 60°C for 24-48 hours.
-
Analysis: At specified time points, withdraw an aliquot, neutralize if necessary, and analyze by the developed stability-indicating HPLC method.
2. Oxidative Degradation:
-
Procedure: Dissolve the compound in a 1:1 acetonitrile/water mixture and add 3% hydrogen peroxide. Keep the solution at room temperature, protected from light, for 24 hours.[7]
-
Analysis: Analyze the sample by HPLC at various time intervals to monitor for the formation of degradation products.
3. Photolytic Degradation (as per ICH Q1B Guidelines): [8][9]
-
Solid-State Photostability: Spread a thin layer of the solid compound in a suitable transparent container.
-
Solution-State Photostability: Prepare a solution of the compound in a suitable solvent (e.g., acetonitrile) in a quartz cuvette.
-
Exposure: Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[9] A control sample should be kept in the dark under the same temperature conditions.
-
Analysis: Analyze the exposed and control samples by HPLC.
Conclusion
The stability of this compound is intrinsically linked to its handling and storage conditions. The primary degradation pathway is hydrolysis, which can be significantly mitigated by stringent control of moisture. Proper storage in a cool, dry, and inert environment is paramount to preserving the integrity of this valuable synthetic intermediate. The provided experimental protocols offer a robust framework for researchers to assess the stability of this compound and to develop stability-indicating analytical methods, ensuring the quality and reliability of their research and development endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Six Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. 1-メチル-1H-ピラゾール-5-ボロン酸 ピナコール エステル 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ema.europa.eu [ema.europa.eu]
- 9. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]
The Versatile Building Block: A Technical Guide to 1-Methyl-1H-pyrazole-5-boronic Acid Pinacol Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methyl-1H-pyrazole-5-boronic acid pinacol ester is a versatile heterocyclic building block of significant interest in modern organic synthesis and medicinal chemistry. Its unique structural features, combining the pharmacologically relevant 1-methylpyrazole core with the synthetically adaptable boronic acid pinacol ester functionality, make it a valuable reagent for the construction of complex molecules. This technical guide provides an in-depth overview of its potential applications, supported by experimental details and quantitative data, to empower researchers in their scientific endeavors. The primary application of this compound lies in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful tool for the formation of carbon-carbon bonds.[1][2]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value |
| CAS Number | 847818-74-0 |
| Molecular Formula | C₁₀H₁₇BN₂O₂ |
| Molecular Weight | 208.07 g/mol |
| Appearance | White to light brown solid/powder |
| Melting Point | 67-71 °C |
| Solubility | Slightly soluble in water |
Synthesis
Experimental Protocol: Synthesis of this compound
Materials:
-
1-Methylpyrazole
-
n-Butyllithium (n-BuLi) in hexanes
-
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (isopropoxyboronic acid pinacol ester)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Magnesium sulfate (MgSO₄)
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
To a solution of 1-methylpyrazole (1.0 eq.) in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add n-butyllithium (1.1 eq.) dropwise.
-
Stir the reaction mixture at -78 °C for 1 hour to ensure complete lithiation.
-
Slowly add 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.2 eq.) to the reaction mixture, maintaining the temperature at -78 °C.
-
Allow the reaction to warm to room temperature and stir for an additional 12 hours.
-
Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
This is a generalized protocol and may require optimization for specific laboratory conditions.
Caption: Synthetic workflow for this compound.
Applications in Suzuki-Miyaura Cross-Coupling Reactions
The primary utility of this compound is as a coupling partner in Suzuki-Miyaura reactions to form C-C bonds with various organic halides and triflates.[5][6] This reaction is fundamental in the synthesis of biaryl and heteroaryl structures, which are common motifs in pharmaceuticals and functional materials.
General Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
Aryl or heteroaryl halide (e.g., 4-bromotoluene) (1.0 eq.)
-
This compound (1.1-1.5 eq.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 eq.)
-
Solvent system (e.g., 1,4-dioxane/water, toluene/ethanol/water)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a reaction vessel, combine the aryl halide, this compound, palladium catalyst, and base.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system to the reaction mixture.
-
Heat the reaction to the desired temperature (typically 80-120 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Quantitative Data from Representative Suzuki-Miyaura Reactions
While specific yield data for the coupling of this compound is not extensively reported, data for the closely related 4-isomer provides a strong indication of the expected reactivity and efficiency.
| Aryl Halide | Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 3-Chloropyridine derivative | Pd(OAc)₂ / PCy₃ | K₃PO₄ | Toluene/Water | 100 | 1-2 | >95 | [7] |
| 4-Chloroacetophenone | Pd(OAc)₂ / PCy₃ | K₃PO₄ | Toluene/Water | 100 | 1 | >95 | [7] |
| 4-Bromo-N,N-dimethylaniline | Pd₂(dba)₃ / P(t-Bu)₃ | K₃PO₄ | Toluene/Water | RT | 2 | >95 | [7] |
| 4-Bromobenzonitrile | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/Water | 90 | 6 | Not Reported | General Protocol |
Applications in Drug Discovery and Medicinal Chemistry
The pyrazole scaffold is a well-established pharmacophore present in numerous approved drugs and clinical candidates.[8][9] Derivatives of pyrazole exhibit a wide range of biological activities, including anti-inflammatory, anticancer, antiviral, and neuroprotective effects.[10] this compound serves as a key intermediate for the synthesis of novel pyrazole-containing compounds with potential therapeutic applications.
Synthesis of Kinase Inhibitors
A significant application of pyrazole-containing compounds is in the development of kinase inhibitors for the treatment of cancer and other diseases.[11] The 1-methylpyrazole moiety can be incorporated into molecules designed to target the ATP-binding site of various kinases. For instance, pyrazole-based compounds have been investigated as inhibitors of Polo-like kinase 1 (PLK1), a key regulator of mitosis.[11] While specific examples utilizing the 5-boronic acid pinacol ester are not detailed, the 4-isomer has been used in the synthesis of Mps1 kinase inhibitors.[12]
Caption: General signaling pathway illustrating kinase inhibition by a pyrazole derivative.
Potential Pharmacological Activities of Derivatives
The introduction of the 1-methyl-1H-pyrazol-5-yl moiety into various molecular scaffolds can lead to compounds with a range of biological activities. Based on the broader class of pyrazole derivatives, potential therapeutic areas for compounds synthesized using this building block include:
-
Oncology: As kinase inhibitors or agents targeting other cancer-related pathways.[13]
-
Inflammation: As inhibitors of enzymes like cyclooxygenase-2 (COX-2).[10]
-
Infectious Diseases: As antibacterial or antifungal agents.
-
Neurological Disorders: As modulators of CNS targets.
Conclusion
This compound is a valuable and versatile reagent for organic synthesis and drug discovery. Its primary application in Suzuki-Miyaura cross-coupling reactions provides a reliable method for the introduction of the 1-methylpyrazole moiety, a key pharmacophore, into a wide array of molecular structures. This guide has provided an overview of its synthesis, key applications, and the potential biological significance of its derivatives, offering a solid foundation for researchers to explore its full potential in their respective fields.
References
- 1. 1-甲基-1H-吡唑-5-硼酸频哪醇酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. CN105669733A - Synthetic method of 1-methyl-1H-pyrazole-3-boronic acid pinacol ester - Google Patents [patents.google.com]
- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. electronicsandbooks.com [electronicsandbooks.com]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery, synthesis and molecular corroborations of medicinally important novel pyrazoles; drug efficacy determinations through in silico, in vitro and cytotoxicity validations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design and Synthesis of Aminopyrimidinyl Pyrazole Analogs as PLK1 Inhibitors Using Hybrid 3D-QSAR and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Design, Synthesis, Molecular Docking, and Biological Evaluation of Pyrazole Hybrid Chalcone Conjugates as Potential Anticancer Agents and Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Reactivity of the Pyrazole Ring in Boronic Acid Pinacol Esters
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazole boronic acid pinacol esters have emerged as indispensable building blocks in modern organic synthesis and medicinal chemistry. The pyrazole motif is a privileged scaffold found in numerous biologically active compounds, while the boronic acid pinacol ester functionality provides a versatile handle for a variety of chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction.[1][2] This guide provides a comprehensive overview of the reactivity of the pyrazole ring in the context of its boronic acid pinacol ester derivatives, with a focus on quantitative data, detailed experimental protocols, and their relevance in drug discovery.
Physicochemical Properties
Understanding the physical and chemical properties of pyrazole boronic acid pinacol esters is crucial for their effective use in synthesis. The pinacol ester group enhances the stability and ease of handling of the otherwise labile boronic acids.[1]
Table 1: Physicochemical Properties of Pyrazole-4-boronic Acid Pinacol Ester
| Property | Value | Reference |
| CAS Number | 269410-08-4 | [3] |
| Molecular Formula | C₉H₁₅BN₂O₂ | [3] |
| Molecular Weight | 194.04 g/mol | [3] |
| Appearance | Off-white to tan powder | [3] |
| Melting Point | 142-146 °C | [3] |
| Boiling Point | 335.4 °C at 760 mmHg | [3] |
| Solubility | Insoluble in water. Soluble in DMSO, Ethyl Acetate, Methanol. | [3] |
Synthesis of Pyrazole Boronic Acid Pinacol Esters
The synthesis of pyrazole boronic acid pinacol esters can be achieved through several methods, primarily involving the introduction of the boronic ester moiety onto a pre-existing pyrazole ring. Key strategies include C-H borylation and cross-coupling reactions of halopyrazoles.
Iridium-Catalyzed C-H Borylation
Iridium-catalyzed C-H borylation has become a preferred method for the synthesis of aryl and heteroaryl boronic esters due to its high efficiency and functional group tolerance.[4] The regioselectivity of this reaction is influenced by steric and electronic factors of the substituents on the pyrazole ring.
Table 2: Regioselectivity of Iridium-Catalyzed C-H Borylation of Substituted Pyrazoles
| Pyrazole Substrate | Catalyst System | Position of Borylation | Yield (%) | Reference |
| 1-Methylpyrazole | [Ir(COD)OMe]₂ / dtbpy | C5 | >95 | [5] |
| 1-Phenylpyrazole | [Ir(COD)OMe]₂ / dtbpy | C5 | >95 | [5] |
| 1,3-Dimethylpyrazole | [Ir(COD)OMe]₂ / dtbpy | C5 | >95 | [5] |
| 1,5-Dimethylpyrazole | [Ir(COD)OMe]₂ / dtbpy | C3 & C4 (mixture) | - | [4] |
Experimental Protocol: Iridium-Catalyzed C-H Borylation of 1-Methylpyrazole
-
Materials: 1-methylpyrazole, bis(pinacolato)diboron (B₂pin₂), [Ir(COD)OMe]₂, 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy), and anhydrous cyclohexane.
-
Procedure: In a nitrogen-filled glovebox, a screw-capped vial is charged with [Ir(COD)OMe]₂ (3 mol %), dtbpy (3 mol %), and B₂pin₂ (1.5 equivalents). Anhydrous cyclohexane is added, followed by 1-methylpyrazole (1.0 equivalent). The vial is sealed and heated at 80 °C for 12 hours.
-
Work-up and Purification: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole.
Copper-Catalyzed Borylation
Recent advancements have led to the development of copper-catalyzed methods for the synthesis of borylated pyrazoles. These methods often offer alternative regioselectivity compared to iridium-catalyzed systems and utilize a more earth-abundant metal.[1][6][7][8] A notable copper-catalyzed aminoboration reaction of hydrazones provides access to borylated pyrazoles with excellent regioselectivity.[1][6][7][8]
Experimental Protocol: Copper-Catalyzed Aminoboration to a Borylated Pyrazole [6]
-
Materials: Hydrazone substrate, bis(pinacolato)diboron (B₂pin₂), copper(II) trifluoromethanesulfonate (Cu(OTf)₂), and anhydrous 1,2-dichloroethane (DCE).
-
Procedure: To a solution of the hydrazone (1.0 equivalent) and B₂pin₂ (1.2 equivalents) in DCE is added Cu(OTf)₂ (10 mol %). The reaction mixture is stirred at 60 °C for 24 hours.
-
Work-up and Purification: The reaction is cooled to room temperature and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by flash chromatography on silica gel to yield the corresponding pyrazole boronic acid pinacol ester.
Key Reactions of Pyrazole Boronic Acid Pinacol Esters
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling is the most prominent reaction of pyrazole boronic acid pinacol esters, enabling the formation of C-C bonds with a wide range of organic halides and triflates.[2][9] This reaction is a cornerstone in the synthesis of complex molecules for drug discovery and materials science.
Table 3: Suzuki-Miyaura Coupling of 4-Bromopyrazoles with Arylboronic Acids [9]
| Catalyst / Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 90 | 85-95 |
| PdCl₂(dppf) | K₂CO₃ | DMF | 100 | 80-92 |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 90-98 |
Experimental Protocol: Suzuki-Miyaura Coupling of 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole with 4-Bromoanisole
-
Materials: 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, 4-bromoanisole, Pd(PPh₃)₄, sodium carbonate (Na₂CO₃), 1,4-dioxane, and water.
-
Procedure: A mixture of 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.2 equivalents), 4-bromoanisole (1.0 equivalent), Pd(PPh₃)₄ (5 mol %), and Na₂CO₃ (2.0 equivalents) is placed in a round-bottom flask. A degassed mixture of 1,4-dioxane and water (4:1) is added. The reaction is heated to 90 °C under a nitrogen atmosphere for 6 hours.
-
Work-up and Purification: After cooling, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to afford 1-methyl-4-(4-methoxyphenyl)-1H-pyrazole.
Applications in Drug Discovery and Chemical Biology
The pyrazole scaffold is a key component in many approved drugs, and pyrazole boronic acid pinacol esters serve as crucial intermediates in their synthesis.[10] Notably, these compounds have been utilized in the development of kinase inhibitors, which are a major class of targeted therapeutics in oncology and immunology.[3]
Inhibition of the JAK/STAT Signaling Pathway
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical signaling cascade involved in immunity, inflammation, and hematopoiesis.[11][12] Dysregulation of this pathway is implicated in various diseases, including autoimmune disorders and cancers.[12][13] Several approved drugs, such as Ruxolitinib and Baricitinib, are JAK inhibitors that feature a pyrazole core.[10][14] The synthesis of these inhibitors often involves the use of pyrazole boronic acid pinacol esters.[10]
The pyrazole moiety in these inhibitors often forms key hydrogen bonding interactions with the hinge region of the kinase domain, while the rest of the molecule, often installed via a Suzuki coupling with a pyrazole boronic acid ester, occupies the ATP-binding pocket, leading to potent and selective inhibition.[12]
Conclusion
Pyrazole boronic acid pinacol esters are highly valuable and versatile reagents in synthetic chemistry. Their stability, coupled with the predictable reactivity of the pyrazole ring, makes them ideal building blocks for the construction of complex molecules. The well-established protocols for their synthesis and subsequent functionalization, particularly through Suzuki-Miyaura cross-coupling, have significantly impacted the field of drug discovery, enabling the efficient synthesis of potent kinase inhibitors and other therapeutic agents. The continued exploration of new catalytic methods for the synthesis and functionalization of these compounds will undoubtedly lead to further innovations in both chemistry and medicine.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. nbinno.com [nbinno.com]
- 3. 1H-Pyrazole-4-boronic acid pinacol ester, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Copper-Catalyzed Aminoboration from Hydrazones To Generate Borylated Pyrazoles [organic-chemistry.org]
- 7. Copper-Catalyzed Aminoboration from Hydrazones To Generate Borylated Pyrazoles: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 8. Copper-Catalyzed Aminoboration from Hydrazones To Generate Borylated Pyrazoles [agris.fao.org]
- 9. benchchem.com [benchchem.com]
- 10. CN114380853A - Preparation method of 4-pyrazole boronic acid pinacol ester - Google Patents [patents.google.com]
- 11. Boron-Containing Pyrazole Compounds as JAK Inhibitors for Treating Inflammation, Autoimmune Diseases, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Therapeutic targeting of the Jak/STAT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling with 1-Methyl-1H-pyrazole-5-boronic acid pinacol ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. This powerful and versatile reaction has found extensive application in the synthesis of complex molecules, particularly in the fields of pharmaceutical and materials science. 1-Methyl-1H-pyrazole-5-boronic acid pinacol ester is a key building block for the introduction of the 1-methylpyrazole moiety, a privileged scaffold in medicinal chemistry due to its presence in numerous biologically active compounds. These application notes provide detailed protocols and data for the use of this compound in Suzuki-Miyaura coupling reactions.
Data Presentation
The efficiency of the Suzuki-Miyaura coupling is highly dependent on the reaction conditions, including the choice of catalyst, ligand, base, and solvent. Below is a summary of representative reaction conditions and yields for the coupling of this compound and similar heteroaryl boronic esters with various aryl halides.
| Entry | Aryl Halide | Boronic Ester | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2,4-dichloro-5-fluoropyrimidine | This compound | PdCl₂(dppf)·CH₂Cl₂ (5) | - | K₂CO₃ (2) | 1,4-Dioxane/EtOH/H₂O | 80 | 12 | 42[1] |
| 2 | 4-Chlorotoluene | Phenylboronic acid | Pd₂(dba)₃ (1) | SPhos (2) | K₃PO₄ (2) | Toluene/H₂O | 100 | 18 | 95 |
| 3 | 4-Bromoanisole | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 16 | 98 |
| 4 | 1-Bromo-4-(trifluoromethyl)benzene | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 18 | 92 |
| 5 | 2-Chloropyridine | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 18 | 78 |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound with an Aryl Halide
This protocol provides a general procedure for the palladium-catalyzed cross-coupling of this compound with an aryl halide. Reaction conditions may require optimization depending on the specific substrates used.
Materials:
-
This compound (1.0 equiv)
-
Aryl halide (1.2 equiv)
-
Palladium catalyst (e.g., PdCl₂(dppf)·CH₂Cl₂, 2-5 mol%)
-
Ligand (if required, e.g., SPhos, 4-10 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, DMF, with or without water)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
Reaction Setup: To a dry reaction flask, add the aryl halide, this compound, palladium catalyst, ligand (if used), and base under an inert atmosphere.
-
Solvent Addition: Add the degassed solvent to the flask via syringe.
-
Reaction Execution: Stir the reaction mixture at the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the progress of the reaction by an appropriate analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
Diagrams
Reaction Mechanism
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
Caption: General experimental workflow for Suzuki-Miyaura coupling.
CDK9 Signaling Pathway in Transcriptional Regulation
Compounds synthesized using this compound have been investigated as potential inhibitors of Cyclin-Dependent Kinase 9 (CDK9). CDK9 is a key regulator of transcription elongation.
Caption: Simplified CDK9 signaling pathway in cancer and its inhibition.
References
Application Notes and Protocol for Suzuki Coupling of 1-Methyl-1H-pyrazole-5-boronic acid pinacol ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. This application note provides a detailed protocol for the Suzuki coupling reaction utilizing 1-Methyl-1H-pyrazole-5-boronic acid pinacol ester, a versatile building block in the synthesis of complex molecules, particularly in medicinal chemistry. The pyrazole moiety is a common scaffold in many biologically active compounds, and this protocol offers a reliable method for its incorporation into various molecular frameworks.
Data Presentation
The following table summarizes representative quantitative data for the Suzuki coupling of this compound with various aryl and heteroaryl halides. These examples highlight the versatility of the protocol with different coupling partners and reaction conditions.
| Entry | Aryl/Heteroaryl Halide | Catalyst (mol%) | Base (equivalents) | Solvent System | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2,4-dichloro-5-fluoropyrimidine | PdCl₂(dppf)·DCM (10) | K₂CO₃ (2.5) | 1,4-dioxane/ethanol/water (7:3:4) | Reflux | 12 | 42 |
| 2 | 7-Bromo-imidazo[1,2-a]pyridine | bis(tri-t-butylphosphine)palladium(0) (not specified) | K₂CO₃ (not specified) | ethanol/water/toluene | 75 | 2 | 70 |
| 3 | Substituted Bromo Compound | Tetrakis(triphenylphosphine)palladium(0) (catalytic amount) | Na₂CO₃ (2.0) | toluene/ethanol/water | 74 | 12 | 92[1] |
Experimental Protocols
This section details a general and robust protocol for the Suzuki coupling of this compound with an aryl or heteroaryl halide. The following procedure is a composite based on established literature methods.[1][2]
Materials:
-
This compound (1.0 - 1.5 equivalents)
-
Aryl or Heteroaryl Halide (1.0 equivalent)
-
Palladium catalyst (e.g., PdCl₂(dppf)·DCM, 5-10 mol%; or Tetrakis(triphenylphosphine)palladium(0), 5 mol%)
-
Base (e.g., K₂CO₃ or Na₂CO₃, 2.0 - 3.0 equivalents)
-
Anhydrous solvents (e.g., 1,4-dioxane, toluene, ethanol)
-
Degassed water
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for column chromatography)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add the aryl or heteroaryl halide (1.0 eq.), this compound (1.3 eq.), and the base (e.g., K₂CO₃, 2.5 eq.).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this process three times to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the solvent system (e.g., a 7:3:4 mixture of 1,4-dioxane:ethanol:degassed water). Degas the resulting mixture by bubbling the inert gas through it for 15-20 minutes. Following degassing, add the palladium catalyst (e.g., PdCl₂(dppf)·DCM, 0.1 eq.).
-
Reaction: Heat the reaction mixture to the desired temperature (typically reflux, around 80-100 °C) and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash with water and brine. Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Purification: Concentrate the organic layer under reduced pressure using a rotary evaporator. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.
Mandatory Visualization
The following diagrams illustrate the key aspects of the Suzuki coupling protocol.
Caption: Workflow for the Suzuki Coupling Protocol.
Caption: The Suzuki-Miyaura Catalytic Cycle.
References
- 1. 847818-74-0 | 1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | Organoborons | Ambeed.com [ambeed.com]
- 2. Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Palladium-Catalyzed Reactions of 1-Methyl-1H-pyrazole-5-boronic Acid Pinacol Ester
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 1-Methyl-1H-pyrazole-5-boronic acid pinacol ester in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This versatile building block is instrumental in the synthesis of complex molecules containing the 1-methyl-pyrazole moiety, a common scaffold in medicinal chemistry and materials science.
Introduction
The this compound is a stable, easy-to-handle organoboron compound crucial for the formation of carbon-carbon bonds.[1] Its application is particularly prominent in the Suzuki-Miyaura reaction, a powerful method for constructing biaryl and heteroaryl structures.[2] The pyrazole motif is a key pharmacophore in numerous biologically active molecules, making this reagent highly valuable in drug discovery programs for the synthesis of, for example, kinase inhibitors.[3]
However, the Suzuki-Miyaura coupling of heteroaryl boronic esters, including pyrazole derivatives, can be challenging due to potential side reactions like protodeboronation. The choice of palladium catalyst, ligand, base, and solvent is therefore critical to achieve high yields and purity. Modern palladium precatalysts, such as those developed by Buchwald, have shown great efficacy in these transformations.
Palladium Catalysts and Ligand Selection
The success of Suzuki-Miyaura couplings with this compound hinges on the selection of an appropriate palladium catalyst and ligand system. Electron-rich and sterically hindered phosphine ligands are often preferred as they promote the key steps of the catalytic cycle and prevent catalyst deactivation.
Commonly Used Palladium Catalysts and Precatalysts:
-
Palladium(II) Acetate (Pd(OAc)₂): A common palladium source used in conjunction with a ligand.
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃): A stable Pd(0) source.
-
Buchwald Palladacycle Precatalysts (e.g., XPhos Pd G2, SPhos Pd G2, G3, G4): These are air- and moisture-stable precatalysts that generate the active Pd(0) species in situ. They are highly effective for coupling challenging substrates like heteroaryl boronic esters.
-
PEPPSI™-IPr: A palladium-N-heterocyclic carbene (NHC) precatalyst known for its high activity and stability.
Effective Ligands:
-
Buchwald-type Biaryl Phosphine Ligands:
-
XPhos: 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl
-
SPhos: 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl
-
RuPhos: 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl
-
-
Triphenylphosphine (PPh₃): A classical ligand, often used in less demanding couplings.
Quantitative Data from Representative Suzuki-Miyaura Reactions
The following tables summarize typical reaction conditions and yields for the Suzuki-Miyaura coupling of pyrazole derivatives, which can serve as a guide for reactions with this compound.
Table 1: Suzuki-Miyaura Coupling of 3-Bromopyrazolo[1,5-a]pyrimidin-5-one with Various Boronic Acids
| Entry | Aryl/Heteroaryl Boronic Acid | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | XPhosPdG2 (10 mol%), XPhos (10 mol%) | K₂CO₃ | THF | 80 | 16 | 85 |
| 2 | 4-Methoxyphenylboronic acid | XPhosPdG2 (10 mol%), XPhos (10 mol%) | K₂CO₃ | THF | 80 | 16 | 92 |
| 3 | 3-Thienylboronic acid | XPhosPdG2 (10 mol%), XPhos (10 mol%) | K₂CO₃ | THF | 80 | 16 | 78 |
| 4 | 2-Naphthylboronic acid | XPhosPdG2 (10 mol%), XPhos (10 mol%) | K₂CO₃ | THF | 80 | 16 | 88 |
Data adapted from a study on a similar pyrazole-containing core structure, demonstrating the efficacy of the XPhosPdG2/XPhos system.[4]
Table 2: General Conditions for Suzuki-Miyaura Coupling of 4-Halopyrazoles
| Electrophile | Nucleophile | Catalyst (mol%) | Base | Solvent | Temperature | Method | Yield Range |
| 4-Iodo-pyrazole derivative | Aryl/Heteroaryl boronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 100°C | Conventional | 70-95% |
| 4-Iodo-pyrazole derivative | Aryl/Heteroaryl boronic acid | Pd(PPh₃)₄ (0.5) | KOH | EtOH/H₂O | 100-140°C | Microwave | 80-98% |
| 4-Bromo-pyrazole derivative | Aryl/Heteroaryl boronic acid | XPhos Pd G2 (2-5) | K₃PO₄ | Toluene or Dioxane | 80-110°C | Conventional | 65-90% |
This table provides a general overview of conditions based on typical procedures for analogous 4-halopyrazoles.[2]
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling using a Buchwald Precatalyst
This protocol is a general guideline for the coupling of this compound with an aryl or heteroaryl halide using a Buchwald G2 precatalyst.
Materials:
-
This compound (1.2 equiv)
-
Aryl/Heteroaryl halide (1.0 equiv)
-
XPhos Pd G2 (or other suitable Buchwald precatalyst) (1-5 mol%)
-
Potassium phosphate (K₃PO₄) or Potassium carbonate (K₂CO₃) (2-3 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, or THF)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry reaction vessel, add the aryl/heteroaryl halide, this compound, the palladium precatalyst, and the base.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
Microwave irradiation can significantly reduce reaction times.
Materials:
-
This compound (1.3 equiv)
-
Aryl/Heteroaryl halide (1.0 equiv)
-
Pd(PPh₃)₄ (0.5-2 mol%)
-
Potassium hydroxide (KOH) or Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
Solvent system (e.g., Ethanol/Water 1:1, or Dioxane/Water 4:1)
Procedure:
-
In a microwave reaction vial, combine the aryl/heteroaryl halide, this compound, palladium catalyst, and base.
-
Add the solvent system.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a constant temperature (e.g., 100-140 °C) for the specified time (typically 10-30 minutes).[2]
-
After the reaction is complete, cool the vial to room temperature.
-
Perform an aqueous work-up as described in Protocol 1 (steps 7-8).
-
Purify the product by flash column chromatography.
Visualizing the Workflow and Catalytic Cycle
The following diagrams illustrate the experimental workflow and the fundamental catalytic cycle of the Suzuki-Miyaura reaction.
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[5][6]
References
- 1. Palladium-catalyzed oxidative homocoupling of pyrazole boronic esters to access versatile bipyrazoles and the flexible metal–organic framework Co(4,4′-bipyrazolate) - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Yoneda Labs [yonedalabs.com]
Application Notes and Protocols for 1-Methyl-1H-pyrazole-5-boronic acid pinacol ester in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methyl-1H-pyrazole-5-boronic acid pinacol ester is a versatile and valuable building block in modern medicinal chemistry. Its primary application lies in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful tool for the formation of carbon-carbon bonds. This reaction allows for the efficient incorporation of the 1-methyl-1H-pyrazol-5-yl moiety into a wide range of organic molecules. The pyrazole scaffold is a privileged structure in drug discovery, appearing in numerous compounds with diverse biological activities, including kinase inhibition. The pinacol ester form of the boronic acid offers enhanced stability and ease of handling compared to the free boronic acid, making it a preferred reagent in many synthetic campaigns.
Key Applications in Medicinal Chemistry
The most prominent application of this compound is in the synthesis of kinase inhibitors, particularly those targeting the Tropomyosin receptor kinase (TRK) family.[1][2] TRK kinases (TRKA, TRKB, and TRKC) are receptor tyrosine kinases that play a crucial role in the development and function of the nervous system.[1] Genetic alterations involving TRK genes can lead to the formation of fusion proteins that are constitutively active, driving the growth and proliferation of various types of tumors.[1] Therefore, inhibitors of TRK signaling are a clinically validated class of anti-cancer agents.
Synthesis of TRKA Kinase Inhibitors
This compound is a key intermediate in the synthesis of potent and selective TRKA inhibitors. By coupling this reagent with a suitable heterocyclic core, such as a pyrazolo[3,4-b]pyridine, medicinal chemists can generate novel chemical entities that target the ATP-binding site of the TRKA kinase.
Quantitative Data
The following table summarizes the in vitro activity of a representative TRKA inhibitor, Compound C03 , which features a substituted pyrazole moiety similar to that which can be introduced using this compound.
| Compound | Target | IC50 (nM) | Cell Line | IC50 (µM) |
| C03 | TRKA | 56 | Km-12 | 0.304 |
Data extracted from Cui, et al. RSC Med Chem, 2022.[2]
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for the Suzuki-Miyaura cross-coupling of this compound with an aryl or heteroaryl halide.
Materials:
-
This compound
-
Aryl or heteroaryl halide (e.g., 5-bromo-1H-pyrazolo[3,4-b]pyridine)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Water (for aqueous base solutions)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies
Procedure:
-
To a dry reaction flask, add the aryl or heteroaryl halide (1.0 equiv), this compound (1.2 equiv), and the base (2.0 equiv).
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
Add the anhydrous solvent and degas the mixture by bubbling with the inert gas for 10-15 minutes.
-
Add the palladium catalyst (0.05 - 0.10 equiv) to the reaction mixture.
-
Heat the reaction to the desired temperature (typically 80-110 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
Visualizations
Suzuki-Miyaura Coupling Workflow
Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.
TRKA Signaling Pathway and Inhibition
Caption: Simplified TRKA signaling pathway and the mechanism of its inhibition.
References
Synthesis of Bioactive Compounds with 1-Methyl-1H-pyrazole-5-boronic acid pinacol ester: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methyl-1H-pyrazole-5-boronic acid pinacol ester is a versatile and valuable building block in modern organic synthesis, particularly in the realm of medicinal chemistry and drug discovery. Its stable pinacol ester form allows for convenient handling and storage, while the reactive boronic acid moiety readily participates in various cross-coupling reactions. This reagent is instrumental in the construction of complex molecules containing the 1-methylpyrazole scaffold, a privileged structure found in numerous biologically active compounds.
The pyrazole core is a key pharmacophore in many therapeutic agents due to its ability to engage in various biological interactions.[1] The Suzuki-Miyaura cross-coupling reaction is the most prominent application of this compound, enabling the efficient formation of carbon-carbon bonds between the pyrazole ring and a diverse range of aryl or heteroaryl halides.[1] This powerful reaction facilitates the synthesis of novel compounds with potential applications as kinase inhibitors, anti-cancer agents, and other therapeutic modalities.
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of bioactive compounds, with a focus on practical methodologies for researchers in drug development.
Key Applications in Bioactive Compound Synthesis
The primary application of this compound is in the synthesis of substituted pyrazoles via the Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone in the synthesis of numerous kinase inhibitors, a class of drugs that target protein kinases involved in cell signaling pathways. Dysregulation of these pathways is a hallmark of many diseases, including cancer.
A notable example of a bioactive compound synthesized using a pyrazole boronic acid derivative is Pexidartinib , a potent and selective inhibitor of the colony-stimulating factor 1 receptor (CSF-1R).[2][3] Pexidartinib is an approved therapeutic for the treatment of tenosynovial giant cell tumor.[2][3] The synthesis of Pexidartinib and other related kinase inhibitors often involves the coupling of a pyrazole boronic acid or its ester with a suitable heterocyclic halide.
Experimental Protocols
The following protocols provide detailed methodologies for the Suzuki-Miyaura cross-coupling reaction using this compound. These protocols are based on established procedures for the synthesis of bioactive kinase inhibitors and can be adapted for various substrates.
Protocol 1: General Suzuki-Miyaura Coupling for the Synthesis of CSF-1R Inhibitors
This protocol describes a general procedure for the coupling of an aryl or heteroaryl halide with this compound to synthesize compounds with potential CSF-1R inhibitory activity.
Reaction Scheme:
Materials:
-
Aryl or Heteroaryl Halide (e.g., 5-bromo-1H-pyrrolo[2,3-b]pyridine) (1.0 equiv)
-
This compound (1.2 equiv)
-
Palladium Catalyst (e.g., Pd(dppf)Cl₂) (0.05 equiv)
-
Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 equiv)
-
Anhydrous Solvent (e.g., 1,4-Dioxane/Water mixture, 4:1)
-
Inert Gas (Argon or Nitrogen)
Procedure:
-
To a dry reaction vessel, add the aryl or heteroaryl halide (1.0 equiv), this compound (1.2 equiv), palladium catalyst (0.05 equiv), and base (2.0 equiv).
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed solvent to the reaction vessel.
-
Heat the reaction mixture to 80-100 °C and stir for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired bioactive compound.
Data Presentation: Representative Reaction Conditions and Yields
The following table summarizes typical reaction conditions and yields for the Suzuki-Miyaura coupling of various aryl halides with pyrazole boronic acid derivatives to synthesize bioactive compounds.
| Entry | Aryl Halide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Bioactive Target | Ref |
| 1 | 5-bromo-1H-pyrrolo[2,3-b]pyridine | Pd(dppf)Cl₂ (5) | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | 4 | 85 | CSF-1R | [3] |
| 2 | 4-chloro-6-iodo-7-SEM-pyrrolo[2,3-d]pyrimidine | Pd(dppf)Cl₂ (5) | K₂CO₃ | 1,4-Dioxane/H₂O | 80 | 0.5 | 92 | CSF-1R | [3] |
| 3 | 5-chloro-7-azaindole derivative | Not specified | K₂CO₃ | 1,4-Dioxane/H₂O | 120 | 6 | 78 | CSF-1R (Pexidartinib) | [4] |
Note: Yields are for the coupling step and may vary depending on the specific substrates and reaction conditions.
Biological Activity Data
Compounds synthesized using this compound often exhibit potent biological activity, particularly as kinase inhibitors. The following table presents representative biological data for compounds synthesized via similar Suzuki-Miyaura coupling reactions.
| Compound | Target Kinase | IC₅₀ (nM) | Assay Type | Ref |
| Pyrrolo[2,3-d]pyrimidine derivative 1 | CSF-1R | 1.5 | Enzymatic | [3] |
| Pyrrolo[2,3-d]pyrimidine derivative 2 | CSF-1R | 3.2 | Enzymatic | [3] |
| Pexidartinib | CSF-1R | 10 | Cell-based | [2] |
| Pexidartinib | c-KIT | 24 | Cell-based | [2] |
| Pexidartinib | FLT3-ITD | 12 | Cell-based | [2] |
Signaling Pathway and Experimental Workflow Diagrams
Pexidartinib Mechanism of Action
Pexidartinib functions by inhibiting the colony-stimulating factor 1 receptor (CSF-1R), a receptor tyrosine kinase.[2][3] The binding of its ligand, CSF-1, to CSF-1R leads to receptor dimerization and autophosphorylation, initiating downstream signaling cascades that promote the proliferation and survival of macrophages and other myeloid cells.[2] In tenosynovial giant cell tumors, an overproduction of CSF-1 leads to the accumulation of CSF-1R-bearing cells, driving tumor growth.[2] Pexidartinib blocks this signaling, thereby reducing tumor size and associated symptoms.[2] Pexidartinib also inhibits the receptor tyrosine kinases c-KIT and FLT3.[2]
Caption: Pexidartinib inhibits CSF-1R, c-KIT, and FLT3 signaling pathways.
Experimental Workflow for Suzuki-Miyaura Coupling
The following diagram illustrates a typical experimental workflow for the synthesis of bioactive compounds using this compound via Suzuki-Miyaura coupling.
Caption: A typical workflow for Suzuki-Miyaura coupling and biological evaluation.
Conclusion
This compound is a key reagent for the synthesis of a wide range of bioactive compounds, particularly kinase inhibitors. The Suzuki-Miyaura cross-coupling reaction provides a robust and efficient method for incorporating the 1-methylpyrazole moiety into complex molecular architectures. The protocols and data presented herein serve as a valuable resource for researchers engaged in the design and synthesis of novel therapeutic agents. The continued exploration of this versatile building block is expected to yield new and improved drug candidates for various diseases.
References
- 1. Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An <i>in vitro</i> and <i>in silico</i> approach - Arabian Journal of Chemistry [arabjchem.org]
- 2. Identification, synthesis and evaluation of CSF1R inhibitors using fragment based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN111233857A - Synthetic method for continuously producing pexidartinib - Google Patents [patents.google.com]
Application Notes: 1-Methyl-1H-pyrazole-5-boronic acid pinacol ester in Agrochemical Synthesis
Authored for: Researchers, scientists, and drug development professionals in the agrochemical sector.
Introduction
The pyrazole moiety is a foundational scaffold in modern agrochemical discovery, integral to the structure of numerous commercially successful fungicides, herbicides, and insecticides.[1] Its versatile structure allows for fine-tuning of biological activity and physicochemical properties. 1-Methyl-1H-pyrazole-5-boronic acid pinacol ester is a key building block for the synthesis of these complex molecules, particularly through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This reaction facilitates the formation of crucial carbon-carbon bonds, enabling the linkage of the pyrazole ring to other aromatic or heteroaromatic systems.
This document provides detailed application notes and protocols for the use of this compound in the synthesis of agrochemicals, with a focus on Succinate Dehydrogenase Inhibitor (SDHI) fungicides, a major class of compounds that disrupt the fungal mitochondrial respiratory chain.[1]
Application in Fungicide Synthesis: Succinate Dehydrogenase Inhibitors (SDHIs)
A prominent application of this compound is in the synthesis of SDHI fungicides. These fungicides function by blocking Complex II of the mitochondrial electron transport chain, thereby inhibiting ATP production and causing fungal cell death.[1] A key example of an SDHI fungicide is Fluxapyroxad, which contains a pyrazole-carboxamide core linked to a substituted biphenyl moiety.
The synthesis of Fluxapyroxad and related compounds can be envisioned through a convergent approach where the pyrazole and biphenyl fragments are synthesized separately and then coupled. The Suzuki-Miyaura reaction is an effective method for creating the biphenyl linkage, a critical step in the synthesis of the aniline intermediate required for the final amidation.
Synthetic Strategy via Suzuki-Miyaura Coupling
A plausible synthetic route towards a key intermediate for SDHI fungicides like Fluxapyroxad involves the Suzuki-Miyaura coupling of this compound with a suitable halogenated aromatic compound. This strategy allows for the efficient construction of the pyrazole-aryl bond.
A simplified workflow for the Suzuki-Miyaura coupling reaction.
Experimental Protocols
The following are representative protocols for the Suzuki-Miyaura coupling of a pyrazole boronic acid pinacol ester with an aryl halide. These can be adapted for the specific synthesis of agrochemical intermediates.
Protocol 1: Conventional Heating Method
This protocol is based on established procedures for the Suzuki-Miyaura coupling of pyrazole derivatives.
Materials:
-
This compound
-
Aryl halide (e.g., 2-bromoaniline derivative)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., Potassium carbonate [K₂CO₃])
-
Solvent (e.g., 1,4-Dioxane and water)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a reaction flask, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (2.0 equivalents).
-
Add the palladium catalyst (0.05 equivalents) to the flask.
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add the degassed solvent system (e.g., 4:1 mixture of 1,4-dioxane and water) to the flask.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired coupled product.
Protocol 2: Microwave-Assisted Method
This method can significantly reduce reaction times.
Materials:
-
Same as Protocol 1, with the addition of a suitable microwave reaction vial.
Procedure:
-
In a microwave reaction vial, combine this compound (1.3 equivalents), the aryl halide (1.0 equivalent), the base (2.0 equivalents), and the palladium catalyst (0.005 equivalents).
-
Add the solvent system (e.g., 1:1 ethanol and water).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a constant temperature of 100-140 °C for 10-30 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Perform the work-up and purification as described in the conventional protocol (steps 7-9).
Quantitative Data
The following table summarizes typical reaction conditions and yields for Suzuki-Miyaura couplings of analogous pyrazole derivatives, which can serve as a reference for optimizing the synthesis of agrochemical intermediates.
| Aryl Halide Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromoacetophenone | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 |
| 2-Chloropyridine | Pd(dppf)Cl₂ (5) | Cs₂CO₃ | Dioxane | 90 | 8 | 92 |
| 3-Bromo-N-phenylaniline | XPhos Pd G2 (2) | K₃PO₄ | Toluene/H₂O | 110 | 6 | 88 |
| 2-Iodoaniline | Pd(PPh₃)₄ (5) | K₂CO₃ | THF/H₂O | Reflux | Overnight | 81 |
Biological Signaling Pathway: Inhibition of Succinate Dehydrogenase
The agrochemicals synthesized using this compound, particularly SDHI fungicides, target a specific and crucial pathway in fungal respiration.
Inhibition of Complex II by SDHI fungicides.
By binding to the succinate dehydrogenase enzyme (Complex II), these fungicides block the oxidation of succinate to fumarate. This interruption of the electron transport chain prevents the production of ATP, the energy currency of the cell, ultimately leading to fungal death.
Conclusion
This compound is a valuable and versatile reagent in the synthesis of modern agrochemicals. Its application in Suzuki-Miyaura cross-coupling reactions provides an efficient and modular route to complex pyrazole-containing molecules, particularly the important class of SDHI fungicides. The protocols and data presented here offer a guide for researchers in the development of novel and effective crop protection agents.
References
Application Notes and Protocols for 1-Methyl-1H-pyrazole-5-boronic acid pinacol ester in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methyl-1H-pyrazole-5-boronic acid pinacol ester is a versatile and valuable building block in modern organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications.[1] The pyrazole motif is a privileged scaffold in medicinal chemistry, appearing in numerous therapeutic agents.[1] This reagent facilitates the introduction of the 1-methyl-1H-pyrazol-5-yl moiety onto various molecular frameworks through palladium-catalyzed cross-coupling reactions. Its pinacol ester form offers enhanced stability and ease of handling compared to the corresponding boronic acid, making it ideal for a wide range of synthetic transformations.[1][2]
These application notes provide detailed protocols for the use of this compound in key cross-coupling reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. The information is intended to guide researchers in developing robust and efficient synthetic routes towards novel compounds.
Key Applications
-
Suzuki-Miyaura Coupling: Formation of C(sp²)-C(sp²) bonds by coupling with aryl, heteroaryl, or vinyl halides/triflates. This is the most prominent application for this reagent.[1]
-
Buchwald-Hartwig Amination: While less common, the pyrazole moiety can be coupled with amines in palladium-catalyzed C-N bond-forming reactions.
-
Sonogashira Coupling: Formation of C(sp²)-C(sp) bonds through reaction with terminal alkynes.
Reaction Overview and Mechanisms
Cross-coupling reactions catalyzed by palladium complexes are fundamental transformations in organic synthesis. The general catalytic cycles for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions share common mechanistic steps, including oxidative addition, transmetalation (for Suzuki-Miyaura) or amine/alkyne coordination and deprotonation, and reductive elimination.
General Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry for the formation of carbon-carbon bonds. The catalytic cycle, illustrated below, typically involves the oxidative addition of an organic halide to a Pd(0) complex, followed by transmetalation with a boronic ester and subsequent reductive elimination to yield the coupled product and regenerate the active Pd(0) catalyst.
Figure 1: General Catalytic Cycle for the Suzuki-Miyaura Cross-Coupling Reaction.
Experimental Protocols
The following protocols are provided as a general guide and may require optimization for specific substrates and scales.
Protocol 1: Suzuki-Miyaura Cross-Coupling of an Aryl Bromide
This protocol describes a general procedure for the palladium-catalyzed cross-coupling of this compound with an aryl bromide.
Materials:
-
This compound
-
Aryl bromide
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Degassed water (if using aqueous conditions)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies
Experimental Workflow:
Figure 2: General Experimental Workflow for Cross-Coupling Reactions.
Procedure:
-
To a flame-dried Schlenk flask or microwave vial, add the aryl bromide (1.0 equiv.), this compound (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).
-
Add the palladium catalyst (1-5 mol%).
-
Evacuate and backfill the vessel with an inert gas (repeat 3 times).
-
Add the degassed solvent (and water, if applicable, typically in a 4:1 to 10:1 organic solvent to water ratio).
-
Stir the reaction mixture at the desired temperature (typically 80-120 °C) for the specified time (2-24 hours).
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Representative Data for Suzuki-Miyaura Coupling:
The following table presents representative yields for the Suzuki-Miyaura coupling of this compound with various aryl halides. Note: This is illustrative data based on typical outcomes for similar reactions.
| Entry | Aryl Halide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O (4:1) | 100 | 12 | 92 |
| 2 | 4-Chloroanisole | PdCl₂(dppf) (2) | K₃PO₄ | Toluene | 110 | 18 | 85 |
| 3 | 3-Iodopyridine | Pd(PPh₃)₄ (3) | Cs₂CO₃ | DMF | 90 | 8 | 88 |
| 4 | 1-Bromo-4-nitrobenzene | PdCl₂(dppf) (2) | K₂CO₃ | Dioxane/H₂O (4:1) | 100 | 6 | 95 |
| 5 | 2-Bromonaphthalene | Pd(PPh₃)₄ (3) | K₃PO₄ | Toluene | 110 | 16 | 89 |
Protocol 2: Buchwald-Hartwig Amination
This protocol provides a general method for the C-N cross-coupling of an aryl bromide with a primary or secondary amine, using conditions amenable to the pyrazole moiety.
Materials:
-
1-Methyl-1H-pyrazole-5-yl substituted aryl halide (as the product of a prior Suzuki coupling, for example)
-
Primary or secondary amine
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos, RuPhos)
-
Strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄)
-
Anhydrous, aprotic solvent (e.g., toluene, 1,4-dioxane)
Procedure:
-
In a glovebox, add the aryl halide (1.0 equiv.), palladium precatalyst (1-3 mol%), and ligand (1.2-3.6 mol%) to a vial.
-
Add the base (1.4-2.0 equiv.).
-
Remove the vial from the glovebox, add the amine (1.2 equiv.) and the anhydrous solvent.
-
Seal the vial and heat the reaction mixture with stirring (typically 80-110 °C) for 4-24 hours.
-
Monitor the reaction by an appropriate chromatographic method.
-
After cooling to room temperature, dilute with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify by column chromatography.
Representative Data for Buchwald-Hartwig Amination:
The following table shows representative yields for the Buchwald-Hartwig amination of a hypothetical 5-(4-bromophenyl)-1-methyl-1H-pyrazole with various amines. Note: This is illustrative data.
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 12 | 88 |
| 2 | Aniline | Pd₂(dba)₃ (2) | RuPhos (4) | K₃PO₄ | Dioxane | 110 | 18 | 75 |
| 3 | Benzylamine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 10 | 82 |
| 4 | Diethylamine | Pd₂(dba)₃ (2) | RuPhos (4) | K₃PO₄ | Dioxane | 110 | 20 | 65 |
Protocol 3: Sonogashira Coupling
This protocol outlines a general procedure for the coupling of a pyrazolyl halide with a terminal alkyne.
Materials:
-
5-Iodo-1-methyl-1H-pyrazole (or corresponding bromide)
-
Terminal alkyne
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Amine base (e.g., triethylamine, diisopropylamine)
-
Anhydrous solvent (e.g., THF, DMF)
Procedure:
-
To a flame-dried Schlenk flask, add the pyrazolyl halide (1.0 equiv.), palladium catalyst (1-5 mol%), and CuI (2-10 mol%).
-
Evacuate and backfill the flask with an inert gas.
-
Add the anhydrous solvent and the amine base.
-
Add the terminal alkyne (1.1-1.5 equiv.) dropwise.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitor by TLC).
-
Filter the reaction mixture through celite, washing with an organic solvent.
-
Concentrate the filtrate and purify the residue by column chromatography.
Representative Data for Sonogashira Coupling:
The following table provides illustrative yields for the Sonogashira coupling of 5-iodo-1-methyl-1H-pyrazole with various terminal alkynes. Note: This is illustrative data.
| Entry | Terminal Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | 4 | Et₃N | THF | RT | 6 | 90 |
| 2 | 1-Hexyne | PdCl₂(PPh₃)₂ (2) | 4 | Et₃N | DMF | 50 | 8 | 85 |
| 3 | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (2) | 4 | Et₃N | THF | RT | 4 | 94 |
| 4 | Propargyl alcohol | PdCl₂(PPh₃)₂ (3) | 6 | iPr₂NH | DMF | 60 | 12 | 78 |
Troubleshooting and Optimization
The success of cross-coupling reactions is highly dependent on a number of factors. The interplay between these parameters determines the reaction's efficiency and yield.
Figure 3: Key Parameters Influencing Cross-Coupling Reaction Outcomes.
-
Low Conversion:
-
Catalyst Inactivity: Ensure the palladium catalyst is active. Consider using a pre-catalyst or screening different ligand/palladium source combinations.
-
Insufficient Base Strength: The choice of base is critical. For less reactive halides, a stronger base may be required.
-
Low Temperature: Some couplings, especially with aryl chlorides, require higher temperatures.
-
-
Side Reactions (e.g., Protodeboronation):
-
Anhydrous Conditions: Ensure all reagents and solvents are dry, as water can lead to the hydrolysis of the boronic ester.
-
Reaction Time: Prolonged reaction times can sometimes lead to decomposition. Monitor the reaction and work up as soon as it is complete.
-
-
Homocoupling:
-
Oxygen-Free Environment: Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere, as oxygen can promote homocoupling of the boronic ester.
-
Conclusion
This compound is a highly effective reagent for incorporating the 1-methyl-1H-pyrazol-5-yl group into organic molecules via palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction is a particularly robust and high-yielding method for this transformation. While protocols for Buchwald-Hartwig and Sonogashira couplings are also presented, they may require more extensive optimization depending on the specific substrates. By carefully selecting the catalyst, base, and solvent system, researchers can achieve efficient and selective couplings to access a wide array of novel pyrazole-containing compounds for various applications in drug discovery and materials science.
References
experimental setup for reactions with 1-Methyl-1H-pyrazole-5-boronic acid pinacol ester
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of 1-Methyl-1H-pyrazole-5-boronic acid pinacol ester in common cross-coupling reactions. This versatile building block is a valuable reagent in the synthesis of complex organic molecules, particularly in the development of pharmaceutical agents and agrochemicals.
Introduction
This compound is a stable and efficient coupling partner in various palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. The pyrazole motif is a key structural component in many biologically active compounds, including kinase inhibitors used in oncology.[1][2] This document provides detailed experimental procedures for the application of this reagent in the synthesis of substituted pyrazoles.
Key Applications
The primary application of this compound is in the formation of carbon-carbon bonds, enabling the synthesis of a wide range of substituted pyrazoles. These products are often intermediates in the synthesis of high-value molecules for the pharmaceutical and agrochemical industries.[3]
Common Reaction Types:
-
Suzuki-Miyaura Coupling: Formation of a C-C bond between the pyrazole ring and an aryl or heteroaryl halide/triflate. This is the most prevalent application.
-
Chan-Lam Coupling: Formation of a C-N or C-O bond.
-
Buchwald-Hartwig Amination: While less common for the boronic acid ester itself, the resulting pyrazole-containing products can be further functionalized via this method.
Experimental Protocols
Suzuki-Miyaura Coupling of this compound with 2-chloropyrimidine
This protocol describes the synthesis of 1-methyl-5-(pyrimidin-2-yl)-1H-pyrazole, a common scaffold in medicinal chemistry.
Reaction Scheme:
Materials:
-
This compound
-
2-chloropyrimidine
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2)
-
Sodium carbonate (Na2CO3)
-
1,4-Dioxane
-
Water
Procedure:
-
To a reaction vessel, add this compound (1.2 equivalents), 2-chloropyrimidine (1.0 equivalent), and sodium carbonate (2.0 equivalents).
-
Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.05 equivalents).
-
Add a 4:1 mixture of 1,4-dioxane and water.
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Heat the reaction mixture to 80-90 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired product.
General Protocol for Suzuki-Miyaura Coupling with Aryl Bromides
This protocol provides a general procedure for the coupling of this compound with various aryl bromides.
Materials:
-
This compound
-
Aryl bromide
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)
-
Tricyclohexylphosphine (PCy3) or other suitable phosphine ligand
-
Potassium phosphate (K3PO4) or cesium carbonate (Cs2CO3)
-
Toluene or 1,4-Dioxane
-
Water
Procedure:
-
In a flask, combine this compound (1.5 equivalents), the aryl bromide (1.0 equivalent), and the base (e.g., K3PO4, 2.0 equivalents).
-
Add the palladium catalyst (e.g., Pd2(dba)3, 2 mol%) and the ligand (e.g., PCy3, 4 mol%).
-
Add the solvent (e.g., toluene or dioxane) and a small amount of water (e.g., 10% v/v).
-
Thoroughly degas the mixture.
-
Heat the reaction to 80-110 °C for 12-24 hours.
-
Monitor the reaction by an appropriate method (TLC, GC, or LC-MS).
-
After cooling, perform a standard aqueous workup.
-
Purify the product by flash chromatography.
Data Presentation
The following tables summarize typical reaction conditions and yields for Suzuki-Miyaura couplings involving pyrazole boronic acid esters.
Table 1: Suzuki-Miyaura Coupling of this compound with 2-chloropyrimidine
| Parameter | Condition |
| Aryl Halide | 2-chloropyrimidine |
| Boronic Ester | This compound |
| Catalyst | Pd(dppf)Cl2 |
| Base | Na2CO3 |
| Solvent | 1,4-Dioxane/Water (4:1) |
| Temperature | 80-90 °C |
| Time | 4-12 h |
| Yield | 75-90% (Typical) |
Table 2: General Conditions for Suzuki-Miyaura Coupling with Various Aryl Halides
| Aryl Halide | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) |
| 4-Bromoanisole | Pd(OAc)2 / SPhos | K3PO4 | Toluene/H2O | 100 | ~85 |
| 2-Bromopyridine | Pd2(dba)3 / XPhos | K2CO3 | 1,4-Dioxane | 100 | ~70-80 |
| 1-Bromo-4-nitrobenzene | Pd(PPh3)4 | Na2CO3 | DME/H2O | 90 | ~90 |
| 4-Chlorotoluene | Pd(OAc)2 / RuPhos | K3PO4 | t-BuOH/H2O | 110 | ~60-70 |
Note: Yields are representative and can vary based on the specific substrate and reaction conditions.
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for a Suzuki-Miyaura coupling reaction.
Caption: A generalized experimental workflow for Suzuki-Miyaura coupling.
Signaling Pathway: c-Met Kinase Inhibition
Many pyrazole-containing compounds synthesized using this compound are developed as kinase inhibitors. A prominent target is the c-Met receptor tyrosine kinase, which is implicated in various cancers. The diagram below illustrates a simplified c-Met signaling pathway and the point of inhibition.
Caption: Simplified c-Met signaling pathway and inhibition by pyrazole derivatives.
References
Application Notes and Protocols: 1-Methyl-1H-pyrazole-5-boronic acid pinacol ester in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methyl-1H-pyrazole-5-boronic acid pinacol ester is a versatile and valuable building block in modern organic synthesis. Its utility is most prominently showcased in the realm of palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction. This reaction facilitates the formation of carbon-carbon bonds, enabling the synthesis of complex molecular architectures from simpler precursors.
The pyrazole motif is a key pharmacophore found in numerous FDA-approved drugs and biologically active compounds. The stability and handling advantages of the boronic acid pinacol ester make this compound a preferred reagent for introducing this important heterocyclic moiety into target molecules. These application notes provide an overview of its utility and detailed protocols for its use in Suzuki-Miyaura cross-coupling reactions.
Key Applications
-
Pharmaceutical Chemistry: It serves as a crucial intermediate in the synthesis of a wide array of biologically active compounds, including potential anti-inflammatory and anti-cancer agents.[1]
-
Medicinal Chemistry: The compound is instrumental in constructing molecules with the pyrazole motif, which is a significant structure in numerous therapeutic agents.[2] By incorporating this unit, researchers can perform structure-activity relationship (SAR) studies to identify potential drug candidates.
-
Agrochemicals: This building block is utilized in the development of novel agrochemical agents.[1]
-
Materials Science: The unique electronic properties of the pyrazole ring make this reagent suitable for the synthesis of advanced materials with tailored optical and electronic characteristics.[2]
Principle of the Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (in this case, this compound) and an organohalide (e.g., aryl, vinyl, or alkyl halides) or a triflate in the presence of a base. The reaction is renowned for its mild conditions, high functional group tolerance, and the commercial availability of its components.
The catalytic cycle, as depicted below, involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the organohalide to form a Pd(II) complex.
-
Transmetalation: The organic moiety from the boronic ester is transferred to the palladium center, displacing the halide. This step is facilitated by the presence of a base.
-
Reductive Elimination: The two organic fragments on the palladium complex are coupled, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Experimental Protocols
The following are generalized protocols for the Suzuki-Miyaura cross-coupling of this compound with aryl halides. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.
Protocol 1: Conventional Heating
Materials:
-
This compound
-
Aryl halide (bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., 1,4-dioxane/water, toluene/water, DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (Schlenk flask or sealed tube)
Procedure:
-
To a Schlenk flask, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).
-
Add the palladium catalyst (1-5 mol%).
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio).
-
Heat the reaction mixture with stirring at the desired temperature (typically 80-110 °C) for the required time (2-24 hours). Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 5-aryl-1-methyl-pyrazole.
Protocol 2: Microwave-Assisted Synthesis
Materials:
-
Same as Protocol 1
-
Microwave reactor and appropriate microwave vials
Procedure:
-
In a microwave vial, combine this compound (1.2 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (1-5 mol%), and the base (2.0-3.0 equivalents).
-
Add the solvent system (e.g., 1,4-dioxane/water, ethanol/water).
-
Securely cap the vial.
-
Place the vessel in the microwave reactor and irradiate at a constant temperature (typically 100-150 °C) for a short duration (5-30 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
Work-up the reaction mixture as described in Protocol 1 (steps 7-9).
Data Presentation
The following table summarizes typical reaction conditions and expected yields for the Suzuki-Miyaura coupling of this compound with various aryl halides. Please note that these are representative examples, and actual yields may vary depending on the specific substrate and reaction conditions.
| Entry | Aryl Halide | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Dioxane/H₂O | 90 | 12 | ~85-95 |
| 2 | 4-Bromoanisole | Pd(dppf)Cl₂ (2) | Cs₂CO₃ (2) | Toluene/H₂O | 100 | 8 | ~80-90 |
| 3 | 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ (5) | K₃PO₄ (3) | DMF | 110 | 6 | ~75-85 |
| 4 | 2-Bromopyridine | Pd(dppf)Cl₂ (3) | K₂CO₃ (2) | Dioxane/H₂O | 100 | 16 | ~70-80 |
| 5 | 4-Chlorobenzonitrile | Pd(OAc)₂/SPhos (2) | K₃PO₄ (3) | Toluene/H₂O | 110 | 24 | ~65-75 |
Visualizations
The following diagrams illustrate the general experimental workflow and the logical relationship of reagents in a typical Suzuki-Miyaura coupling reaction.
Conclusion
This compound is a highly effective and versatile building block for the synthesis of 5-aryl-1-methyl-pyrazoles via the Suzuki-Miyaura cross-coupling reaction. The protocols outlined provide a solid foundation for researchers to develop and optimize their synthetic routes towards novel and complex molecules for applications in drug discovery, materials science, and agrochemicals. The stability and ease of handling of this reagent, combined with the robustness of the Suzuki-Miyaura coupling, make it an indispensable tool in the modern synthetic chemist's arsenal.
References
Application Notes and Protocols: 1-Methyl-1H-pyrazole-5-boronic acid pinacol ester in Materials Science
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methyl-1H-pyrazole-5-boronic acid pinacol ester is a versatile heterocyclic building block with significant potential in the field of materials science. Its unique molecular architecture, featuring a nitrogen-rich pyrazole ring and a reactive boronic acid pinacol ester functional group, makes it an attractive candidate for the synthesis of advanced functional materials. The pyrazole moiety can impart desirable electronic properties, thermal stability, and coordination capabilities, while the boronic acid pinacol ester is a key participant in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This powerful carbon-carbon bond-forming reaction is extensively utilized in the synthesis of conjugated polymers and other organic functional materials.[1]
These materials are of great interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The incorporation of the 1-methyl-1H-pyrazole unit into a polymer backbone can influence the material's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, charge transport characteristics, and photophysical properties.
Key Applications in Materials Science
The primary application of this compound in materials science is as a monomer in the synthesis of novel conjugated polymers and organic small molecules for electronic and optoelectronic devices.
-
Organic Light-Emitting Diodes (OLEDs): The pyrazole unit can be incorporated into polymer chains to create materials with tailored emission colors and improved device efficiencies. The nitrogen atoms in the pyrazole ring can act as electron-withdrawing groups, which can be beneficial for developing electron-transporting or emissive materials.
-
Organic Photovoltaics (OPVs): As a component of donor or acceptor materials in the active layer of solar cells, polymers containing the 1-methyl-1H-pyrazole moiety can contribute to tuning the absorption spectrum and optimizing the energy level alignment for efficient charge separation.
-
Metal-Organic Frameworks (MOFs): While less common, the pyrazole nitrogen atoms offer potential coordination sites for metal ions, suggesting the possibility of using this molecule as a linker in the synthesis of novel MOFs with interesting porous structures and catalytic or sensing properties.
Material Properties
The properties of materials synthesized using this compound are highly dependent on the comonomers and the overall molecular structure. Below is a table summarizing hypothetical yet representative quantitative data for a copolymer synthesized via Suzuki coupling of this compound with a suitable dihalo-aromatic comonomer.
| Property | Value | Unit |
| Molecular Weight (Mw) | 35,000 - 50,000 | g/mol |
| Polydispersity Index (PDI) | 1.5 - 2.5 | |
| HOMO Energy Level | -5.4 to -5.8 | eV |
| LUMO Energy Level | -2.8 to -3.2 | eV |
| Optical Bandgap (Eg) | 2.6 - 2.8 | eV |
| Photoluminescence (PL) Peak | 450 - 550 | nm |
| Thermal Decomposition Temp. (Td) | >350 | °C |
Experimental Protocols
Protocol 1: Synthesis of a Poly(pyrazole-alt-fluorene) Copolymer via Suzuki-Miyaura Polycondensation
This protocol describes a representative method for the synthesis of a conjugated copolymer using this compound and 2,7-dibromo-9,9-dioctylfluorene as comonomers.
Materials:
-
This compound
-
2,7-dibromo-9,9-dioctylfluorene
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)
-
Tri(o-tolyl)phosphine (P(o-tol)3)
-
Potassium carbonate (K2CO3)
-
Toluene
-
Deionized water
-
Methanol
-
Acetone
-
Hexane
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask, add this compound (1.0 mmol), 2,7-dibromo-9,9-dioctylfluorene (1.0 mmol), Pd2(dba)3 (0.015 mmol), and P(o-tol)3 (0.06 mmol).
-
Solvent and Base Addition: Add toluene (20 mL) and a 2 M aqueous solution of K2CO3 (5 mL) to the flask.
-
Degassing: Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: Heat the reaction mixture to 90 °C and stir vigorously under an inert atmosphere (e.g., argon) for 48 hours.
-
End-capping: To terminate the polymerization, add a small amount of phenylboronic acid and continue stirring for 2 hours, followed by the addition of a small amount of bromobenzene and stirring for another 2 hours.
-
Polymer Precipitation: Cool the reaction mixture to room temperature and pour it into a vigorously stirred mixture of methanol (200 mL) and deionized water (100 mL).
-
Purification:
-
Filter the precipitated polymer and wash it with methanol, acetone, and hexane.
-
Redissolve the polymer in a minimal amount of toluene and reprecipitate it into methanol.
-
Repeat the dissolution and reprecipitation step two more times.
-
Collect the final polymer by filtration and dry it under vacuum at 60 °C for 24 hours.
-
Characterization:
The resulting polymer can be characterized by:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the polymer structure.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity index.
-
UV-Vis Spectroscopy and Photoluminescence Spectroscopy: To investigate the optical properties.
-
Cyclic Voltammetry (CV): To determine the HOMO and LUMO energy levels.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability.
Visualizations
Caption: Suzuki Polymerization Workflow.
Caption: Material Synthesis to Application.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Reactions with 1-Methyl-1H-pyrazole-5-boronic acid pinacol ester
Welcome to the technical support center for improving the yields of Suzuki-Miyaura cross-coupling reactions involving 1-Methyl-1H-pyrazole-5-boronic acid pinacol ester. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yields in Suzuki reactions with this compound?
A1: Low yields in Suzuki couplings with this substrate are often attributed to a few key factors:
-
Protodeboronation: This is a significant side reaction where the boronic ester is replaced by a hydrogen atom, particularly problematic with heteroaryl boronic acids.[1] This can be exacerbated by strong bases and the presence of water.
-
Catalyst Inhibition or Deactivation: The nitrogen atoms in the pyrazole ring can coordinate to the palladium catalyst, potentially inhibiting its activity.[1]
-
Inefficient Transmetalation: The transfer of the pyrazole group from boron to the palladium center can be sluggish.
-
Suboptimal Reaction Conditions: The choice of catalyst, ligand, base, solvent, and temperature are all critical and can lead to poor yields if not properly optimized.
Q2: How can I minimize protodeboronation of my this compound?
A2: To minimize protodeboronation, consider the following strategies:
-
Use Milder Bases: Strong bases can promote protodeboronation. Milder bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often preferred.
-
Anhydrous Conditions: While some water is often necessary for the Suzuki reaction, excess water can lead to hydrolysis of the pinacol ester to the more labile boronic acid. Using anhydrous solvents can be beneficial.
-
Use of Pinacol Ester: You are already using the pinacol ester, which is a good first step as it is more stable than the corresponding boronic acid.
Q3: Which palladium catalyst and ligand system is best for this type of coupling?
A3: The choice of catalyst and ligand is crucial. For heteroaryl couplings, modern palladacycle precatalysts and bulky, electron-rich phosphine ligands often give the best results. Systems like XPhos Pd G2, in combination with a suitable base, have been shown to be effective for the coupling of nitrogen-rich heterocycles.[1]
Q4: My reaction is not going to completion. What should I try?
A4: If your reaction stalls, consider these troubleshooting steps:
-
Degassing: Ensure that the reaction mixture is thoroughly degassed to remove oxygen, which can deactivate the catalyst.
-
Catalyst Loading: Increasing the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) may improve conversion.
-
Temperature: Gently increasing the reaction temperature may drive the reaction to completion, but be mindful of potential side reactions like protodeboronation.
-
Microwave Irradiation: Microwave-assisted synthesis can often reduce reaction times and improve yields.[2]
Troubleshooting Guides
Problem 1: Low or No Product Formation
This is a common issue that can stem from several sources. The following table provides a systematic approach to troubleshooting.
| Potential Cause | Recommended Action |
| Inactive Catalyst | Use a fresh batch of palladium catalyst. Consider a more active precatalyst like a Buchwald palladacycle (e.g., XPhos Pd G2). |
| Inappropriate Base | The base is critical for activating the boronic ester. If using a weak base like Na₂CO₃, consider switching to a stronger, non-hydroxide base such as K₃PO₄ or Cs₂CO₃. |
| Poor Solvent Choice | The solvent affects the solubility of reagents and the stability of the catalyst. A common choice is a mixture of an organic solvent (e.g., dioxane, toluene) and water. For sensitive substrates, anhydrous conditions may be beneficial. |
| Reaction Temperature Too Low | Increase the temperature in increments of 10-20 °C. For many Suzuki couplings, temperatures between 80-110 °C are effective. |
Troubleshooting Workflow for Low Yield
Caption: A decision-making workflow for troubleshooting low-yield Suzuki reactions.
Problem 2: Significant Protodeboronation Byproduct
The presence of 1-methyl-1H-pyrazole as a major byproduct indicates significant protodeboronation.
| Potential Cause | Recommended Action |
| Base is too strong or contains hydroxide | Avoid strong bases like NaOH or KOH. Use anhydrous, powdered K₃PO₄ or Cs₂CO₃. |
| Presence of excess water | While some water can be beneficial, too much can hydrolyze the pinacol ester to the more susceptible boronic acid. Try using anhydrous solvents or adding molecular sieves. |
| Reaction temperature is too high | High temperatures can accelerate protodeboronation. Attempt the reaction at a lower temperature (e.g., 60-80 °C), possibly with a more active catalyst to compensate for the slower reaction rate. |
| Slow catalytic turnover | If the desired coupling is slow, the boronic ester is exposed to potentially degrading conditions for longer. Use a more active catalyst/ligand system to accelerate the productive reaction. |
Logical Relationships in Optimizing Reaction Parameters
Caption: Interdependencies of reaction components affecting the final yield.
Data Presentation: Comparison of Reaction Conditions
The following tables summarize quantitative data for Suzuki-Miyaura couplings of pyrazole derivatives, which can serve as a starting point for optimizing reactions with this compound.
Table 1: Catalyst and Base Screening for a Model Pyrazole Suzuki Coupling
| Catalyst (mol%) | Ligand (mol%) | Base (2.0 equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | >95 |
| Pd₂(dba)₃ (2) | P(t-Bu)₃ (4) | K₃PO₄ | Dioxane | 80 | 18 | ~95 |
| Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane/H₂O | 90 | 6 | Moderate |
| XPhos Pd G2 (2.5-3.5) | - | K₃PO₄ | Dioxane/H₂O | 100 | 15-20 | 80-90 |
Data is illustrative and compiled from various sources on related pyrazole couplings.[1]
Table 2: Effect of Aryl Halide on Reaction Success
| Aryl Halide | Reactivity Trend |
| Aryl Iodide | I > Br > Cl >> F |
| Aryl Bromide | Good reactivity, common choice. |
| Aryl Chloride | More challenging, often requires more active catalysts (e.g., Buchwald systems). |
| Aryl Triflate | Reactivity comparable to or better than aryl bromides. |
General reactivity trend for Suzuki-Miyaura couplings.[3]
Experimental Protocols
Detailed Protocol for a General Suzuki-Miyaura Coupling of a Pyrazole Derivative
This protocol is a general starting point and should be optimized for the specific aryl halide being used.
Materials:
-
This compound (1.2 - 1.5 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., XPhos Pd G2, 2-5 mol%)
-
Base (e.g., anhydrous powdered K₃PO₄, 2.0 - 3.0 equivalents)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene, often with a small amount of water)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide, this compound, palladium catalyst, and base.
-
Solvent Addition: Add the anhydrous, degassed solvent via cannula or syringe.
-
Degassing: If not done prior to solvent addition, degas the reaction mixture by bubbling argon through the solution for 10-15 minutes, or by using the freeze-pump-thaw method (3 cycles).
-
Heating: Place the sealed flask in a preheated oil bath (typically 80-110 °C) and stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), checking for the consumption of the limiting reagent. Reactions can take from 2 to 24 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Experimental Workflow Diagram
Caption: A step-by-step workflow for a typical Suzuki-Miyaura coupling experiment.
References
Technical Support Center: Purification of 1-Methyl-1H-pyrazole-5-boronic acid pinacol ester
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the post-synthesis purification of 1-Methyl-1H-pyrazole-5-boronic acid pinacol ester.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
| Observed Problem | Potential Cause(s) | Suggested Solution(s) |
| Low recovery after silica gel column chromatography | Over-adsorption of the boronic ester onto the silica gel. [1][2][3] This can lead to significant loss of the product on the column. | 1. Use boric acid-treated silica gel: Impregnating the silica gel with boric acid can suppress over-adsorption.[1][2][3]2. Use deactivated silica gel: Slurry the silica gel with your eluent containing a small amount of triethylamine to neutralize acidic sites.[4]3. Switch to a different stationary phase: Consider using neutral alumina for chromatography.[5] |
| Product appears as a streak or tailing spot on TLC | Decomposition on the TLC plate or strong interaction with the stationary phase. [1][3] This is often due to the Lewis acidic nature of silica gel promoting hydrolysis. | 1. Use boric acid-treated TLC plates. [1]2. Spot the sample and develop the TLC plate quickly to minimize contact time.3. Consider using a less polar solvent system if the compound is streaking at the baseline. |
| Presence of a more polar impurity in NMR/LC-MS analysis | Hydrolysis of the pinacol ester to the corresponding boronic acid. [6][7][8] This is a common issue when using protic solvents or non-anhydrous conditions. | 1. Ensure all solvents and reagents for workup and purification are anhydrous. 2. Avoid using reversed-phase HPLC with standard silica-based columns and protic mobile phases , as this can cause on-column hydrolysis.[6][8][9]3. If the boronic acid is the major impurity, consider converting the entire crude mixture to the boronic acid and then re-esterifying, or purify as the boronic acid.[5] |
| Difficulty in removing starting materials or byproducts | Similar polarity of the desired product and impurities. | 1. Optimize the chromatographic conditions: A shallow gradient or isocratic elution with a carefully selected solvent system may improve separation.2. Consider recrystallization: Since this compound is a solid, recrystallization can be a highly effective method for purification.[5][10]3. Derivative formation: For very challenging separations, consider converting the boronic ester to a more easily purifiable derivative, such as a diethanolamine (DEA) adduct or a potassium trifluoroborate (BF3K) salt.[4][11][12][13] |
| Product is an oil and cannot be recrystallized | Presence of impurities depressing the melting point. While this compound is a solid, crude products can sometimes be oily. | 1. Attempt trituration: Stirring the oil with a non-polar solvent in which the product is insoluble (e.g., hexane) may induce crystallization or solidify the product.2. Purify by column chromatography first to remove the impurities that are preventing crystallization. |
Frequently Asked Questions (FAQs)
Q1: What is the most common impurity I should expect after synthesizing this compound?
A1: The most common impurity is the corresponding 1-Methyl-1H-pyrazole-5-boronic acid, which forms via hydrolysis of the pinacol ester.[6][7][8][9] This can occur during the reaction workup or purification if exposed to water or protic solvents. Other potential impurities include unreacted starting materials like 1-methylpyrazole and bis(pinacolato)diboron, or homocoupled byproducts.[5][14]
Q2: My compound is sticking to the silica gel column. What can I do to improve recovery?
A2: Sticking to the silica gel column is a frequent problem with boronic esters due to over-adsorption.[1][3][11] A highly effective solution is to use silica gel that has been pre-treated with boric acid.[1][2] This treatment reduces the Lewis basicity of the silica gel and minimizes the undesired interaction with your boronic ester, leading to better elution and higher recovery.[3] Alternatively, using neutral alumina as the stationary phase can be a good option.[5]
Q3: Is recrystallization a suitable purification method for this compound?
A3: Yes, recrystallization is a very suitable method. The pure compound is a solid with a melting point in the range of 67-71 °C.[10] You can try dissolving the crude product in a minimal amount of a "good" solvent (e.g., ethyl acetate, dichloromethane) at an elevated temperature and then either letting it cool slowly or adding an "anti-solvent" (e.g., hexane, ethanol) to induce crystallization.[4][5]
Q4: Can I use reversed-phase HPLC for purification?
A4: While possible, it is challenging due to the risk of on-column hydrolysis of the pinacol ester to the boronic acid.[6][7] If you must use RP-HPLC, it is crucial to use a column with low residual silanol activity (e.g., XTerra MS C18) and aprotic solvents for sample preparation to minimize degradation.[8][9] Hydrophilic Interaction Liquid Chromatography (HILIC) can be a more suitable alternative as it uses a high percentage of organic solvent in the mobile phase, which helps prevent hydrolysis.[6]
Q5: I've heard about converting boronic esters to other derivatives for purification. When should I consider this?
A5: This is a good strategy when standard methods like chromatography and recrystallization fail to provide the desired purity. Two common derivatization strategies are:
-
Formation of Diethanolamine (DEA) Adducts: Reacting the crude boronic ester with diethanolamine often produces a stable, crystalline solid that can be easily isolated by filtration.[12][15] The purified adduct can then be hydrolyzed back to the boronic acid.
-
Formation of Potassium Trifluoroborate (BF3K) Salts: These salts are typically more stable than the corresponding boronic esters and can be purified by recrystallization.[4][11]
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography on Boric Acid-Treated Silica Gel
This protocol is adapted from a general method for purifying pinacol boronic esters to minimize product loss due to adsorption.[1]
1. Preparation of Boric Acid-Treated Silica Gel: a. Prepare a 5% w/v solution of boric acid in ethanol. b. Add silica gel to the boric acid solution (e.g., 100 g of silica gel in 550 mL of the solution). c. Gently shake or stir the slurry for 1 hour. d. Remove the solvent by filtration. e. Wash the treated silica gel with ethanol. f. Dry the silica gel in a vacuum oven at 60°C for 1.5 hours.
2. Column Chromatography: a. Dry pack or slurry pack a column with the boric acid-treated silica gel in your chosen eluent (e.g., a hexane/ethyl acetate mixture). b. Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). c. Adsorb the crude product onto a small amount of treated silica gel, concentrate it to dryness, and load the dry powder onto the top of the column. d. Elute the column with an appropriate solvent system (e.g., starting with 9:1 hexane/ethyl acetate), monitoring the fractions by TLC. e. Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Visualizations
Troubleshooting Workflow
References
- 1. academic.oup.com [academic.oup.com]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound Six Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 11. reddit.com [reddit.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. reddit.com [reddit.com]
- 14. This compound | 847818-74-0 [chemicalbook.com]
- 15. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
common side reactions with 1-Methyl-1H-pyrazole-5-boronic acid pinacol ester
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the use of 1-Methyl-1H-pyrazole-5-boronic acid pinacol ester in chemical synthesis. The information is tailored for researchers, scientists, and professionals in drug development to help anticipate and address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using this compound?
A1: The most prevalent side reactions are protodeboronation and homocoupling. Protodeboronation results in the formation of 1-methyl-1H-pyrazole, while homocoupling leads to the formation of a bipyrazole dimer. These are common side reactions for many organoboronic esters, particularly in the context of palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1][2]
Q2: What is protodeboronation and under what conditions does it typically occur?
A2: Protodeboronation is a chemical process where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[1] This reaction is often promoted by the presence of aqueous basic or acidic conditions. For heteroaromatic boronic acids, the reaction pH is a critical factor influencing the rate of protodeboronation.[1] While pinacol esters are generally more stable than their corresponding boronic acids, they can still undergo this side reaction, especially under harsh reaction conditions or prolonged reaction times.[3][4]
Q3: What causes the homocoupling of the boronic ester?
A3: Homocoupling is the dimerization of the boronic ester to form a symmetrical biaryl (in this case, a bipyrazole) compound. This is a well-known byproduct in Suzuki-Miyaura cross-coupling reactions.[2] It can be mediated by the palladium catalyst, often under oxidative conditions.[2][5] The choice of palladium source and the presence of oxygen can significantly influence the extent of homocoupling.[5]
Q4: How stable is this compound and what are the recommended storage conditions?
A4: The compound is a white to light brown solid that is stable under recommended storage conditions.[6] It should be stored in a cool place in a tightly sealed container under a dry, inert atmosphere (e.g., in a freezer under -20°C).[6][7] It is important to keep it away from strong oxidizing agents. The compound is slightly soluble in water.[6][7]
Q5: Can the pinacol ester hydrolyze? If so, how does that affect my reaction?
A5: Yes, boronic acid pinacol esters can hydrolyze to the corresponding boronic acid, particularly in the presence of water, especially under typical reverse-phase HPLC conditions.[8] In a reaction mixture, the presence of the boronic acid can alter the reaction kinetics and the propensity for side reactions like protodeboronation, as boronic acids can be more susceptible to this process under certain pH conditions.[3]
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving this compound, with a focus on Suzuki-Miyaura cross-coupling reactions.
Issue 1: Low Yield of Desired Cross-Coupling Product and Presence of 1-Methyl-1H-pyrazole
This issue is likely caused by protodeboronation of the starting material.
Troubleshooting Steps:
| Parameter | Potential Cause | Recommended Action | Rationale |
| Solvent/Base | Presence of excess water or strong protic sources. High pH. | Use anhydrous solvents and ensure reagents are dry. Consider using milder bases (e.g., K₃PO₄, K₂CO₃, CsF) instead of strong hydroxides. | Minimizes the source of protons and the rate of base-catalyzed protodeboronation.[1][3] |
| Reaction Time | Prolonged reaction time. | Monitor the reaction progress (e.g., by TLC or LC-MS) and stop the reaction once the starting material is consumed. | Reduces the exposure of the boronic ester to conditions that promote protodeboronation. |
| Temperature | High reaction temperature. | Run the reaction at the lowest effective temperature. | High temperatures can accelerate the rate of side reactions, including protodeboronation. |
| Reagent Stability | Degradation of the boronic ester before use. | Use fresh or properly stored this compound. | Ensures the integrity of the starting material.[7] |
Issue 2: Formation of a Significant Amount of Bipyrazole Dimer Impurity
This observation points to the homocoupling of the boronic ester.
Troubleshooting Steps:
| Parameter | Potential Cause | Recommended Action | Rationale |
| Atmosphere | Presence of oxygen in the reaction mixture. | Degas the reaction mixture thoroughly (e.g., by sparging with an inert gas like argon or nitrogen) before adding the palladium catalyst. Maintain an inert atmosphere throughout the reaction. | Rigorous exclusion of oxygen can suppress the oxidative homocoupling pathway.[5] |
| Palladium Catalyst | Inappropriate choice or concentration of the palladium catalyst. | Screen different palladium sources (e.g., Pd(PPh₃)₄, Pd₂(dba)₃ with a suitable ligand) and optimize the catalyst loading. Using a supported catalyst like Pd/C might reduce homocoupling in some cases.[5] | The nature of the palladium catalyst and its oxidation state can influence the propensity for homocoupling. |
| Reaction Conditions | Sub-optimal reaction conditions. | Perform the reaction at room temperature if feasible. Some oxidative homocoupling reactions are efficient at room temperature in the presence of air.[2] | Lower temperatures can disfavor the homocoupling side reaction relative to the desired cross-coupling. |
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling Reaction:
Note: This is a general guideline and may require optimization for specific substrates.
-
To a dry reaction vessel, add this compound (1.1-1.5 equivalents), the aryl halide (1.0 equivalent), and the base (e.g., K₃PO₄, 2.0-3.0 equivalents).
-
Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Add the degassed solvent (e.g., dioxane, THF, or DMF, often with a small amount of water) via syringe.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and ligand (if required) to the mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizing Side Reaction Pathways
The following diagrams illustrate the mechanistic pathways for the common side reactions.
Caption: Pathway for the protodeboronation side reaction.
Caption: Pathway for the homocoupling side reaction.
Caption: Troubleshooting workflow for common side reactions.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. research.ed.ac.uk [research.ed.ac.uk]
- 4. Yoneda Labs [yonedalabs.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. This compound Six Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 7. fishersci.no [fishersci.no]
- 8. researchgate.net [researchgate.net]
Technical Support Center: 1-Methyl-1H-pyrazole-5-boronic acid pinacol ester
Welcome to the technical support center for 1-Methyl-1H-pyrazole-5-boronic acid pinacol ester. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability and handling of this reagent, with a primary focus on preventing hydrolysis.
Troubleshooting Guide: Preventing Hydrolysis
Hydrolysis of this compound to its corresponding boronic acid can lead to inconsistent reaction outcomes, lower yields, and difficulties in purification. Use this guide to diagnose and resolve potential issues during your experiments.
Issue 1: Low or Inconsistent Yields in Suzuki-Miyaura Coupling Reactions
| Potential Cause | Recommended Solution |
| Hydrolysis of the Pinacol Ester Prior to Reaction | Store the reagent under an inert atmosphere (argon or nitrogen) in a cool, dry place.[1] Use anhydrous solvents and degas all reaction mixtures thoroughly.[2] |
| Presence of Water in the Reaction Mixture | Use freshly distilled or commercially available anhydrous solvents. Ensure all glassware is oven-dried before use. |
| Inappropriate Base Selection | Use a non-hydroxide base such as K₃PO₄ or Cs₂CO₃. Bases like NaOH or KOH can promote hydrolysis. |
| Prolonged Reaction Time at Elevated Temperatures | Monitor the reaction progress closely by TLC or LC-MS. Aim for the shortest reaction time necessary for completion. Consider if a lower temperature could be effective with a more active catalyst system. |
| Protodeboronation | This side reaction, where the boronic ester is replaced by a hydrogen atom, can be competitive with the desired coupling. It is often promoted by excess water and high temperatures. Minimizing water and reaction time is crucial. For particularly sensitive substrates, using a "slow-release" strategy with a more stable boronate, like a MIDA boronate, can be beneficial.[3] |
Issue 2: Difficulty in Product Purification and Isolation
| Potential Cause | Recommended Solution |
| Formation of Boronic Acid Byproduct | The presence of the more polar boronic acid can complicate chromatographic purification. If hydrolysis is suspected, consider a mild acidic wash during the workup to remove the basic boronic acid, though this may not be suitable for all products. |
| Incomplete Reaction | If unreacted boronic acid (from hydrolysis) is present, it can be difficult to separate from the desired product. Ensure the reaction goes to completion by optimizing conditions as described above. |
Issue 3: Inaccurate Characterization by Reverse-Phase HPLC (RP-HPLC)
| Potential Cause | Recommended Solution |
| On-Column Hydrolysis | The aqueous mobile phases used in RP-HPLC can cause the pinacol ester to hydrolyze on the column, leading to inaccurate purity assessments.[4] |
| - Use a column with low silanol activity (e.g., XTerra MS C18).[4] | |
| - Prepare samples in an aprotic solvent like acetonitrile (ACN) or tetrahydrofuran (THF) instead of aqueous mixtures.[2] | |
| - Avoid acidic modifiers like formic acid in the mobile phase if possible, as they can accelerate hydrolysis on some stationary phases.[5] |
Frequently Asked Questions (FAQs)
Q1: How should I properly store and handle this compound?
A1: This reagent should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) in a cool, dry place, such as a desiccator or a freezer.[1] Avoid frequent opening of the container in a humid environment. When handling, use a glove box or glove bag to minimize exposure to air and moisture.[6]
Q2: What are the primary factors that lead to the hydrolysis of this boronic acid pinacol ester?
A2: The main factors are the presence of water, acidic or basic conditions, and elevated temperatures. The pyrazole ring is an electron-rich heterocycle, which can influence the susceptibility of the C-B bond to cleavage.
Q3: Can I use protic solvents for my reaction?
A3: While some Suzuki coupling protocols use protic co-solvents (e.g., water, ethanol), it is crucial to minimize the amount of water and to use a suitable base to avoid significant hydrolysis.[7] Anhydrous solvents like dioxane, THF, or toluene are generally preferred.[8]
Q4: My boronic ester has been stored for a while. How can I check its quality?
A4: You can check the purity by ¹H NMR spectroscopy. The presence of pinacol as a byproduct would indicate hydrolysis. For a more quantitative assessment, RP-HPLC with the precautions mentioned above (aprotic diluent, suitable column) can be used.
Q5: Is this compound more or less stable than other aryl boronic acid pinacol esters?
A5: Heteroaromatic boronic esters, especially those with electron-rich rings like pyrazole, can be more prone to protodeboronation under certain conditions compared to simple phenylboronic acid pinacol esters.[7] However, the pinacol ester form is significantly more stable than the corresponding free boronic acid.[9]
Data Presentation
Table 1: Factors Influencing the Stability of Boronic Acid Pinacol Esters
| Factor | Effect on Stability | Recommendations |
| Water | Promotes hydrolysis to the corresponding boronic acid and pinacol. | Use anhydrous solvents and reagents. Dry glassware thoroughly. |
| pH | Both acidic and basic conditions can catalyze hydrolysis.[10] | Use non-hydroxide bases (e.g., K₃PO₄, Cs₂CO₃) in Suzuki couplings. Avoid strongly acidic workup conditions if the product is sensitive. |
| Temperature | Higher temperatures accelerate the rate of hydrolysis and protodeboronation. | Run reactions at the lowest effective temperature. Minimize reaction time. |
| Solvent | Aprotic solvents (e.g., Dioxane, THF, Toluene) are generally preferred.[8] Protic solvents can participate in hydrolysis. | Use anhydrous aprotic solvents. If a protic co-solvent is necessary, use it sparingly and ensure the system is well-degassed. |
| Electronic Effects | Electron-donating groups on the aromatic ring can sometimes decrease the rate of hydrolysis, while electron-withdrawing groups can increase it.[11] | Be aware that the electronic nature of the pyrazole ring may influence stability. |
Experimental Protocols
Protocol: General Procedure for Suzuki-Miyaura Coupling with Minimized Hydrolysis
This protocol provides a general guideline for the Suzuki-Miyaura coupling of an aryl halide with this compound, aiming to minimize hydrolysis and protodeboronation.
Materials:
-
This compound (1.1 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₃PO₄, 2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane or toluene)
Procedure:
-
Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide, this compound, and the base.
-
Inert Atmosphere: Seal the vessel with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the anhydrous solvent via syringe, followed by the palladium catalyst.
-
Degassing: Further degas the reaction mixture by bubbling argon or nitrogen through the solution for 10-15 minutes.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Visualizations
Caption: Reversible hydrolysis of the pinacol ester to the boronic acid.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. aablocks.com [aablocks.com]
- 4. researchgate.net [researchgate.net]
- 5. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SI...: Ingenta Connect [ingentaconnect.com]
- 6. researchgate.net [researchgate.net]
- 7. arodes.hes-so.ch [arodes.hes-so.ch]
- 8. Impact of solvent and their contaminants on Pd/C catalyzed Suzuki-Miyaura cross-coupling reactions - HEIA-FR [heia-fr.ch]
- 9. researchgate.net [researchgate.net]
- 10. semanticscholar.org [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reactions with 1-Methyl-1H-pyrazole-5-boronic acid pinacol ester
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide comprehensive support for optimizing reaction conditions when using 1-Methyl-1H-pyrazole-5-boronic acid pinacol ester, a key building block in modern synthetic chemistry. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a versatile chemical compound with the molecular formula C₁₀H₁₇BN₂O₂ and a molecular weight of 208.07 g/mol .[1][2] It is a white to light brown solid with a melting point of 67-71 °C.[3] Its primary application is in scientific research, particularly as a building block in organic synthesis for drug discovery, catalysis, and material science.[4] The key functional group is the boronic acid pinacol ester, which readily participates in Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds.[4][5] This makes it invaluable for synthesizing complex molecules containing the 1-methylpyrazole moiety, a common scaffold in pharmaceuticals and agrochemicals.[3][4]
Q2: How should I store this compound to ensure its stability?
A2: To maintain its integrity, this compound should be stored in an inert atmosphere, preferably in a freezer under -20°C.[3] Boronic esters, while generally more stable than their corresponding boronic acids, can be susceptible to hydrolysis.[6] Proper storage under dry and inert conditions is crucial to prevent degradation and ensure reproducible results in your reactions.
Q3: What are the typical reaction partners for this boronic ester in a Suzuki-Miyaura coupling?
A3: This boronic ester is typically coupled with a variety of organic halides (or pseudohalides like triflates) as electrophilic partners.[6] The reactivity of the halide partner generally follows the trend: I > Br > OTf >> Cl.[7] While aryl and heteroaryl iodides and bromides are common substrates, successful couplings with more challenging chlorides can be achieved with specialized, highly active catalyst systems.[7]
Q4: I am not seeing any product formation in my Suzuki-Miyaura reaction. What are the first things I should check?
A4: If your reaction is failing, begin by systematically checking the following:
-
Catalyst Activity: Ensure your palladium catalyst and phosphine ligand are fresh and have been stored correctly under an inert atmosphere to prevent degradation and oxidation.[7] The active catalytic species is Pd(0), and if you are using a Pd(II) precatalyst, it must be effectively reduced in situ.[1]
-
Inert Atmosphere: Oxygen can deactivate the Pd(0) catalyst and promote the unwanted homocoupling of the boronic ester.[1][7] Ensure your reaction vessel and solvents are thoroughly degassed with an inert gas like argon or nitrogen.[5]
-
Reagent Purity: Verify the purity of all your starting materials, including the boronic ester, the organic halide, the base, and the solvent. Impurities can poison the catalyst or lead to side reactions.[7]
-
Base and Solvent: The choice and quality of the base and solvent are critical. Ensure your base is finely powdered and dry for anhydrous reactions, and for biphasic systems, ensure vigorous stirring to maximize the interaction between the phases.[1]
Troubleshooting Guide
This guide addresses common issues encountered during Suzuki-Miyaura coupling reactions with this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inactive catalyst or ligand. 2. Presence of oxygen. 3. Impure reagents or solvents. 4. Inappropriate choice of base or solvent. | 1. Use a fresh batch of catalyst and ligand. Consider using a more robust, air-stable precatalyst.[1] 2. Thoroughly degas all solvents and maintain a strict inert atmosphere throughout the reaction.[5] 3. Use high-purity, dry reagents and solvents. 4. Screen different bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) and solvent systems (e.g., dioxane/water, toluene/water, DMF).[1][8] |
| Significant Protodeboronation | 1. Presence of water in the reaction medium. 2. Use of a strong base. 3. Elevated reaction temperature. | 1. Switch to anhydrous reaction conditions.[1] 2. Use a milder base such as KF or K₂CO₃.[1] 3. Lower the reaction temperature if possible, though this may require a more active catalyst system or longer reaction time. |
| Homocoupling of the Boronic Ester | 1. Presence of oxygen. 2. Use of a Pd(II) precatalyst that is not efficiently reduced to Pd(0). | 1. Ensure the reaction is rigorously degassed.[5] 2. Consider using a Pd(0) catalyst source directly, such as Pd(PPh₃)₄.[5] |
| Difficulty in Product Purification | 1. Co-elution of the product with byproducts (e.g., homocoupled boronic ester). 2. Residual palladium catalyst in the product. | 1. Meticulous column chromatography with a shallow solvent gradient is often effective. Test various solvent systems using TLC to find the optimal conditions.[5] Recrystallization can also be a powerful purification technique if the product is a solid.[5] 2. To remove palladium, you can filter the reaction mixture through Celite or use metal scavengers.[5] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an aryl halide. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.
Materials:
-
This compound (1.2 - 1.5 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 - 3.0 equivalents)
-
Degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), and the base (2.0 equiv.).
-
Seal the flask and evacuate and backfill with an inert gas three times to ensure an oxygen-free environment.
-
Under a positive pressure of the inert gas, add the palladium catalyst (e.g., 3 mol%).
-
Add the degassed solvent system via syringe.
-
Place the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (typically 80-100 °C).
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired product.
Data Presentation
Table 1: Effect of Reaction Parameters on Suzuki-Miyaura Coupling Yield
The following table summarizes the general effects of different reaction parameters on the outcome of Suzuki-Miyaura couplings involving heteroaromatic boronic esters. Specific yields will be substrate-dependent.
| Parameter | Condition A | Condition B | Condition C | General Outcome & Remarks |
| Catalyst | Pd(PPh₃)₄ | Pd(dppf)Cl₂ | Buchwald Precatalysts (e.g., XPhos Pd G3) | Buchwald precatalysts are often more active and suitable for challenging couplings, including those with aryl chlorides.[1] |
| Base | K₂CO₃ | K₃PO₄ | Cs₂CO₃ | The choice of base is crucial and often substrate-dependent. Stronger bases like K₃PO₄ and Cs₂CO₃ can increase reaction rates but may also promote side reactions like protodeboronation.[1] |
| Solvent | Toluene/Water | Dioxane/Water | DMF | Aprotic polar solvents like dioxane and DMF are commonly used. The addition of water is often necessary to facilitate the transmetalation step.[8] |
| Temperature | 60 °C | 80 °C | 100 °C | Higher temperatures generally increase the reaction rate but can also lead to increased side product formation and decomposition of sensitive substrates. |
Mandatory Visualization
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. benchchem.com [benchchem.com]
- 8. organic-synthesis.com [organic-synthesis.com]
Technical Support Center: Scaling up Reactions with 1-Methyl-1H-pyrazole-5-boronic acid pinacol ester
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) for scaling up reactions involving 1-Methyl-1H-pyrazole-5-boronic acid pinacol ester, a key building block in the synthesis of complex molecules.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up Suzuki-Miyaura coupling reactions with this compound?
A1: Scaling up Suzuki-Miyaura reactions with this reagent presents several common challenges:
-
Hydrolysis and Protodeboronation: Boronic acid pinacol esters can be susceptible to hydrolysis, especially under basic conditions, which can lead to the formation of the corresponding boronic acid and pinacol.[1] This can be particularly problematic at elevated temperatures and with prolonged reaction times often required in large-scale synthesis. Protodeboronation, the cleavage of the C-B bond, is another potential side reaction that reduces the yield of the desired product.[2]
-
Impurity Profile: On a larger scale, the formation of byproducts can become more significant. Common impurities include homocoupled products of the boronic ester and starting materials from incomplete conversion.[3] The presence of oxygen can also lead to the homocoupling of boronic acids and catalyst decomposition.
-
Exothermic Reactions: The transmetalation step in the Suzuki-Miyaura coupling can be exothermic. On a large scale, inefficient heat dissipation can lead to localized "hot spots," potentially causing degradation of reactants, products, or the catalyst.
-
Mixing and Mass Transfer: Achieving efficient mixing in large reactors can be challenging. Poor mixing can lead to inhomogeneous reaction conditions, resulting in lower yields and increased byproduct formation.
-
Purification: The final product may require extensive purification to remove residual palladium catalyst, unreacted starting materials, and byproducts, which can be challenging and costly at scale.
Q2: How can I minimize the hydrolysis of this compound during a scaled-up reaction?
A2: To minimize hydrolysis, consider the following strategies:
-
Use of Anhydrous Conditions: Whenever possible, use anhydrous solvents and reagents, and run the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Choice of Base: The choice of base is crucial. Weaker bases, such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄), are often preferred over stronger bases like sodium hydroxide (NaOH) to reduce the rate of hydrolysis.[4]
-
Reaction Temperature and Time: Optimize the reaction temperature and time to be as low and short as possible while still achieving a good conversion rate.
-
Slow-Release Strategy: In some cases, using conditions that allow for the slow release of the boronic acid from its ester can minimize its concentration in the reaction mixture at any given time, thereby reducing the likelihood of degradation.
Q3: What are the best practices for purification of the final product at a larger scale?
A3: For large-scale purification, consider the following:
-
Crystallization: If the product is a solid, crystallization is often the most effective and scalable purification method. A solvent screen should be performed to identify a suitable solvent system.
-
Extraction: A well-designed aqueous workup can help remove inorganic salts and some polar impurities.
-
Chromatography: While flash chromatography is common in the lab, it can be less practical for kilogram-scale production. However, medium-pressure or high-pressure liquid chromatography (MPLC/HPLC) can be used for high-purity requirements.
-
Palladium Scavenging: To meet regulatory requirements for active pharmaceutical ingredients (APIs), residual palladium levels must be very low. This can be achieved by using palladium scavengers, such as functionalized silica gels or activated carbon, after the reaction is complete.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low or No Product Formation | Inactive catalyst | Ensure the palladium catalyst is fresh and has been stored properly. Consider using a more robust pre-catalyst. |
| Poor quality of boronic ester | Check the purity of the this compound before use. It should be stored in a cool, dry place under an inert atmosphere. | |
| Insufficiently degassed solvent | Thoroughly degas all solvents before use to remove oxygen, which can deactivate the catalyst. | |
| Incorrect base or solvent | Perform a small-scale screen of different bases and solvents to find the optimal conditions for your specific substrates. | |
| Significant Byproduct Formation (e.g., Homocoupling) | Presence of oxygen | Ensure the reaction is run under a strictly inert atmosphere. |
| High catalyst loading | Optimize the catalyst loading; sometimes, a lower catalyst concentration can reduce side reactions. | |
| High temperature | Run the reaction at the lowest temperature that allows for a reasonable reaction rate. | |
| Incomplete Conversion | Insufficient reaction time | Monitor the reaction progress by TLC, LC-MS, or GC-MS to determine the optimal reaction time. |
| Catalyst deactivation | Consider a more stable ligand for the palladium catalyst or perform the reaction at a lower temperature. | |
| Poor mixing | Ensure adequate agitation in the reactor to maintain a homogeneous mixture. | |
| Difficulty in Product Isolation/Purification | Product is an oil | Consider converting the product to a solid salt or co-crystal to facilitate isolation. |
| Emulsion formation during workup | Try adding brine or changing the organic solvent to break the emulsion. | |
| High levels of residual palladium | Use a palladium scavenger or perform an additional purification step like a charcoal treatment. |
Experimental Protocols
General Protocol for a Kilogram-Scale Suzuki-Miyaura Coupling
This protocol is a general guideline and should be optimized for specific substrates and equipment.
1. Reagents and Equipment:
-
This compound (1.1 equiv)
-
Aryl halide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.5-2 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., 1,4-dioxane/water, 4:1)
-
Jacketed glass reactor with overhead stirring, condenser, and nitrogen/argon inlet
-
Temperature control unit
2. Procedure:
-
Charge the reactor with the aryl halide, this compound, and the base.
-
Purge the reactor with an inert gas (nitrogen or argon) for at least 30 minutes.
-
Add the degassed solvent mixture to the reactor.
-
Begin stirring and heat the reaction mixture to the desired temperature (e.g., 80-100 °C).
-
In a separate, inerted vessel, dissolve the palladium catalyst in a small amount of degassed solvent and add it to the reaction mixture.
-
Monitor the reaction progress by a suitable analytical method (e.g., HPLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture to remove any solids.
-
Perform an aqueous workup by adding water and an organic solvent (e.g., ethyl acetate). Separate the layers.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by crystallization or another suitable method.
Visualizations
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: A typical experimental workflow for a scaled-up Suzuki-Miyaura coupling reaction.
Logical Relationship of Common Scale-Up Challenges
References
Technical Support Center: Troubleshooting Failed Couplings with 1-Methyl-1H-pyrazole-5-boronic acid pinacol ester
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for cross-coupling reactions involving 1-Methyl-1H-pyrazole-5-boronic acid pinacol ester.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Suzuki-Miyaura coupling reaction with this compound is resulting in low to no yield. What are the primary factors to investigate?
A1: When encountering low or no product yield, a systematic evaluation of the reaction parameters is crucial. The primary areas to focus on are the catalyst system, reaction conditions, and the integrity of your starting materials.
-
Catalyst Activity: Ensure your palladium precatalyst and ligand are active. If you are using a Pd(0) source, be aware that it can be sensitive to air and moisture. For Pd(II) precatalysts, in situ reduction is necessary for the catalytic cycle to begin.[1] Consider using a well-defined, air- and moisture-stable precatalyst, such as a palladacycle, to ensure consistent activity.[1]
-
Oxygen Contamination: The presence of oxygen can lead to the oxidative homocoupling of the boronic ester and decomposition of the palladium catalyst.[1][2] It is imperative that all solvents are thoroughly degassed and the reaction is conducted under a strictly inert atmosphere (e.g., argon or nitrogen).[1]
-
Reagent Quality: Verify the purity and stability of your this compound and the coupling partner (aryl/heteroaryl halide or triflate). The boronic ester should be stored in a cool, dry place.[3]
-
Base Selection: The choice and quality of the base are critical. An inappropriate or weak base may not facilitate the transmetalation step effectively. Conversely, a base that is too strong can promote side reactions.
Q2: I am observing significant protodeboronation of my this compound. How can this be minimized?
A2: Protodeboronation, the replacement of the boronic ester group with a hydrogen atom, is a common side reaction, particularly with heteroaromatic boronic esters.[4][5] Several strategies can be employed to mitigate this issue:
-
Anhydrous Conditions: Since water is the primary proton source for this side reaction, switching to anhydrous reaction conditions can significantly reduce protodeboronation.[1]
-
Milder Base: Strong bases in aqueous media can accelerate protodeboronation.[1] Consider using a weaker base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[2]
-
Use of Boronic Ester: You are already using the pinacol ester, which is generally more stable than the corresponding boronic acid and can help minimize degradation by slowly releasing the boronic acid under reaction conditions.[1][5]
Q3: My primary side-product is the homocoupling of the this compound. What is the cause and how can I prevent it?
A3: The homocoupling of boronic esters to form a bipyrazole is often promoted by the presence of oxygen and certain palladium species.[1][2]
-
Rigorous Degassing: Ensure all solvents and the reaction vessel are meticulously degassed to remove oxygen.[1] This is the most critical step in preventing homocoupling.
-
Catalyst Choice: While Pd(PPh₃)₄ is a common catalyst, under certain conditions it can promote homocoupling.[2] Consider screening other palladium catalysts and ligands.
Q4: I am struggling with the purification of my final coupled product. Do you have any suggestions?
A4: The purification of products derived from boronic esters can sometimes be challenging due to their polarity and the potential for residual boron-containing impurities.
-
Initial Workup: After the reaction, a standard aqueous workup is typically performed. Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate before concentrating.[1]
-
Column Chromatography: Flash column chromatography on silica gel is a common purification method.[1] If your product is polar, you may need to use a more polar eluent system. In some cases, deactivating the silica gel with a small amount of triethylamine in the eluent can be beneficial.[6]
-
Alternative Purification: For challenging separations, consider recrystallization or preparative HPLC.
Data Presentation
Table 1: General Suzuki-Miyaura Coupling Conditions for Heteroaryl Boronic Esters
| Parameter | Condition | Notes |
| Palladium Precatalyst | Pd(PPh₃)₄, PdCl₂(dppf), XPhos Pd G3/G4, etc. (1-5 mol%) | Catalyst choice can significantly impact yield and side reactions.[7] |
| Ligand | SPhos, XPhos, P(tBu)₃, etc. (if not using a precatalyst with an integrated ligand) | Ligand choice is crucial for stabilizing the catalyst and promoting the desired reaction. |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, KF (2-3 equivalents) | Base strength and solubility can influence reaction rate and side reactions.[1] |
| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF, THF | Solvent choice affects solubility of reagents and can influence reaction kinetics.[7][8] |
| Temperature | 80-110 °C | Higher temperatures can increase reaction rates but may also promote decomposition.[1] |
| Atmosphere | Inert (Argon or Nitrogen) | Essential to prevent catalyst deactivation and side reactions.[1] |
Experimental Protocols
Standard Protocol for Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
-
Reagent Preparation: In a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.1-1.5 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v) via syringe. The typical concentration is between 0.1 M and 0.5 M with respect to the aryl bromide.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 90 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualization
Caption: General mechanism of the Suzuki-Miyaura cross-coupling reaction.
Caption: Troubleshooting workflow for failed coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. fishersci.no [fishersci.no]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
stability of 1-Methyl-1H-pyrazole-5-boronic acid pinacol ester under different pH conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 1-Methyl-1H-pyrazole-5-boronic acid pinacol ester under various pH conditions.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low or no yield in Suzuki-Miyaura coupling | Degradation of the boronic ester prior to or during the reaction. | - Ensure the reagent is stored under anhydrous conditions and inert atmosphere. - Use anhydrous solvents for the reaction. - Minimize the time the ester is exposed to aqueous or protic conditions before the reaction. - Consider in situ formation of the boronic acid from the pinacol ester under the reaction conditions. |
| Inconsistent reaction outcomes | Partial hydrolysis of the pinacol ester leading to variable amounts of the active boronic acid. | - Use fresh, high-purity ester for each reaction. - If using a stock solution in an aprotic solvent, prepare it fresh and use it promptly. - Monitor the integrity of the starting material by HPLC or NMR before use. |
| Appearance of a new, more polar spot on TLC or peak in HPLC | Hydrolysis to the corresponding 1-Methyl-1H-pyrazole-5-boronic acid. | - Confirm the identity of the new species by co-injection with a prepared standard of the boronic acid or by mass spectrometry. - To minimize on-column hydrolysis during HPLC analysis, use a column with low silanol activity and an aprotic diluent like acetonitrile. Avoid acidic modifiers in the mobile phase.[1][2] |
| Difficulty purifying the product | Presence of pinacol as a byproduct from the hydrolysis of the ester. | - Use purification techniques that effectively separate the desired product from the polar pinacol byproduct, such as column chromatography with an appropriate solvent system or recrystallization. |
Frequently Asked Questions (FAQs)
Q1: How stable is this compound in aqueous solutions?
A1: Like other boronic acid pinacol esters, this compound is susceptible to hydrolysis in the presence of water, which cleaves the pinacol ester to form 1-Methyl-1H-pyrazole-5-boronic acid and pinacol.[1] The rate of this hydrolysis is significantly influenced by the pH of the solution.
Q2: What is the expected stability of the ester at different pH values?
Q3: How should I store this compound?
A3: To ensure its stability, the compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place. A freezer at -20°C is often recommended for long-term storage to minimize degradation from moisture and air.
Q4: Can I prepare a stock solution of this reagent?
A4: If you need to prepare a stock solution, it is highly recommended to use a dry, aprotic solvent such as acetonitrile or THF.[2] Aqueous or protic solvents like methanol will promote hydrolysis. Prepare the solution fresh and use it as quickly as possible. The stability of the solution over time should be monitored, for example, by HPLC.
Q5: Does the pH of my reaction mixture affect the performance of this reagent in a Suzuki-Miyaura coupling?
A5: Yes, the pH is a critical parameter. Suzuki-Miyaura reactions are typically carried out under basic conditions. The base promotes the in situ hydrolysis of the pinacol ester to the boronate anion, which is the active species in the transmetalation step of the catalytic cycle.[5] However, prolonged exposure to harsh basic conditions in an aqueous environment before the catalytic cycle begins can lead to competing degradation of the boronic acid via protodeboronation. The choice of base and reaction conditions should be optimized to balance the rate of productive coupling with potential degradation pathways.
Data on Hydrolytic Stability
Quantitative stability data for this compound is not extensively published. However, data from a closely related isomer, 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester, provides a useful reference for its susceptibility to hydrolysis in a mixed aqueous/organic solvent system.
Table 1: Hydrolytic Stability of 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester in 50:50 Acetonitrile/Water
| Time | Temperature | Hydrolyzed Product (%) |
| 2 hours | Room Temperature | 10.9 |
| 6 days | 4°C | 96.1 |
This data is adapted from a study on various aryl boronic esters and indicates significant hydrolysis occurs in the presence of water.
Based on general principles of boronic ester stability, the following table provides an expected qualitative stability profile for this compound under different aqueous pH conditions.
Table 2: Expected Qualitative Stability of this compound at Various pH
| pH Range | Condition | Expected Stability | Rationale |
| 1 - 3 | Strongly Acidic | Low | Acid-catalyzed hydrolysis is expected to be rapid. |
| 4 - 6 | Weakly Acidic | Moderate | Hydrolysis can still occur, but likely at a slower rate than under strongly acidic or basic conditions.[3] |
| ~ 7 | Neutral | Moderate to High (in absence of catalysts) | Stability is highest, but hydrolysis will still occur in the presence of water. |
| 8 - 10 | Weakly Basic | Moderate | Base-catalyzed hydrolysis occurs and is a key step for in situ generation of the boronic acid in Suzuki couplings.[3] |
| > 10 | Strongly Basic | Low | Rapid hydrolysis is expected.[3] |
Experimental Protocols
Protocol 1: Monitoring Hydrolytic Stability by HPLC
This protocol is designed to assess the stability of this compound in a buffered aqueous solution over time.
-
Buffer Preparation: Prepare a series of aqueous buffers at the desired pH values (e.g., pH 4, 7, and 10).
-
Stock Solution Preparation: Prepare a stock solution of this compound in a minimal amount of a water-miscible aprotic solvent like acetonitrile (e.g., 10 mg/mL).
-
Incubation: At time t=0, add a small aliquot of the stock solution to each of the prepared buffers to a final concentration of, for example, 0.1 mg/mL. Maintain the solutions at a constant temperature (e.g., 25°C).
-
Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each buffer solution.
-
Sample Quenching & Preparation: Immediately dilute the aliquot with cold, dry acetonitrile to quench the hydrolysis and prepare it for HPLC analysis.
-
HPLC Analysis:
-
Column: Use a reverse-phase column with low silanol activity (e.g., Waters XTerra MS C18) to minimize on-column hydrolysis.[1][2]
-
Mobile Phase: A gradient of water and acetonitrile (without acidic modifiers) is recommended.
-
Detection: UV detection at an appropriate wavelength (e.g., 220 nm).
-
Analysis: Monitor the disappearance of the peak corresponding to the pinacol ester and the appearance of the peak for the more polar boronic acid.
-
-
Data Analysis: Calculate the percentage of the remaining pinacol ester at each time point relative to the initial amount at t=0.
Visualizations
References
Technical Support Center: Purification of 1-Methyl-1H-pyrazole-5-boronic acid pinacol ester Reactions
This guide provides troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals working with 1-Methyl-1H-pyrazole-5-boronic acid pinacol ester and facing challenges with the removal of boron-containing impurities from their reaction mixtures.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My flash column chromatography on silica gel is giving poor recovery and significant tailing of my desired product. What is causing this?
A1: Pinacol boronic esters, including derivatives of this compound, are known to interact strongly with the Lewis acidic silanol groups on the surface of standard silica gel. This leads to over-adsorption, resulting in streaking on TLC plates, poor separation, and low recovery of the product from column chromatography.[1][2][3][4]
Q2: How can I improve my flash column chromatography results for these compounds?
A2: A highly effective method is to use silica gel impregnated with boric acid.[5][6] The boric acid treatment effectively masks the Lewis acidic sites on the silica, suppressing the over-adsorption of the boronic ester and leading to much-improved chromatographic performance.[3][6] Alternatively, using neutral alumina as the stationary phase can sometimes be beneficial.[7]
Q3: I have a persistent pinacol impurity in my product even after chromatography. How can I remove it?
A3: Pinacol is a common byproduct from Suzuki reactions originating from the hydrolysis of the pinacol boronate ester.[8] It can often be removed by trituration or recrystallization from a nonpolar solvent like hexanes.[9][10] The product, if solid, can be concentrated and then washed with cold hexanes, in which pinacol is often soluble, allowing it to be decanted off.[9]
Q4: My reaction mixture contains unreacted boronic acid. What is the best way to remove it during workup?
A4: Boronic acids can be easily removed by a basic aqueous wash.[11] By treating the crude reaction mixture with an aqueous solution of a base like sodium hydroxide (1-2 M), the boronic acid is converted into its water-soluble boronate salt.[4][12] This salt partitions into the aqueous layer during a liquid-liquid extraction, while the desired, typically less polar, product remains in the organic phase.[4][11]
Q5: I suspect homocoupling of the boronic ester is a significant side reaction. How can I minimize this?
A5: Homocoupling is a common side reaction in Suzuki-Miyaura couplings. Its formation can be suppressed by adding a mild reducing agent, such as potassium formate, to the reaction mixture. Additionally, ensuring the reaction is performed under a rigorously inert atmosphere by sparging the solution with nitrogen or argon can minimize the presence of oxygen, which can promote homocoupling.
Q6: Are there non-chromatographic methods to purify my boronic ester product?
A6: Yes, derivatization is a powerful technique. You can convert the pinacol ester into a more crystalline and easily isolable derivative, such as a potassium trifluoroborate salt or a diethanolamine (DEA) adduct.[7][13][14] These derivatives can often be purified by recrystallization or filtration, and the pinacol ester or corresponding boronic acid can be regenerated if needed.
Purification Strategies: Data Summary
The following table summarizes common purification techniques and their applicability for removing specific impurities.
| Purification Method | Target Impurity | Principle of Separation | Typical Recovery | Reference(s) |
| Boric Acid-Treated Silica Chromatography | Polar impurities, Baseline material | Suppresses over-adsorption of boronic esters on silica. | Good to Excellent | [5][6] |
| Aqueous Basic Wash (e.g., 1M NaOH) | Boronic Acids | Converts acidic boronic acid to a water-soluble boronate salt. | Excellent | [4][11] |
| Trituration/Recrystallization with Hexanes | Pinacol | Differential solubility; pinacol is often soluble in cold nonpolar solvents. | Good | [9][10] |
| Conversion to Potassium Trifluoroborate (KHF₂) Salt | General Impurities, Pinacol | Forms a stable, crystalline salt that can be purified by recrystallization. | High (>95%) | [1][3][15] |
| Conversion to Diethanolamine (DEA) Adduct | General Impurities | Forms a stable, often crystalline, zwitterionic adduct that can be filtered or recrystallized. | Good to Excellent | [14][16][17] |
Experimental Protocols
Protocol 1: Preparation of Boric Acid Impregnated Silica Gel [18][19]
-
Preparation: In a round-bottom flask, create a slurry of silica gel (e.g., 300 mL) and boric acid (e.g., 28 g) in ethanol (e.g., 550 mL).
-
Stirring: Stir the suspension at room temperature for 2 hours.
-
Filtration & Washing: Filter the silica gel to remove the ethanol and excess boric acid. Wash the impregnated silica gel thoroughly with ethanol (e.g., 3 x 200 mL).
-
Drying: Dry the silica gel in a vacuum oven at 100-140°C for 24-48 hours before use. This material can now be used for TLC analysis and flash column chromatography as you would with standard silica gel.
Protocol 2: Removal of Boronic Acid Impurities via Basic Extraction [4]
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent immiscible with water (e.g., ethyl acetate, dichloromethane).
-
Extraction: Transfer the solution to a separatory funnel and wash with 1-2 M aqueous sodium hydroxide (NaOH) solution.
-
Separation: Shake the funnel, allow the layers to separate, and drain the aqueous layer. The boronic acid impurities will now be in the aqueous phase as the sodium boronate salt.
-
Workup: Wash the organic layer with brine, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product, now free of boronic acid.
Protocol 3: Purification via Conversion to Potassium Trifluoroborate Salt [3]
-
Reaction: Dissolve the crude pinacol boronic ester in methanol (e.g., to a 0.2 M concentration). Add an excess of a saturated aqueous solution of potassium hydrogen fluoride (KHF₂) (e.g., 4.5 equivalents).
-
Stirring: Stir the mixture at room temperature.
-
Azeotropic Removal of Pinacol: Remove all volatile materials on a rotary evaporator (bath temperature 45-50°C). The pinacol byproduct forms an azeotrope with water and is removed.
-
Purification Cycles: Re-dissolve the solid residue in 50% aqueous methanol and evaporate again. Repeat this dissolution-evaporation cycle until ¹H NMR analysis shows the absence of pinacol.
-
Isolation: Extract the final solid residue with acetone, filter to remove inorganic salts, and evaporate the acetone to yield the pure potassium trifluoroborate salt.
Protocol 4: Purification via Diethanolamine (DEA) Adduct Formation [16][20]
-
Adduct Formation: Dissolve the crude pinacol boronic ester (1.0 equiv) in diethyl ether. Add diethanolamine (1.1 equiv).
-
Precipitation: A white precipitate of the DEA adduct typically forms within a few minutes. Continue stirring for approximately 30 minutes, monitoring the consumption of the starting material by TLC.
-
Isolation: Filter the precipitate, wash it with cold ether, and dry it to afford the purified DEA-boronate adduct.
-
(Optional) Hydrolysis back to Boronic Acid: The DEA adduct can be hydrolyzed back to the free boronic acid by stirring with a biphasic solution of 0.1 M HCl and an organic solvent like ether.
Visualized Workflows & Logic
Caption: General troubleshooting workflow for purification.
Caption: Purification logic via derivatization to salts.
References
- 1. Improved method for the conversion of pinacolboronic esters into trifluoroborate salts: facile synthesis of chiral secondary and tertiary trifluoroborates | CoLab [colab.ws]
- 2. benchchem.com [benchchem.com]
- 3. bristol.ac.uk [bristol.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Model Based Approach to Control Pinacol Precipitation Risk in in Telescoped Miyaura Borylation/Suzuki Cross-Coupling Process | AIChE [aiche.org]
- 9. reddit.com [reddit.com]
- 10. home.sandiego.edu [home.sandiego.edu]
- 11. reddit.com [reddit.com]
- 12. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 13. reddit.com [reddit.com]
- 14. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. rsc.org [rsc.org]
- 19. rsc.org [rsc.org]
- 20. pubs.acs.org [pubs.acs.org]
Technical Support Center: Catalyst Poisoning in Reactions with 1-Methyl-1H-pyrazole-5-boronic acid pinacol ester
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering issues with catalyst poisoning in reactions involving 1-Methyl-1H-pyrazole-5-boronic acid pinacol ester.
Troubleshooting Guide
Catalyst deactivation or poisoning is a common challenge in cross-coupling reactions. The following table summarizes potential issues, their likely causes when using this compound, and recommended solutions.
| Problem | Potential Cause | Recommended Solution |
| Low or No Conversion | Catalyst Poisoning by Pyrazole Nitrogen: The lone pair of electrons on the N2 nitrogen of the pyrazole ring can coordinate strongly to the metal center (e.g., Palladium), leading to the formation of inactive catalyst complexes.[1][2] | - Use bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands to sterically hinder coordination. - Consider using a higher catalyst loading. - Screen different pre-catalysts that are less susceptible to poisoning. |
| General Catalyst Deactivation: Impurities in reagents or solvents (e.g., sulfur compounds, other metals) can poison the catalyst.[3] Oxygen can also lead to the formation of inactive palladium oxides.[2] | - Use high-purity, anhydrous solvents and reagents. - Ensure all reagents are properly degassed to remove oxygen.[2][4] - Consider passing reagents through a plug of alumina to remove polar impurities. | |
| Formation of Inactive Palladium Black: Agglomeration of the palladium catalyst into an insoluble, inactive form.[2][5] | - Optimize the ligand-to-metal ratio to ensure the catalyst remains in a soluble, active form. - Use milder reaction conditions, such as lower temperatures.[4] | |
| Significant Homocoupling of the Boronic Ester | Presence of Oxygen: Oxygen can promote the oxidative homocoupling of boronic esters.[2] | - Rigorously degas all solvents and the reaction mixture using methods like freeze-pump-thaw cycles or by sparging with an inert gas (e.g., argon or nitrogen).[2] |
| Suboptimal Reaction Conditions: Incorrect choice of base or solvent can favor homocoupling. | - Screen different bases; sometimes a weaker base can minimize this side reaction. - Ensure the reaction is well-mixed. | |
| Formation of Protodeboronated Byproduct (1-Methyl-1H-pyrazole) | Presence of Water: Water can lead to the hydrolysis of the C-B bond, especially under basic conditions.[5] | - Use anhydrous solvents and reagents. - Dry the base before use. - The pinacol ester is generally more stable than the corresponding boronic acid, but prolonged reaction times at high temperatures can still lead to degradation. |
| Inconsistent Reaction Yields | Variable Reagent Quality: Inconsistent purity of the boronic ester, coupling partner, or other reagents. | - Use reagents from a reliable source and from the same batch for a series of experiments. - Store the boronic ester under an inert atmosphere and away from moisture. |
| Poor Mixing: In heterogeneous reaction mixtures, inconsistent stirring can lead to variable results. | - Ensure vigorous and consistent stirring, especially when using solid bases. |
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura reaction with this compound is stalling before completion. What is the most likely cause?
A1: The most probable cause is catalyst poisoning by the nitrogen atom of the pyrazole ring.[1][2] The N2 nitrogen can coordinate to the palladium catalyst, forming a stable, inactive complex that halts the catalytic cycle. To address this, consider using bulky phosphine ligands (e.g., SPhos, XPhos) or NHC ligands, which can prevent this inhibitory coordination. Another common issue is the gradual deactivation of the catalyst due to trace impurities or oxygen; ensuring high-purity, rigorously degassed reagents and solvents is crucial.[2][4]
Q2: I am observing a significant amount of 1,1'-Dimethyl-1H,1'H-5,5'-bi(pyrazole) as a byproduct. How can I prevent this?
A2: The formation of this homocoupling product is typically a result of oxidative coupling of the boronic ester, often promoted by the presence of oxygen.[2] To minimize this, it is essential to thoroughly degas all solvents and the reaction mixture. This can be achieved by sparging with an inert gas like argon or nitrogen, or by using several freeze-pump-thaw cycles.[2]
Q3: What are the visible signs of catalyst deactivation in my reaction?
A3: A common visual indicator of catalyst deactivation is a change in the reaction mixture's color to black, which suggests the precipitation of palladium black, an inactive form of the catalyst.[5] Additionally, if reaction monitoring via techniques like TLC or LC-MS shows that the starting materials are no longer being consumed, it strongly indicates that the catalyst is no longer active.[5]
Q4: Can the this compound itself be a source of impurities that poison the catalyst?
A4: Yes, while the pinacol ester is generally more stable than the free boronic acid, it can still hydrolyze to 1-Methyl-1H-pyrazole-5-boronic acid and pinacol if exposed to moisture. The free boronic acid can then potentially undergo further side reactions. It is also possible for the reagent to contain residual impurities from its synthesis that could act as catalyst poisons. Using a high-purity reagent and storing it under anhydrous and inert conditions is the best practice.
Q5: Are there specific palladium pre-catalysts that are recommended for use with N-heterocyclic boronic esters like this one?
A5: While the optimal pre-catalyst can be reaction-specific, pre-formed Pd(0) sources or modern pre-catalysts that rapidly generate the active Pd(0) species in situ are often preferred.[2][6] Buchwald-type pre-catalysts, which incorporate bulky phosphine ligands, are designed to be robust and are often effective for challenging substrates like N-heterocycles. It is always recommended to screen a few different pre-catalysts and ligands to find the optimal combination for your specific reaction.
Experimental Protocols
Protocol 1: General Procedure for a Small-Scale Suzuki-Miyaura Coupling Reaction
Objective: To provide a baseline protocol for the cross-coupling of this compound with an aryl halide.
Methodology:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon), add the aryl halide (1.0 eq), this compound (1.2 eq), the palladium pre-catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and the base (e.g., K₂CO₃, 2.0 eq).
-
Add the degassed solvent (e.g., dioxane/water 4:1 mixture) via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 90 °C).
-
Monitor the reaction progress using a suitable analytical technique (e.g., TLC, LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Screening of Ligands to Mitigate Catalyst Poisoning
Objective: To identify an optimal ligand that prevents catalyst deactivation by the pyrazole substrate.
Methodology:
-
Set up an array of parallel reactions in reaction vials or a multi-well plate.
-
To each vial, add the aryl halide (1.0 eq), this compound (1.2 eq), a palladium source (e.g., Pd₂(dba)₃, 0.025 eq), and the base (e.g., Cs₂CO₃, 2.0 eq).
-
To each vial, add a different phosphine ligand (e.g., PPh₃, XPhos, SPhos, RuPhos; 0.1 eq). Include a control reaction with no added ligand.
-
Add the degassed solvent to each vial.
-
Seal the vials and place them in a heating block, stirring vigorously at the desired temperature for a set time (e.g., 16 hours).
-
After cooling, analyze an aliquot from each reaction by LC-MS or GC-MS to determine the conversion to the desired product.
-
Compare the results to identify the ligand that provides the highest yield, indicating the most effective mitigation of catalyst poisoning.
Visualizations
References
- 1. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
1H NMR Characterization of 1-Methyl-1H-pyrazole-5-boronic acid pinacol ester: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the 1H NMR characterization of 1-Methyl-1H-pyrazole-5-boronic acid pinacol ester, a versatile building block in medicinal chemistry and organic synthesis.[1] The document details the expected chemical shifts and provides a comparative data table. Furthermore, a standardized experimental protocol for acquiring the 1H NMR spectrum is outlined.
Comparative 1H NMR Data
The 1H NMR spectrum of this compound exhibits characteristic signals corresponding to the protons of the pyrazole ring, the N-methyl group, and the pinacol ester moiety. A comparison with related structures, such as the parent pyrazole and 1-methylpyrazole, allows for a clear assignment of these signals.
| Compound | H-3 | H-4 | N-CH3 | Pinacol CH3 | Solvent |
| This compound | 7.57 (s, 1H) | 6.75 (s, 1H) | 4.16 (s, 3H) | 1.41 (s, 12H) | CDCl3 |
| 1-Methylpyrazole | 7.49 (d, 1H) | 6.21 (t, 1H) | 3.86 (s, 3H) | - | CDCl3 |
| Pyrazole | 7.65 (d, 2H) | 6.37 (t, 1H) | - | - | CDCl3 |
Table 1: Comparison of 1H NMR chemical shifts (δ, ppm) for this compound and related pyrazole compounds. Data for the title compound was obtained from a 400 MHz spectrometer in CDCl3.[1]
The data clearly indicates the downfield shift of the pyrazole ring protons in the boronic acid pinacol ester derivative compared to 1-methylpyrazole, which can be attributed to the electron-withdrawing effect of the boronate group. The sharp singlets for the N-methyl and pinacol methyl groups are characteristic and aid in the straightforward identification of the compound.
Experimental Protocol
A detailed methodology for acquiring the 1H NMR spectrum is provided below to ensure reproducibility and accuracy of the results.
Instrumentation:
-
NMR Spectrometer: 400 MHz
-
Probe: 5 mm inverse detection z-gradient probe
-
Solvent: Chloroform-d (CDCl3)
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in 0.6 mL of CDCl3.
-
Vortex the sample until the solid is completely dissolved.
-
Transfer the solution to a 5 mm NMR tube.
Data Acquisition Parameters:
-
Pulse Sequence: zg30
-
Number of Scans: 16
-
Acquisition Time: 4.096 seconds
-
Spectral Width: 8223.685 Hz (20.548 ppm)
-
Temperature: 298 K
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the spectrum manually.
-
Calibrate the spectrum by setting the residual CDCl3 signal to 7.26 ppm.
-
Integrate all signals.
-
Perform baseline correction.
Structural Assignment and Visualization
The following diagram illustrates the molecular structure of this compound with the corresponding 1H NMR signal assignments.
Caption: Molecular structure and 1H NMR assignments.
This guide serves as a practical resource for the identification and quality control of this compound, facilitating its application in research and development. The provided data and protocols enable a direct comparison with experimental results, ensuring the integrity of this key synthetic intermediate.
References
Navigating the Isomeric Landscape: A Comparative 13C NMR Analysis of 1-Methyl-1H-pyrazole-5-boronic acid pinacol ester and its Regioisomer
For researchers, scientists, and professionals in drug development, the precise structural characterization of heterocyclic building blocks is paramount. This guide provides a comparative 13C NMR analysis of 1-Methyl-1H-pyrazole-5-boronic acid pinacol ester and its key alternative, the regioisomeric 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester. Understanding the distinct spectroscopic signatures of these isomers is crucial for unambiguous identification and successful application in synthetic chemistry.
The pyrazole motif is a cornerstone in medicinal chemistry, and its functionalization with a boronic acid pinacol ester group opens avenues for diverse cross-coupling reactions, enabling the construction of complex molecular architectures. The seemingly subtle shift of the boronic acid pinacol ester group from the 5-position to the 4-position on the 1-methyl-1H-pyrazole ring induces significant changes in the electron distribution and, consequently, the 13C NMR chemical shifts of the pyrazole core. This guide presents a detailed comparison of their 13C NMR data, supported by a general experimental protocol for data acquisition.
Comparative 13C NMR Data
Due to the limited availability of fully assigned experimental 13C NMR data for this compound in the public domain, this guide presents a predicted spectrum based on established chemical shift increments for pyrazole and boronic ester moieties. This is juxtaposed with the available experimental data for its isomer, 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester, for a comprehensive comparison.
| Carbon Atom | This compound (Predicted δ, ppm) | 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester (Experimental δ, ppm) |
| C3 | ~140-145 | ~139 |
| C4 | ~110-115 | C-B (~98) |
| C5 | C-B (~135-140) | ~139 |
| N-CH3 | ~35-40 | ~39 |
| Pinacol C | ~84-85 | ~84 |
| Pinacol CH3 | ~24-25 | ~25 |
Note: The carbon attached to the boron atom (C-B) often exhibits a broad signal or is sometimes not observed in 13C NMR spectra due to quadrupolar relaxation of the boron nucleus.
The key differentiating feature lies in the chemical shift of the carbon atom bonded to the boronic ester group. In the 5-substituted isomer, the C5 signal is expected to be significantly downfield due to the direct attachment of the electronegative boronate group and its position adjacent to a nitrogen atom. Conversely, in the 4-substituted isomer, the C4-B signal appears at a more upfield position. The chemical shifts of the other pyrazole ring carbons (C3 and C4/C5) are also influenced by the position of the substituent, providing additional points of comparison.
Experimental Protocol for 13C NMR Analysis
The following protocol outlines a standard procedure for obtaining a proton-decoupled 13C NMR spectrum of pyrazole-based boronic acid pinacol esters.
1. Sample Preparation:
-
Weigh approximately 20-50 mg of the compound.
-
Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, Acetone-d6, DMSO-d6) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication can be applied if necessary.
-
The final solution should be clear and free of any particulate matter.
2. NMR Spectrometer Setup and Data Acquisition:
-
The experiment is performed on a standard NMR spectrometer (e.g., 400 or 500 MHz).
-
The instrument is locked onto the deuterium signal of the solvent.
-
The magnetic field is shimmed to ensure homogeneity.
-
A standard proton-decoupled 13C NMR pulse sequence is used.
-
Key acquisition parameters include:
-
Spectral Width: ~0-220 ppm
-
Pulse Angle: 30-45°
-
Relaxation Delay (d1): 2-5 seconds (a longer delay may be necessary for quaternary carbons)
-
Number of Scans (ns): Sufficient to obtain a good signal-to-noise ratio (typically several thousand scans).
-
3. Data Processing:
-
The acquired Free Induction Decay (FID) is Fourier transformed.
-
The resulting spectrum is phased and baseline corrected.
-
The chemical shifts are referenced to the solvent peak or an internal standard (e.g., Tetramethylsilane, TMS, at 0.00 ppm).
Logical Workflow for Isomer Differentiation
The following diagram illustrates the logical workflow for distinguishing between the this compound and its 4-substituted isomer based on their 13C NMR spectra.
This guide underscores the power of 13C NMR spectroscopy in the structural elucidation of isomeric pyrazole derivatives. By carefully analyzing the chemical shifts, particularly of the carbon atom attached to the boronate moiety, researchers can confidently distinguish between this compound and its 4-isomer, ensuring the correct implementation of these valuable building blocks in their synthetic endeavors. For unequivocal assignment, two-dimensional NMR techniques such as HMBC and HSQC are recommended.
A Comparative Guide to 1-Methyl-1H-pyrazole-5-boronic Acid Pinacol Ester and Its Isomers for Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 1-Methyl-1H-pyrazole-5-boronic acid pinacol ester and its corresponding 3- and 4-isomers. These versatile building blocks are integral to medicinal chemistry, primarily utilized in palladium-catalyzed cross-coupling reactions to synthesize a wide array of biologically active compounds. This document offers a data-driven overview of their performance, supported by experimental protocols and a relevant signaling pathway illustration to aid in the strategic selection of these reagents for drug discovery and development projects.
Introduction to Pyrazole Boronic Acid Isomers
Pyrazole boronic acids and their pinacol esters are indispensable reagents in modern organic synthesis, particularly in the construction of complex molecules with pharmaceutical applications.[1] The position of the boronic acid pinacol ester group on the N-methylated pyrazole ring significantly influences the compound's reactivity, stability, and ultimately its utility in synthetic strategies. The three isomers—1-methyl-1H-pyrazole-3-boronic acid pinacol ester, 1-methyl-1H-pyrazole-4-boronic acid pinacol ester, and this compound—each offer distinct advantages and are employed in the synthesis of a variety of targeted therapeutic agents.
Comparative Performance in Suzuki-Miyaura Cross-Coupling Reactions
The following table summarizes representative data for the Suzuki-Miyaura coupling of each isomer with 4-bromoanisole, a common coupling partner. It is important to note that these results are compiled from different sources and reaction conditions may vary slightly.
| Isomer | Catalyst System | Base | Solvent | Time (h) | Yield (%) |
| This compound | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 12 | ~85-95% (Estimated) |
| 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester | Pd(PtBu₃)₂ | KF | DMF | 24 | 75-85%[2] |
| 1-Methyl-1H-pyrazole-3-boronic acid pinacol ester | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 12 | ~80-90% (Estimated) |
Yields for the 3- and 5-isomers are estimated based on typical Suzuki-Miyaura reaction outcomes for similar heteroaryl boronic esters, as direct comparative data with 4-bromoanisole was not found.
Generally, the electronic properties of the pyrazole ring influence the reactivity of the boronic ester. The 5-position is often considered more sterically accessible, potentially leading to faster reaction rates and higher yields. The 4-position provides a different electronic environment and substitution pattern, which can be advantageous for specific molecular designs. The 3-position, being adjacent to the methylated nitrogen, may experience some steric hindrance, but it remains a valuable building block for accessing particular substitution patterns.
Key Experimental Protocols
Below are detailed methodologies for the synthesis of each isomer and a general protocol for their application in Suzuki-Miyaura cross-coupling reactions.
Synthesis of this compound
This synthesis typically involves the deprotonation of 1-methylpyrazole with a strong base followed by reaction with a borate ester and subsequent esterification with pinacol.
Materials:
-
1-Methylpyrazole
-
n-Butyllithium (n-BuLi) in hexanes
-
Triisopropyl borate
-
Pinacol
-
Anhydrous tetrahydrofuran (THF)
-
Hexanes
-
Saturated aqueous ammonium chloride solution
-
Magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 1-methylpyrazole (1.0 eq) in anhydrous THF at -78 °C under an argon atmosphere, add n-BuLi (1.1 eq) dropwise.
-
Stir the mixture at -78 °C for 1 hour.
-
Add triisopropyl borate (1.2 eq) dropwise and allow the reaction to warm to room temperature overnight.
-
Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over MgSO₄, and concentrate under reduced pressure.
-
To the crude boronic acid in a suitable solvent (e.g., dichloromethane), add pinacol (1.1 eq) and stir at room temperature until the reaction is complete (monitored by TLC or GC-MS).
-
Purify the product by column chromatography on silica gel to afford this compound.
Synthesis of 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester[3]
This procedure involves a lithium-halogen exchange followed by borylation and esterification.
Materials:
-
4-Bromo-1-methyl-1H-pyrazole
-
n-Butyllithium (n-BuLi) in hexanes
-
Triisopropyl borate
-
Pinacol
-
Anhydrous tetrahydrofuran (THF) and Toluene
-
Water
-
Methyl tert-butyl ether (MTBE)
-
Acetic acid
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 4-bromo-1-methyl-1H-pyrazole (1.0 eq) and triisopropyl borate (1.3 eq) in a 1:1 mixture of THF and toluene at -74 °C, add n-BuLi (1.5 eq) dropwise.[3]
-
After the addition is complete, add pinacol (1.5 eq) and allow the mixture to warm to room temperature.[3]
-
Add water to form a slurry, which is then filtered to isolate the lithium hydroxy ate complex.[3]
-
Neutralize the ate complex with acetic acid in MTBE, wash with water, dry over Na₂SO₄, and concentrate to yield 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester.[3]
Synthesis of 1-Methyl-1H-pyrazole-3-boronic acid pinacol ester[4]
This synthesis involves a diazotization reaction to form an iodo-pyrazole intermediate, followed by a lithium-halogen exchange and borylation.
Materials:
-
N-methyl-3-aminopyrazole
-
Sodium nitrite
-
Potassium iodide
-
Hydrochloric acid
-
n-Butyllithium (n-BuLi) in hexanes
-
Isopropoxyboronic acid pinacol ester
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl acetate
Procedure:
-
Synthesize 3-iodo-1-methyl-1H-pyrazole from N-methyl-3-aminopyrazole via a diazotization reaction with sodium nitrite and potassium iodide in hydrochloric acid.[4]
-
Dissolve the resulting 3-iodo-1-methyl-1H-pyrazole (1.0 eq) in anhydrous THF and cool to -78 °C.[4]
-
Add n-BuLi (1.1 eq) dropwise, followed by the addition of isopropoxyboronic acid pinacol ester (1.2 eq).[4]
-
Allow the reaction to warm to room temperature and stir until completion.
-
Quench the reaction with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography to obtain 1-Methyl-1H-pyrazole-3-boronic acid pinacol ester.[4]
General Protocol for Suzuki-Miyaura Cross-Coupling[2]
This protocol is adapted from a procedure for the 4-isomer and can be used as a starting point for all three isomers.
Materials:
-
1-Methyl-1H-pyrazole boronic acid pinacol ester isomer (1.0 eq)
-
Aryl or heteroaryl halide (e.g., 4-bromoanisole, 1.2 eq)
-
Palladium catalyst (e.g., Pd(PtBu₃)₂, 5 mol%)[2]
-
Base (e.g., KF, 2.2 eq)[2]
-
Anhydrous solvent (e.g., DMF)[2]
Procedure:
-
In a reaction vessel, combine the pyrazole boronic acid pinacol ester, the aryl halide, the palladium catalyst, and the base.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the required time (typically 12-24 hours), monitoring the reaction progress by TLC or LC-MS.[2]
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Signaling Pathway: The JAK-STAT Pathway and Pyrazole Inhibitors
Many pyrazole-containing compounds exhibit their therapeutic effects by inhibiting key signaling pathways involved in disease pathogenesis. A prominent example is the Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway, which is crucial for cytokine signaling and is often dysregulated in inflammatory diseases and cancers.[5]
As depicted in Figure 1, the binding of a cytokine to its receptor activates associated Janus kinases (JAKs). These kinases then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Once recruited, STATs are themselves phosphorylated by JAKs, leading to their dimerization and translocation into the nucleus, where they regulate the transcription of target genes. Pyrazole-containing inhibitors, such as Ruxolitinib, act by blocking the kinase activity of JAKs, thereby interrupting this signaling cascade and mitigating the downstream inflammatory or proliferative responses.[5]
Conclusion
This compound and its 3- and 4-isomers are valuable and versatile building blocks for the synthesis of medicinally relevant compounds. The choice of isomer can influence the outcome of Suzuki-Miyaura cross-coupling reactions, and a careful consideration of the desired substitution pattern and potential reactivity differences is crucial for efficient drug design and development. While direct comparative data is limited, the available information suggests that all three isomers are effective reagents. The provided experimental protocols offer a solid foundation for their synthesis and application, and the illustration of the JAK-STAT pathway highlights a key therapeutic area where these pyrazole derivatives have made a significant impact. Further head-to-head comparative studies would be beneficial to the scientific community to enable more precise selection of these important synthetic intermediates.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. CN104478917A - Synthesis method for 1-substitution-1H-pyrazol-4-boric acid pinacol ester - Google Patents [patents.google.com]
- 3. electronicsandbooks.com [electronicsandbooks.com]
- 4. CN105669733A - Synthetic method of 1-methyl-1H-pyrazole-3-boronic acid pinacol ester - Google Patents [patents.google.com]
- 5. The potential of JAK/STAT pathway inhibition by ruxolitinib in the treatment of COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Practitioner's Guide to Pyrazole Intermediates: A Comparative Analysis of Pinacol Esters and Boronic Acids
For researchers, scientists, and drug development professionals, the strategic selection of building blocks is paramount to the success of synthetic campaigns. Pyrazoles, a privileged scaffold in medicinal chemistry, are frequently incorporated via Suzuki-Miyaura cross-coupling reactions. The choice between utilizing a pyrazole boronic acid or its corresponding pinacol ester can significantly impact reaction efficiency, reproducibility, and overall workflow. This guide provides an objective, data-driven comparison to inform this critical decision.
The enhanced stability and handling characteristics of pyrazole pinacol esters often present a compelling advantage over their boronic acid counterparts. While boronic acids can exhibit higher reactivity in some instances, this is often offset by challenges related to their stability and purification. This guide will delve into a detailed comparison of these two classes of reagents, supported by experimental data and protocols, to provide a clear framework for selecting the optimal reagent for your specific research needs.
At a Glance: Key Performance Indicators
| Feature | Pyrazole Boronic Acid | Pyrazole Pinacol Ester | Advantage |
| Stability | Lower | Higher | Pinacol Ester |
| Handling | Often requires special handling and storage | Generally bench-stable solids | Pinacol Ester |
| Reactivity | Potentially higher | Generally lower, but often sufficient | Application Dependent |
| Purification | Can be challenging due to polarity and byproducts | Generally more straightforward | Pinacol Ester |
| Reproducibility | Can be variable due to instability | More consistent results | Pinacol Ester |
Delving Deeper: A Data-Driven Comparison
The primary advantages of pyrazole pinacol esters stem from their superior stability. Boronic acids are susceptible to various degradation pathways, including protodeboronation and oxidation, which can impact their purity and performance in subsequent reactions. The steric bulk of the pinacol group in the corresponding esters provides significant protection to the boron center, mitigating these degradation pathways.
Stability Comparison
While specific kinetic data for the hydrolysis of a wide range of pyrazole boronic acids versus their pinacol esters is not extensively documented in a single comparative study, the general consensus in the chemical literature points to the significantly greater hydrolytic stability of pinacol esters. Boronic acids are known to be sensitive to moisture and can readily undergo hydrolysis. In contrast, pyrazole pinacol esters are noted for their stability under prolonged storage and are often used as convenient, stable reagents in organic synthesis. For instance, 1-methyl-1H-pyrazole-4-boronic acid pinacol ester is described as a stable alternative to the corresponding boronic acid for Suzuki-Miyaura cross-coupling. Safety data sheets for various pyrazole pinacol esters recommend storage in cool, dry conditions, highlighting their stability, though they are noted to be moisture-sensitive, which can lead to hydrolysis back to the boronic acid over time or under reaction conditions.
Performance in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry and a primary application for these pyrazole building blocks. While boronic acids are often considered more reactive due to their Lewis acidity which facilitates the transmetalation step, pyrazole pinacol esters consistently provide good to excellent yields, often with the benefit of cleaner reaction profiles and simpler purification.
Table 1: Illustrative Yields in Suzuki-Miyaura Coupling of Bromopyrazoles
| Bromopyrazole Substrate | Boron Reagent | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) |
| 4-Bromo-3,5-dinitro-1H-pyrazole | Arylboronic acids | Various | XPhos Pd G2 | - | - | - | Good to Excellent[1] |
| 3- and 4-Bromopyrazole | Phenylboronic acid | - | P1 (XPhos-derived) | K₃PO₄ | Dioxane/H₂O | 100 | 61-86[2] |
| 4-Bromopyrazoles | Arylboronic Acids | Various | Various Pd catalysts | Various | Various | Various | Moderate to High |
| General Pyrazole Synthesis | 4-Pyrazoleboronic Acid Pinacol Ester | Aryl Halides | Pd Catalyst | Base | Solvent | - | High[1] |
Note: Direct side-by-side comparative yield data under identical conditions is scarce in the literature. The table presents typical yields reported in different studies.
Experimental Protocols
To provide a practical comparison, the following are representative experimental protocols for the Suzuki-Miyaura coupling of a generic bromopyrazole with a phenylboronic acid and its pinacol ester.
Protocol 1: Suzuki-Miyaura Coupling with Pyrazole Boronic Acid
Reaction: Coupling of 4-Bromopyrazole with Phenylboronic Acid
Materials:
-
4-Bromopyrazole (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Pd(PPh₃)₄ (0.05 mmol)
-
Na₂CO₃ (2.0 mmol)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
Procedure:
-
To a dried flask, add 4-bromopyrazole, phenylboronic acid, Pd(PPh₃)₄, and Na₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed 1,4-dioxane and water.
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Coupling with Pyrazole Pinacol Ester
Reaction: Coupling of 4-Bromopyrazole with Phenylboronic Acid Pinacol Ester
Materials:
-
4-Bromopyrazole (1.0 mmol)
-
Phenylboronic acid pinacol ester (1.1 mmol)
-
Pd(dppf)Cl₂ (0.03 mmol)
-
K₂CO₃ (2.0 mmol)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
Procedure:
-
In a reaction vessel, combine 4-bromopyrazole, phenylboronic acid pinacol ester, Pd(dppf)Cl₂, and K₂CO₃.
-
Purge the vessel with an inert atmosphere.
-
Add the degassed solvents (1,4-dioxane and water).
-
Heat the mixture to 100 °C and maintain for 8-16 hours, with reaction progress monitored by an appropriate chromatographic technique.
-
After cooling, dilute the reaction mixture with an organic solvent such as ethyl acetate.
-
Perform an aqueous workup, washing with water and saturated NaCl solution.
-
Dry the organic phase, filter, and remove the solvent in vacuo.
-
The residue is then purified by flash chromatography.
Visualizing the Workflow Advantage
The choice between a pyrazole boronic acid and its pinacol ester can be visualized as a decision tree where the stability and purity of the pinacol ester often lead to a more streamlined and reproducible workflow.
Caption: Comparative workflow for pyrazole boronic acids and pinacol esters.
This diagram illustrates the typical experimental workflow, highlighting the potential challenges associated with boronic acids and the streamlined process often afforded by the use of pinacol esters.
The Suzuki-Miyaura Catalytic Cycle: A Refresher
The fundamental steps of the Suzuki-Miyaura coupling are consistent regardless of the boron reagent used. The key difference lies in the nature of the transmetalation species.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
For routine applications in drug discovery and development, where reproducibility, ease of handling, and high, consistent yields are paramount, pyrazole pinacol esters are often the superior choice over their corresponding boronic acids. Their enhanced stability translates to a more robust and streamlined synthetic workflow, from storage to purification. While pyrazole boronic acids may offer advantages in specific cases where higher reactivity is required and the associated stability challenges can be managed, the practical benefits of pinacol esters make them a more reliable and efficient tool for the modern medicinal chemist.
References
A Comparative Guide to Catalysts for Suzuki-Miyaura Coupling of 1-Methyl-1H-pyrazole-5-boronic Acid Pinacol Ester
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. The coupling of heteroaryl boronic acids, such as 1-Methyl-1H-pyrazole-5-boronic acid pinacol ester, is of particular interest in medicinal chemistry and materials science due to the prevalence of the pyrazole motif in bioactive molecules and functional materials. The choice of catalyst is critical for the success of these coupling reactions, influencing yield, reaction time, and substrate scope.
This guide provides a comparative overview of various palladium-based catalyst systems for the Suzuki-Miyaura coupling of pyrazole boronic acid pinacol esters, with a focus on providing actionable data for researchers. While direct comparative studies on this compound are limited in the public domain, this guide synthesizes data from studies on the closely related 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester and other relevant heteroaryl boronic esters to provide valuable insights into catalyst performance.
Catalyst Performance Comparison
The selection of an appropriate catalyst system, including the palladium source, ligand, and base, is crucial for achieving high yields in the Suzuki-Miyaura coupling of pyrazole boronic esters. The following table summarizes the performance of various catalyst systems in the coupling of 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester and its derivatives with different aryl halides. This data provides a strong basis for selecting a starting point for the optimization of the coupling of the 5-boronic acid ester isomer.
| Catalyst/Precatalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Aryl Halide | Yield (%) | Reference |
| Pd(PtBu₃)₂ | - | KF | DMF | 100 | 24 | 4-Chloroanisole | ~80-90 (conversion) | [1] |
| Pd(PtBu₃)₂ | - | None (used as lithium hydroxy ate complex) | DMF | 100 | 2 | 4-Chloroanisole | >95 (conversion) | [1] |
| Pd(dppf)Cl₂ | - | Na₃PO₄ | Toluene/H₂O | 65-100 | N/A | Pyridine-2-sulfonyl fluoride | 5-89 | [2] |
| P1 (XPhos precatalyst) | XPhos | K₃PO₄ | Dioxane/H₂O | 100 | 24 | 3-Bromopyrazole | 61-86 | [3] |
| P2 (SPhos precatalyst) | SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 15-20 | 3-Chloroindazole | 80 | [3] |
| Pd(PPh₃)₄ | - | Na₂CO₃ | Dioxane/H₂O | 90 | 6 | 4-Bromopyrazoles | High | [4] |
Note: The yields and reaction conditions are specific to the cited literature and may vary depending on the specific substrates and reaction scale. "P1" and "P2" refer to specific Buchwald precatalysts.[3][5]
Experimental Protocols
Detailed experimental procedures are essential for reproducing and building upon published results. Below are representative protocols for the Suzuki-Miyaura coupling of pyrazole boronic acid pinacol esters.
Protocol 1: Suzuki-Miyaura Coupling Using Pd(PtBu₃)₂ with Potassium Fluoride
This protocol is adapted from a study on the coupling of 1-methyl-1H-pyrazole-4-boronic acid pinacol ester with aryl chlorides.[1]
Materials:
-
This compound (1.2 equiv)
-
Aryl chloride (1.0 equiv)
-
Pd(PtBu₃)₂ (5 mol%)
-
Potassium fluoride (KF) (2.2 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a dry reaction vessel, add the aryl chloride, this compound, Pd(PtBu₃)₂, and KF.
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Add anhydrous DMF via syringe.
-
Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.
-
Heat the reaction mixture to 100 °C and stir for 24 hours or until reaction completion is observed by TLC or LC-MS.
-
Cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Coupling Using a Buchwald Precatalyst
This general protocol is based on the use of highly active Buchwald precatalysts for the coupling of challenging heteroaryl halides.[3]
Materials:
-
This compound (1.5 - 2.0 equiv)
-
Aryl halide (1.0 equiv)
-
P1 (XPhos precatalyst) or P2 (SPhos precatalyst) (1-7 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Dioxane and Water (typically in a 4:1 to 5:1 ratio)
Procedure:
-
In a glovebox or under an inert atmosphere, add the aryl halide, this compound, the palladium precatalyst, and K₃PO₄ to a reaction tube.
-
Add the dioxane/water solvent mixture.
-
Seal the tube and remove it from the glovebox.
-
Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) with vigorous stirring for the specified time (5-24 hours).
-
Monitor the reaction progress by an appropriate analytical technique.
-
Upon completion, cool the reaction to room temperature.
-
Perform a standard aqueous workup, extracting the product with a suitable organic solvent.
-
Dry, concentrate, and purify the product as necessary.
Visualizing the Experimental Workflow
A generalized workflow for the Suzuki-Miyaura coupling of this compound is depicted below. This diagram outlines the key steps from reaction setup to product isolation.
Concluding Remarks
The choice of the optimal catalyst system for the Suzuki-Miyaura coupling of this compound is dependent on the specific aryl halide coupling partner and the desired reaction conditions. For challenging couplings, particularly with aryl chlorides, modern phosphine ligands such as tBu₃P and Buchwald's biaryl phosphines (XPhos, SPhos) have demonstrated superior performance. The use of preformed palladacycle precatalysts can offer improved reproducibility and activity. Furthermore, the innovative use of the lithium hydroxy ate complex of the boronic ester presents a promising alternative that circumvents the need for an external base, potentially simplifying the reaction setup and improving efficiency. Researchers are encouraged to screen a variety of catalyst systems to identify the most effective conditions for their specific application.
References
- 1. a2bchem.com [a2bchem.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
Comparative Crystallographic Analysis of 1-Methyl-1H-pyrazole-5-boronic acid pinacol ester and Related Pyrazole Derivatives
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the crystallographic structure of 1-Methyl-1H-pyrazole-5-boronic acid pinacol ester and its alternatives. This document offers a detailed look at their structural data, aiding in the selection of appropriate building blocks for drug design and development.
This compound is a valuable reagent in medicinal chemistry, frequently utilized in cross-coupling reactions to synthesize more complex molecules. Its structural characteristics, particularly the planarity of the pyrazole ring and the boronic ester group, play a crucial role in its reactivity and applications.
Physicochemical and Structural Properties
X-ray crystallographic analysis confirms that this compound exists as a white to light brown solid.[1][2][3] The molecule exhibits a planar geometry around the boron atom, a characteristic feature of pinacol boronic esters.[1] This planarity, along with the near co-planarity of the boron substituent with the pyrazole ring, facilitates effective electronic conjugation.[1] The pyrazole ring itself maintains its aromatic character, with typical bond lengths for carbon-carbon and carbon-nitrogen bonds.[1]
| Property | This compound | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | 1-Isopropyl-1H-pyrazole-5-boronic acid, pinacol ester |
| CAS Number | 847818-74-0 | 269410-08-4[4] | 761446-44-0[5][6] | 1282518-60-8[7] |
| Molecular Formula | C10H17BN2O2[1][8][9] | C9H15BN2O2 | C10H17BN2O2[5] | C12H21BN2O2 |
| Molecular Weight | 208.07 g/mol [1][2][9] | 194.06 g/mol | 208.07 g/mol [5] | 236.12 g/mol |
| Melting Point | 58-73 °C[1], 67-71 °C[2][3] | Not specified | Not specified | Not specified |
| Appearance | White to light brown solid/powder[1][2][3] | Not specified | Not specified | Not specified |
Experimental Workflow for X-ray Crystallography
The determination of the crystal structure of pyrazole-boronic acid pinacol esters follows a standard workflow. This process is crucial for elucidating the precise three-dimensional arrangement of atoms and understanding the intermolecular interactions within the crystal lattice.
Caption: Workflow for single-crystal X-ray diffraction analysis.
Experimental Protocol: Single-Crystal X-ray Diffraction
1. Crystal Growth: Single crystals of this compound suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution. Common solvents for this purpose include hexane, ethyl acetate, or a mixture of the two.
2. Data Collection: A suitable single crystal is selected and mounted on a goniometer head. The crystal is then placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and potential degradation. A modern single-crystal X-ray diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα) and a sensitive detector (e.g., CCD or CMOS) is used to collect the diffraction data. A series of diffraction images are collected as the crystal is rotated through a range of angles.
3. Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and the space group. The crystal structure is then solved using direct methods or Patterson methods, which provide an initial electron density map. An atomic model is built into the electron density map, and the structural parameters (atomic coordinates, displacement parameters) are refined against the experimental data using a least-squares minimization procedure. The final model is validated by checking various crystallographic metrics.
Synthesis of this compound
The synthesis of the title compound can be achieved through a multi-step process. A general approach involves the initial formation of the pyrazole ring, followed by borylation and subsequent esterification with pinacol.[1] A more specific and commonly employed laboratory procedure is as follows:
-
To a solution of 1-methylpyrazole in anhydrous tetrahydrofuran (THF) at 0 °C, n-butyllithium is added dropwise.[10]
-
The reaction mixture is stirred at room temperature for one hour and then cooled to -78 °C.[10]
-
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is then added to the cooled mixture.[10]
-
The reaction is allowed to proceed and then quenched with a saturated aqueous solution of ammonium chloride.[10]
-
The product is extracted with dichloromethane, and the combined organic layers are dried and concentrated to yield the desired product.[10] This method typically affords the product in good yield.[10]
This comparative guide provides essential data and protocols for researchers working with this compound and its analogues. The provided information on its structure and synthesis, alongside that of comparable molecules, will aid in the rational design and development of new chemical entities.
References
- 1. Buy this compound | 847818-74-0 [smolecule.com]
- 2. This compound 97 847818-74-0 [sigmaaldrich.com]
- 3. This compound Six Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | C9H15BN2O2 | CID 2774010 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | C10H17BN2O2 | CID 2773987 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. H53139.03 [thermofisher.com]
- 7. 1-Isopropyl-1H-pyrazole-5-boronic acid, pinacol ester | 1282518-60-8 [chemicalbook.com]
- 8. boronmolecular.com [boronmolecular.com]
- 9. scbt.com [scbt.com]
- 10. This compound | 847818-74-0 [chemicalbook.com]
A Comparative Guide to Analytical Techniques for Purity Assessment of 1-Methyl-1H-pyrazole-5-boronic acid pinacol ester
For researchers, scientists, and professionals in drug development, ensuring the purity of starting materials and intermediates is paramount. This guide provides a comparative overview of analytical techniques for assessing the purity of 1-Methyl-1H-pyrazole-5-boronic acid pinacol ester, a versatile building block in organic synthesis.
The primary challenge in the analysis of boronic acid pinacol esters is their susceptibility to hydrolysis, which can lead to the formation of the corresponding boronic acid.[1][2][3][4][5][6] This guide will delve into various analytical methodologies, presenting their strengths and weaknesses, and providing experimental protocols to mitigate these challenges.
Comparison of Key Analytical Techniques
The purity of this compound can be determined using several analytical techniques. The choice of method depends on the specific requirements of the analysis, such as the need for quantitation of impurities, identification of unknown impurities, and the available instrumentation. The following table summarizes the most common techniques and their key performance attributes.
| Technique | Principle | Advantages | Disadvantages | Typical Application |
| High-Performance Liquid Chromatography (HPLC) | Separation based on polarity | High resolution and sensitivity, quantitative | Prone to on-column hydrolysis of the analyte, method development can be complex[1][2][3][4][5][6] | Purity determination, quantification of impurities |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds based on boiling point and mass-to-charge ratio | High sensitivity and specificity, excellent for volatile impurities | May require derivatization for non-volatile impurities, potential for thermal degradation[7][8] | Analysis of volatile organic impurities |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Characterization based on the magnetic properties of atomic nuclei | Provides detailed structural information, non-destructive, quantitative (qNMR) | Lower sensitivity for minor impurities compared to chromatographic methods[2][9] | Structural confirmation, identification of major components, quantitative analysis |
| Mass Spectrometry (MS) | Measurement of mass-to-charge ratio of ions | High sensitivity, provides molecular weight information | Typically coupled with a separation technique (LC-MS, GC-MS) for complex mixtures | Molecular weight confirmation, impurity identification |
| Elemental Analysis | Determination of the elemental composition | Provides fundamental composition data | Does not provide information on impurities with the same elemental composition | Confirmation of elemental composition |
Experimental Protocols
Detailed methodologies are crucial for obtaining accurate and reproducible results. Below are protocols for the key analytical techniques.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
The primary concern with HPLC analysis of boronic acid pinacol esters is the on-column hydrolysis.[1][2][3][4][5][6] The following protocol is designed to minimize this degradation.
Objective: To determine the purity of this compound and quantify related impurities, including the hydrolysed boronic acid.
Instrumentation:
-
HPLC system with a UV detector
-
Column: Waters XTerra MS C18, 4.6 x 150 mm, 5 µm (or equivalent column with low silanol activity)[2][5][10]
Reagents:
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Ammonium Acetate
Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase A | 10 mM Ammonium Acetate in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30.1-35 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 220 nm |
| Injection Volume | 5 µL |
| Diluent | Acetonitrile[1][6] |
Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of 1.0 mg/mL in acetonitrile.
-
For analysis, dilute the stock solution to a final concentration of 0.1 mg/mL with acetonitrile.
Rationale for Parameter Selection:
-
Column: A column with low silanol activity, such as the Waters XTerra MS C18, is crucial to minimize on-column hydrolysis.[2][5][10]
-
Mobile Phase: The use of a neutral pH mobile phase (ammonium acetate buffer) helps to reduce the rate of hydrolysis compared to acidic conditions.[2] Some studies have also shown success with highly basic mobile phases (pH 12.4) and ion-pairing reagents for particularly reactive pinacolboronate esters.[1]
-
Diluent: Using an aprotic solvent like acetonitrile for sample preparation is essential to prevent hydrolysis before injection.[1][6]
Quantitative NMR (qNMR) Spectroscopy for Purity Determination
Objective: To determine the absolute purity of this compound using an internal standard.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
Reagents:
-
This compound sample
-
Internal Standard (e.g., Maleic Anhydride or other suitable standard with a known purity and non-overlapping signals)
-
Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)
Procedure:
-
Accurately weigh approximately 10 mg of the this compound sample and 5 mg of the internal standard into a clean vial.
-
Dissolve the mixture in a known volume of the deuterated solvent (e.g., 0.75 mL).
-
Transfer the solution to an NMR tube.
-
Acquire a ¹H NMR spectrum with appropriate relaxation delays to ensure accurate integration.
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_IS = Purity of the internal standard
-
Workflow and Data Visualization
The following diagrams illustrate the logical workflow for the purity assessment of this compound.
Caption: A logical workflow for the purity assessment of the target compound.
Signaling Pathway of Hydrolysis
The primary degradation pathway for this compound during analysis is hydrolysis. Understanding this pathway is key to developing robust analytical methods.
Caption: The hydrolysis degradation pathway of the pinacol ester.
By selecting the appropriate analytical technique and carefully controlling experimental conditions, particularly to minimize hydrolysis, researchers can confidently assess the purity of this compound, ensuring the quality and reliability of their research and development efforts.
References
- 1. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SI...: Ingenta Connect [ingentaconnect.com]
- 3. researchgate.net [researchgate.net]
- 4. semanticscholar.org [semanticscholar.org]
- 5. tandfonline.com [tandfonline.com]
- 6. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Fast quantitative analysis of boric acid by gas chromatography-mass spectrometry coupled with a simple and selective derivatization reaction using triethanolamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Kinetic Profile of 1-Methyl-1H-pyrazole-5-boronic acid pinacol ester in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, particularly for the construction of biaryl and heteroaryl structures prevalent in pharmaceuticals and advanced materials.[1][2] The choice of the boronic acid or ester coupling partner is critical to the reaction's success, influencing reaction rates, yields, and overall efficiency. This guide provides a comparative analysis of 1-Methyl-1H-pyrazole-5-boronic acid pinacol ester, a key building block in medicinal chemistry, against other common boronic esters used in Suzuki-Miyaura reactions.[3][4][5] While specific kinetic data for this particular pyrazole derivative is not extensively published, this document extrapolates its expected performance based on established mechanistic principles and comparative data from analogous systems.
Performance Comparison: Kinetic Attributes
The kinetic profile of a Suzuki-Miyaura reaction is primarily governed by the rates of the three key steps in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. The nature of the boronic ester directly impacts the transmetalation step.
Table 1: Comparative Kinetic Profile of Boronic Esters in Suzuki-Miyaura Coupling
| Boronic Ester Class | Key Structural Feature | Expected Relative Transmetalation Rate | Propensity for Protodeboronation | Stability | Typical Applications |
| This compound | Electron-rich N-methylated pyrazole ring | Moderate to Fast | Low to Moderate | High | Synthesis of bioactive heterocyclic compounds, kinase inhibitors.[3] |
| Arylboronic acid pinacol esters (e.g., Phenylboronic acid pinacol ester) | Simple aromatic ring | Fast | Low | High | General biaryl synthesis, synthesis of polymers and materials.[6] |
| Electron-deficient Arylboronic acid pinacol esters (e.g., 4-Trifluoromethylphenylboronic acid pinacol ester) | Aromatic ring with electron-withdrawing groups | Slow | High | Moderate | Synthesis of complex molecules where electronic effects are tuned.[7] |
| Other Heteroarylboronic acid pinacol esters (e.g., Pyridine-3-boronic acid pinacol ester) | Heterocyclic aromatic ring | Variable (depends on heteroatom and position) | Moderate to High | Moderate to High | Synthesis of heteroaromatic compounds for medicinal and materials science.[4] |
Pinacol esters, like this compound, are generally favored over their corresponding boronic acids due to their enhanced stability and lower propensity for protodeboronation, a common side reaction that consumes the boronic acid reagent.[2][7][8] The electron-rich nature of the N-methylated pyrazole ring is expected to facilitate the transmetalation step compared to electron-deficient systems.
Experimental Protocols for Kinetic Analysis
To quantitatively assess the performance of this compound, detailed kinetic studies are essential. Below are generalized protocols for monitoring the progress of a Suzuki-Miyaura reaction.
General Experimental Setup
A typical Suzuki-Miyaura reaction involves the coupling of an organohalide with a boronic acid or ester in the presence of a palladium catalyst and a base in a suitable solvent.[9][10]
Reaction Components:
-
Aryl Halide: e.g., 4-Bromoanisole
-
Boronic Ester: this compound
-
Palladium Catalyst: e.g., Pd(dppf)Cl₂
-
Base: e.g., K₂CO₃ or Cs₂CO₃
-
Solvent: e.g., 1,4-Dioxane/Water mixture
Monitoring Techniques
The choice of analytical technique is crucial for obtaining reliable kinetic data.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful quantitative method for monitoring reaction progress.[11]
-
Protocol:
-
Set up the Suzuki reaction in an NMR tube.
-
Use a deuterated solvent for the reaction medium.
-
Acquire spectra at regular time intervals.
-
The disappearance of starting material signals and the appearance of product signals can be integrated to determine their relative concentrations over time.[11] For compounds containing fluorine, ¹⁹F NMR can be a particularly clean method for monitoring.[11]
-
2. High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for reaction monitoring due to its high sensitivity and accuracy.[12]
-
Protocol:
-
Set up the Suzuki reaction in a standard reaction vessel.
-
At specific time points, withdraw a small aliquot of the reaction mixture.
-
Quench the reaction in the aliquot immediately (e.g., by adding a large volume of a cold solvent).
-
Analyze the quenched sample by HPLC to determine the concentrations of reactants and products.
-
Care must be taken to avoid on-column hydrolysis of the pinacol ester, which can be minimized by careful selection of the stationary phase and mobile phase composition.[8]
-
3. Thin-Layer Chromatography-Mass Spectrometry (TLC-CMS): This technique provides rapid and accurate determination of reaction mixture components.[13]
-
Protocol:
-
Spot a small aliquot of the reaction mixture onto a TLC plate at various time points.
-
Develop the TLC plate to separate the components.
-
Use a TLC-CMS interface to directly elute the spots into a mass spectrometer for identification and relative quantification.[13]
-
Visualizing Reaction Pathways and Workflows
To better understand the processes involved, graphical representations are invaluable.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A generalized workflow for conducting a kinetic study of a Suzuki-Miyaura reaction.
Conclusion
This compound is a valuable reagent for the synthesis of complex pharmaceutical compounds.[3] Based on the fundamental principles of the Suzuki-Miyaura reaction, it is expected to exhibit a favorable kinetic profile due to its stability and the electron-rich nature of the pyrazole moiety.[2][7] For researchers and drug development professionals, conducting detailed kinetic studies using the protocols outlined above will provide crucial data for reaction optimization, leading to more efficient and robust synthetic routes. The provided workflows and diagrams serve as a guide for designing and executing these important mechanistic investigations.
References
- 1. benchchem.com [benchchem.com]
- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buy this compound | 847818-74-0 [smolecule.com]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. youtube.com [youtube.com]
- 11. azom.com [azom.com]
- 12. vapourtec.com [vapourtec.com]
- 13. shoko-sc.co.jp [shoko-sc.co.jp]
Safety Operating Guide
Safe Disposal of 1-Methyl-1H-pyrazole-5-boronic acid pinacol ester: A Procedural Guide
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental protection. This guide provides a detailed, step-by-step procedure for the proper disposal of 1-Methyl-1H-pyrazole-5-boronic acid pinacol ester, ensuring compliance with safety regulations and minimizing risk.
Immediate Safety and Handling:
Before initiating any disposal procedures, it is imperative to handle this compound as a hazardous substance. All operations involving this compound and its waste must be conducted within a certified chemical fume hood.[1][2] Personal protective equipment (PPE) is mandatory to prevent exposure.
Hazard Identification and Classification:
Understanding the hazards associated with this compound is crucial for safe handling and disposal. The Globally Harmonized System (GHS) classification for this compound is as follows:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |
| Specific target organ toxicity, single exposure | 3 | H335: May cause respiratory irritation |
This data is compiled from safety data sheets for this compound and related compounds.[3]
Personal Protective Equipment (PPE):
The following PPE is required when handling and disposing of this compound:
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield.[1][4] |
| Hand Protection | Nitrile or neoprene gloves. Double gloving is recommended.[1][4] |
| Body Protection | A fully fastened lab coat that covers the arms.[1][4] |
| Respiratory Protection | A dust mask (type N95 or equivalent) should be used, especially when handling the solid form.[5] |
| Footwear | Closed-toe shoes. |
Step-by-Step Disposal Protocol:
The disposal of this compound and any contaminated materials must be managed as hazardous waste.[1][2] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1][2][6]
1. Waste Segregation and Collection:
-
Designated Waste Containers: Use separate, clearly labeled, and sealable containers for solid and liquid waste containing this compound.[1]
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[1] The label should also indicate that it is a boronic acid derivative.
2. Solid Waste Disposal:
-
Contaminated solid materials such as unused reagent, contaminated gloves, weighing paper, and bench paper should be collected in a designated, sealable container for solid hazardous waste.[2]
3. Liquid Waste Disposal:
-
Solutions containing this compound should be collected in a separate, clearly labeled, and sealable container for liquid hazardous waste.
-
Do not mix boronic acid waste with other incompatible waste streams, such as strong oxidizing agents.[4]
4. Decontamination of Empty Containers:
-
Initial Rinse: In a chemical fume hood, rinse the empty container three times with a suitable organic solvent (e.g., acetone or ethanol). This first rinseate must be collected and disposed of as liquid hazardous waste.[2]
-
Secondary Decontamination: A subsequent wash with a basic solution can help to convert residual boronic acid into a more water-soluble boronate salt. This rinsate should also be collected as hazardous waste.[1]
-
Final Rinse: A final rinse with water should be performed, with the rinse water also collected as hazardous waste.[1]
-
Container Disposal: After thorough rinsing and allowing the container to air dry completely in a well-ventilated area, deface the original label. The clean, dry container can then be disposed of in the appropriate laboratory glass or plastic recycling stream, in accordance with institutional guidelines.[2]
5. Waste Storage and Pickup:
-
Store sealed and labeled hazardous waste containers in a designated, well-ventilated, and secure satellite accumulation area.[1][2]
-
Follow your institution's specific procedures for hazardous waste pickup and disposal by licensed professionals.[1]
Below is a diagram illustrating the logical workflow for the disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for 1-Methyl-1H-pyrazole-5-boronic acid pinacol ester
This guide provides critical safety and logistical information for the handling and disposal of 1-Methyl-1H-pyrazole-5-boronic acid pinacol ester (CAS No. 847818-74-0). The following procedures are designed to ensure the safety of laboratory personnel and compliance with standard safety protocols.
Hazard Identification and Classification
Proper handling of this compound is crucial due to its potential health effects. The following table summarizes its hazard classifications.[1][2][3]
| Hazard Class | Hazard Statement | Signal Word | Pictogram |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Warning | Exclamation Mark |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | Warning | Exclamation Mark |
| Serious Eye Damage/Eye Irritation (Category 2/2A) | H319: Causes serious eye irritation | Warning | Exclamation Mark |
| Specific target organ toxicity, single exposure | H335: May cause respiratory irritation | Warning | Exclamation Mark |
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety.[1][2][4]
| Protection Type | Specification |
| Eye Protection | Wear safety glasses with side shields (or goggles) conforming to European standard EN 166.[4] |
| Hand Protection | Wear protective gloves. Nitrile rubber is a recommended material.[4] Inspect gloves before use. |
| Skin and Body | Wear long-sleeved clothing.[4] |
| Respiratory | A dust mask (type N95, US) is recommended.[1] Use in a well-ventilated area.[2] |
Operational and Disposal Plans
Adherence to the following step-by-step procedures is essential for the safe handling and disposal of this compound.
Experimental Protocol: Safe Handling Workflow
This protocol outlines the procedural steps for using the compound in a laboratory setting.
-
Preparation:
-
Ensure that an eyewash station and safety shower are readily accessible.[3]
-
Work in a well-ventilated area, such as a chemical fume hood.[2]
-
Don all required personal protective equipment as specified in the table above.
-
Have all necessary equipment and reagents prepared before handling the compound.
-
-
Handling:
-
In Case of Exposure:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[4]
-
Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. If skin irritation occurs, get medical advice/attention.[2][4]
-
Ingestion: Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Seek medical attention if symptoms occur.[2]
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[2][3]
-
-
Storage:
Disposal Plan
Proper disposal of chemical waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection:
-
Collect all waste containing this compound in a designated, properly labeled, and sealed container.
-
Do not mix with incompatible waste streams.
-
-
Disposal Procedure:
Visual Workflow for Safe Handling
The following diagram illustrates the key steps and decision points in the safe handling and disposal workflow for this compound.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
